molecular formula C12H13ClN2O B166553 Buturon CAS No. 3766-60-7

Buturon

Cat. No.: B166553
CAS No.: 3766-60-7
M. Wt: 236.7 g/mol
InChI Key: BYYMILHAKOURNM-UHFFFAOYSA-N
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Description

Buturon belongs to the class of phenylurea herbicides, which finds applications in agriculture. Its mode of action involves the selective control of annual and perennial weeds via inhibition of their photosynthesis pathways.>This compound is a member of ureas.

Properties

IUPAC Name

1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYMILHAKOURNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5041699
Record name Buturon
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Molecular Weight

236.70 g/mol
Source PubChem
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CAS No.

3766-60-7
Record name Buturon
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Record name Buturon [BSI:ISO]
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Record name Buturon
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Record name Buturon
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Record name BUTURON
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Foundational & Exploratory

Buturon Herbicide: A Technical Guide to Its Mechanism of Action on Grassy Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties of Buturon

This compound is a colorless, crystalline solid with the chemical formula C₁₂H₁₃ClN₂O. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₃ClN₂O
Molar Mass 236.70 g/mol
CAS Number 3766-60-7
Appearance Colorless crystalline solid
Melting Point 145 °C
Water Solubility 30 mg/L
Vapor Pressure 0.01 mPa
HRAC Classification Group C2 (Global) / Group 5 (Numeric)

Core Mechanism of Action: Inhibition of Photosystem II

The primary target of this compound, like other phenylurea herbicides, is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This compound disrupts the photosynthetic electron transport chain, leading to a cascade of events that ultimately result in plant death.

The Photosynthetic Electron Transport Chain

Photosynthesis in plants involves two photosystems, PSII and PSI, which work in series to convert light energy into chemical energy in the form of ATP and NADPH. This process is driven by a flow of electrons through a series of protein complexes within the thylakoid membrane.

G cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b6f cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light O2 O₂ QA QA Pheo->QA QB QB (D1 Protein) QA->QB Cytb6f Cyt b6f QB->Cytb6f e- PC Plastocyanin Cytb6f->PC e- P700 P700 PC->P700 Fd Ferredoxin P700->Fd Light NADPH NADPH Fd->NADPH e- H2O H₂O H2O->P680 2e-

Figure 1: Simplified overview of the photosynthetic electron transport chain.
Inhibition at the QB Binding Site

This compound acts as a potent inhibitor of electron transport at the QB binding site on the D1 protein, a core component of the PSII reaction center. The D1 protein facilitates the transfer of electrons from a primary quinone acceptor, QA, to a secondary quinone acceptor, plastoquinone (QB). This compound competitively binds to the QB binding niche on the D1 protein, displacing the native plastoquinone molecule.

This binding event effectively blocks the flow of electrons from QA to QB, halting the linear electron transport chain. The blockage of electron flow has two major consequences:

  • Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the lack of electron flow to PSI halts the production of NADPH. Without these energy-rich molecules, the plant cannot fix CO₂ and produce the carbohydrates necessary for growth and survival.

  • Formation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduced state of QA and the accumulation of highly energetic chlorophyll molecules (triplet chlorophyll). These molecules can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. ROS are highly damaging to cellular components, causing lipid peroxidation of membranes, protein denaturation, and nucleic acid damage. This leads to the rapid degradation of cell structure and function, manifesting as chlorosis, necrosis, and ultimately, plant death.

G cluster_PSII Photosystem II QA QA QB_site QB Binding Site (D1 Protein) QA->QB_site e- ROS Reactive Oxygen Species (ROS) QB_site->ROS Leads to formation of This compound This compound This compound->QB_site Binds and Blocks Plastoquinone Plastoquinone Plastoquinone->QB_site Displaced CellDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellDamage Causes

Figure 2: Mechanism of this compound action at the QB binding site.

Data Presentation

While specific quantitative data for this compound's efficacy on grassy weeds is scarce in the available literature, Table 2 presents typical ranges for effective dose (ED) values for other phenylurea herbicides against grassy weeds, which can serve as a proxy for understanding the expected potency of this compound.

HerbicideWeed SpeciesED₅₀ (g/ha)Reference
Chlorotoluron Alopecurus myosuroides (Resistant)385.35[1]
Chlorotoluron Alopecurus myosuroides (Susceptible)81.99[1]
Diuron Various grassy weeds500 - 2000General Literature
Linuron Various grassy weeds500 - 1500General Literature

Note: ED₅₀ values represent the herbicide dose required to cause a 50% reduction in plant biomass.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PSII-inhibiting herbicides like this compound.

Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence

Principle: Chlorophyll fluorescence is a sensitive indicator of the efficiency of PSII photochemistry. Inhibition of electron transport by this compound leads to characteristic changes in the fluorescence induction curve (Kautsky curve or OJIP transient).

Protocol:

  • Plant Material: Grow grassy weed species (e.g., Alopecurus myosuroides, Poa annua) in pots under controlled greenhouse conditions.

  • Herbicide Treatment: Apply this compound at a range of concentrations to the soil or as a foliar spray. Include an untreated control group.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all PSII reaction centers are in the "open" state.

  • Fluorescence Measurement: Use a portable chlorophyll fluorometer (e.g., a PAM fluorometer) to measure the fast chlorophyll fluorescence induction kinetics. The measurement involves applying a saturating pulse of light to the dark-adapted leaf.

  • Data Analysis: Analyze the OJIP transient. Key parameters to evaluate include:

    • F₀: Minimum fluorescence (all reaction centers open). An increase in F₀ can indicate damage to the PSII antenna complex.

    • Fm: Maximum fluorescence (all reaction centers closed). A decrease in Fm can indicate photoinhibition.

    • Fv/Fm = (Fm - F₀)/Fm: Maximum quantum yield of PSII. A decrease in Fv/Fm is a direct measure of PSII inhibition.

    • JIP-test parameters: More detailed analysis of the OJIP curve can reveal specific sites of inhibition within the electron transport chain.

G Start Grassy Weed Seedlings Treatment Apply this compound (various concentrations) Start->Treatment DarkAdapt Dark Adapt Leaves (20-30 min) Treatment->DarkAdapt Measure Measure Chlorophyll Fluorescence (OJIP) DarkAdapt->Measure Analyze Analyze Fluorescence Parameters (Fv/Fm, etc.) Measure->Analyze End Determine IC₅₀ Analyze->End

Figure 3: Experimental workflow for chlorophyll fluorescence analysis.
Measurement of Electron Transport Rate in Isolated Thylakoids

Principle: The rate of electron transport in isolated chloroplasts or thylakoids can be measured spectrophotometrically using artificial electron acceptors (Hill reagents) that change color upon reduction.

Protocol:

  • Isolation of Thylakoids:

    • Homogenize fresh leaves of a grassy weed in a chilled isolation buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like HEPES).

    • Filter the homogenate through several layers of cheesecloth to remove large debris.

    • Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

    • Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

    • Centrifuge at a higher speed to pellet the thylakoids and wash them with the isolation buffer.

  • Oxygen Evolution Measurement:

    • Resuspend the isolated thylakoids in a reaction buffer containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or potassium ferricyanide).

    • Add varying concentrations of this compound to the thylakoid suspension.

    • Illuminate the suspension with a saturating light source.

    • Measure the rate of oxygen evolution using a Clark-type oxygen electrode. Inhibition of PSII will result in a decreased rate of oxygen evolution.

  • Spectrophotometric Measurement:

    • Use an artificial electron acceptor like DCPIP, which is blue in its oxidized state and colorless when reduced.

    • Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time upon illumination. The rate of DCPIP reduction is proportional to the rate of electron transport.

  • Data Analysis:

    • Plot the rate of electron transport (or oxygen evolution) as a function of this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit the electron transport rate by 50%.

Conclusion

This compound is a phenylurea herbicide that effectively controls grassy weeds by inhibiting photosynthetic electron transport in Photosystem II. Its specific binding to the QB site on the D1 protein disrupts the synthesis of ATP and NADPH and leads to the production of cytotoxic reactive oxygen species. While specific quantitative data on this compound's efficacy against various grassy weed species is limited in the public domain, the well-established mechanism of action for phenylurea herbicides provides a strong framework for understanding its herbicidal properties. The experimental protocols outlined in this guide offer robust methods for further investigation into the precise interactions and efficacy of this compound and other PSII-inhibiting herbicides. Further research to generate specific dose-response data for this compound on key grassy weed species would be invaluable for optimizing its use and managing the potential for herbicide resistance.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Buturon (C12H13ClN2O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon is a chemical compound belonging to the phenylurea class of herbicides. First introduced in 1962 under the trade name Eptapur, it was primarily used for the control of grassy weeds in cereal crops. Although now considered obsolete in many regions, its chemical structure and biological activity as a photosystem II inhibitor remain of interest to researchers in herbicide development, environmental science, and toxicology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods related to this compound.

Chemical Structure and Identifiers

This compound is a chiral molecule, and the technical product is a racemate.

  • Chemical Formula: C₁₂H₁₃ClN₂O

  • IUPAC Name: 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea[1]

  • CAS Number: 3766-60-7[1][2]

  • Synonyms: Eptapur, Arisan, Basfitox, H-95, HS-95, N'-(4-Chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea[3]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and behavior. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight 236.70 g/mol [1][2]
Appearance Colorless crystalline solid[3]
Melting Point 145 °C (293 °F; 418 K)[3]
Boiling Point 394.9 ± 42.0 °C (Predicted)[4]
Density 1.233 g/cm³[3]
Vapor Pressure 0.01 mPa (at 20 °C)[3]
Water Solubility 30 mg/L (at 20 °C)[3]
Solubility in Acetone 279 g/L[3]
Solubility in Methanol 128 g/L[3]
Solubility in Benzene 9.8 g/L[3]
pKa 13.69 ± 0.70 (Predicted)[5][4]
XLogP3 3

Synthesis and Mechanism of Action

Synthesis of this compound

A general and adaptable experimental protocol for the synthesis of phenylurea herbicides like this compound involves the reaction of a substituted phenyl isocyanate with an appropriate amine. The following is a representative protocol adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-chlorophenyl isocyanate

  • N-methyl-1-butyn-3-amine

  • Anhydrous toluene

  • Ice-water bath

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with a reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenyl isocyanate (1 equivalent) in anhydrous toluene.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add N-methyl-1-butyn-3-amine (1 equivalent), also dissolved in anhydrous toluene, to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Dry the purified this compound under a vacuum.

Note: This is a generalized protocol for the synthesis of phenylurea herbicides and should be optimized for the specific synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 4-chlorophenyl isocyanate 4-chlorophenyl isocyanate Reaction Mixture Reaction Mixture 4-chlorophenyl isocyanate->Reaction Mixture N-methyl-1-butyn-3-amine N-methyl-1-butyn-3-amine N-methyl-1-butyn-3-amine->Reaction Mixture Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Reaction Mixture 0-5 °C initially, then reflux 0-5 °C initially, then reflux 0-5 °C initially, then reflux->Reaction Mixture This compound This compound Reaction Mixture->this compound Nucleophilic Addition G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA (Primary Quinone Acceptor) Pheo->QA QB QB (Secondary Quinone Acceptor) D1 Protein Binding Site QA->QB Plastoquinone Pool Plastoquinone Pool QB->Plastoquinone Pool Blocked Electron Transport Light Light Light->P680 Light Energy This compound This compound This compound->QB Binds and Inhibits Cytochrome b6f Cytochrome b6f Plastoquinone Pool->Cytochrome b6f G cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quantification Quantification Soil Sample (10g) Soil Sample (10g) Extraction with Methanol Extraction with Methanol Soil Sample (10g)->Extraction with Methanol Centrifugation Centrifugation Extraction with Methanol->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution in Mobile Phase Reconstitution in Mobile Phase Evaporation->Reconstitution in Mobile Phase Filtration (0.45 µm) Filtration (0.45 µm) Reconstitution in Mobile Phase->Filtration (0.45 µm) HPLC Injection HPLC Injection Filtration (0.45 µm)->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV Detection (254 nm) UV Detection (254 nm) C18 Column Separation->UV Detection (254 nm) Data Acquisition Data Acquisition UV Detection (254 nm)->Data Acquisition Peak Area Measurement Peak Area Measurement Data Acquisition->Peak Area Measurement Concentration Determination Concentration Determination Peak Area Measurement->Concentration Determination Standard Solutions Standard Solutions Calibration Curve Generation Calibration Curve Generation Standard Solutions->Calibration Curve Generation Calibration Curve Generation->Concentration Determination

References

An In-depth Technical Guide to the Synthesis of N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea (Buturon)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea, a phenylurea derivative commonly known as Buturon. This compound is recognized for its herbicidal properties. This document details the chemical principles, key intermediates, and a step-by-step experimental protocol for its synthesis. All quantitative data are presented in structured tables, and the synthesis pathway is visualized using a chemical reaction diagram.

Introduction

N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea, or this compound, belongs to the phenylurea class of compounds, many of which exhibit biological activity. The synthesis of this compound is a multi-step process that involves the preparation of a key secondary amine intermediate followed by its reaction with an isocyanate. Understanding the synthetic route is crucial for process optimization, impurity profiling, and the development of analogous compounds in drug discovery and agrochemical research.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into two primary stages:

  • Synthesis of the Amine Precursor: Preparation of N-methyl-N-(1-methyl-2-propynyl)amine.

  • Urea Formation: The reaction of the synthesized amine with 4-chlorophenyl isocyanate.

The overall reaction scheme is presented below:

This compound Synthesis Pathway cluster_0 Step 1: Synthesis of N-methyl-N-(1-methyl-2-propynyl)amine cluster_1 Step 2: Urea Formation 3-chloro-1-butyne 3-chloro-1-butyne amine_product N-methyl-N-(1-methyl-2-propynyl)amine 3-chloro-1-butyne->amine_product + Methylamine methylamine Methylamine (CH3NH2) isocyanate 4-chlorophenyl isocyanate This compound N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea (this compound) isocyanate->this compound + N-methyl-N-(1-methyl-2-propynyl)amine amine_product_ref N-methyl-N-(1-methyl-2-propynyl)amine amine_product_ref->this compound Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (3-chloro-1-butyne, Methylamine, 4-chlorophenyl isocyanate) step1 Synthesis of Amine Intermediate start->step1 step2 Urea Formation Reaction step1->step2 purification Purification (Recrystallization) step2->purification product Final Product (this compound) purification->product hplc HPLC (Purity Assessment) product->hplc nmr NMR Spectroscopy (Structural Elucidation) product->nmr ms Mass Spectrometry (Molecular Weight Confirmation) product->ms ftir FTIR Spectroscopy (Functional Group Analysis) product->ftir

Environmental Fate and Degradation of Buturon in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon, a substituted phenylurea herbicide, has been utilized in agriculture for the control of grassy weeds. Understanding its environmental fate, particularly its persistence and degradation in soil, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and degradation of this compound in soil, with a focus on its degradation kinetics, pathways, and the methodologies used for its study.

Data Presentation: Degradation Kinetics of this compound in Soil

The persistence of this compound in soil is a key parameter in its environmental risk assessment. The degradation of this compound generally follows first-order kinetics. The half-life (DT50) is a critical measure of its persistence.

ConditionHalf-life (DT50) (days)Degradation Rate Constant (k) (day⁻¹)Reference
Non-sterile soil15.17 ± 2.110.05 ± 0.00[1]
Sterile soil26.87 ± 2.820.03 ± 0.00[1]
Non-sterile soil + Isolate8.03 ± 1.200.09 ± 0.01[1]
Sterile soil + Isolate12.38 ± 1.830.06 ± 0.01[1]

Environmental Factors Influencing Degradation

Several environmental factors can significantly influence the degradation rate of this compound in soil:

  • Microbial Activity: Microbial degradation is a primary mechanism for this compound dissipation in soil. The presence of adapted microorganisms can significantly accelerate its breakdown[1].

  • Soil Properties: Soil organic matter and clay content can affect this compound's bioavailability and, consequently, its degradation rate through sorption processes[2].

  • Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation of herbicides in soil[2][3].

  • Moisture: Soil moisture content is critical for microbial activity and can influence the rate of hydrolytic degradation[2].

  • pH: Soil pH can affect the chemical stability of phenylurea herbicides and the activity of soil microorganisms involved in their degradation[4][5].

Degradation Pathway of this compound in Soil

The degradation of this compound in soil involves a series of transformation reactions. While the complete pathway is not fully elucidated in a single comprehensive study, based on its chemical structure and the known degradation pathways of other phenylurea herbicides like Diuron and Linuron, a hypothetical degradation pathway can be proposed. The primary degradation steps are expected to be N-demethylation and hydrolysis of the urea bridge.

The main metabolite groups identified for this compound are carbamates, unstable products, a group containing p-chloroacetanilide, and conjugates[6]. The degradation of analogous phenylurea herbicides like diuron and linuron proceeds through N-demethylation to form metabolites such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and 3,4-dichlorophenylurea (DCPU), followed by hydrolysis to 3,4-dichloroaniline (DCA)[2][7].

Buturon_Degradation_Pathway This compound This compound (N'-(4-chlorophenyl)-N-isobutinyl-N-methylurea) Metabolite1 N'-(4-chlorophenyl)-N-isobutinylurea This compound->Metabolite1 N-demethylation Metabolite2 4-chloroaniline Metabolite1->Metabolite2 Hydrolysis Metabolite3 p-chloroacetanilide Metabolite2->Metabolite3 Acetylation Further_Degradation Further Degradation (e.g., ring cleavage) Metabolite2->Further_Degradation Metabolite3->Further_Degradation

Figure 1: Hypothetical degradation pathway of this compound in soil.

Experimental Protocols

A generalized experimental protocol for studying the environmental fate and degradation of this compound in soil is outlined below. This protocol is a synthesis of methodologies reported for phenylurea herbicides.

Soil Collection and Characterization
  • Soil Sampling: Collect topsoil (0-20 cm depth) from a field with no recent history of this compound application.

  • Sample Preparation: Air-dry the soil, remove stones and plant debris, and sieve it through a 2 mm mesh.

  • Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), cation exchange capacity (CEC), and microbial biomass.

Soil Incubation Study
  • Soil Treatment: Treat soil samples with a solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. The solvent should be allowed to evaporate completely.

  • Incubation Conditions: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

Extraction of this compound and its Metabolites
  • Solvent Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with water).

  • Extraction Technique: Utilize methods such as sonication, accelerated solvent extraction (ASE), or shaking to ensure efficient extraction.

  • Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before analysis.

Analytical Determination
  • Instrumentation: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS/MS) for higher sensitivity and specificity.

  • Quantification: Quantify the concentration of this compound and its metabolites by comparing the peak areas with those of analytical standards of known concentrations.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection Sieving Sieving (2mm) Soil_Collection->Sieving Characterization Soil Characterization Sieving->Characterization Fortification This compound Fortification Characterization->Fortification Incubation Incubation (Controlled T and Moisture) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Analysis (Kinetics, Pathway) Analysis->Data

Figure 2: Experimental workflow for a this compound soil degradation study.

Conclusion

The environmental fate of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. While microbial degradation is the primary route of its dissipation, factors such as soil type, temperature, moisture, and pH play crucial roles in determining its persistence. The degradation of this compound likely proceeds through N-demethylation and hydrolysis, leading to the formation of various metabolites. Further research is needed to fully elucidate the complete degradation pathway and identify all transformation products to comprehensively assess the environmental risk associated with this compound use. The standardized experimental protocols outlined in this guide provide a framework for conducting such studies, ensuring data comparability and reliability.

References

Ecotoxicology of Buturon and Phenylurea Herbicides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The herbicide Buturon is an obsolete compound with limited publicly available ecotoxicological data. This guide provides a comprehensive overview of the ecotoxicology of phenylurea herbicides, the chemical class to which this compound belongs. Data from well-studied phenylurea herbicides such as Diuron, Linuron, and Tebuthiuron are used as surrogates to infer the potential environmental effects of this compound, a standard practice in environmental risk assessment when data for a specific compound is scarce.

Introduction to this compound and Phenylurea Herbicides

This compound is a phenylurea herbicide, a class of compounds that has been widely used for pre- and post-emergent control of broadleaf and grassy weeds. The mode of action for phenylurea herbicides is the inhibition of photosynthesis at Photosystem II (PSII). By binding to the D1 protein of the PSII complex, they block electron transport, leading to the cessation of ATP and NADPH production, ultimately causing oxidative stress and cell death in susceptible plants. Due to their widespread use, the potential for off-target effects on non-target organisms is a significant environmental concern.

Ecotoxicity of Phenylurea Herbicides on Non-Target Organisms

The environmental impact of phenylurea herbicides is varied across different non-target organisms. Aquatic ecosystems are particularly at risk due to runoff from agricultural areas.

Aquatic Organisms

2.1.1. Algae and Aquatic Plants

As primary producers that rely on photosynthesis, algae and aquatic plants are highly susceptible to phenylurea herbicides. These compounds can cause significant inhibition of growth and biomass at low concentrations.

Table 1: Ecotoxicity of Phenylurea Herbicides to Algae and Aquatic Plants

HerbicideSpeciesEndpointValue (µg/L)Exposure DurationReference
DiuronScenedesmus subspicatusEC501972 hours[1]
DiuronLemna gibbaEC5015.77 days
DiuronTetraselmis sp.EC101.672 hours[2]
DiuronChaetoceros muelleriNEC1.572 hours[2]
TebuthiuronSelenastrum capricornutumEC5080-
TebuthiuronAquatic Plants (various)NOEC52 - 310-
LinuronLemna minorEC5015 - 417 days

EC50: The concentration that causes a 50% effect (e.g., growth inhibition). NOEC: No Observed Effect Concentration. NEC: No Effect Concentration.

2.1.2. Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are important indicators of water quality. Phenylurea herbicides generally show moderate to high toxicity to these organisms.

Table 2: Ecotoxicity of Phenylurea Herbicides to Aquatic Invertebrates

HerbicideSpeciesEndpointValue (mg/L)Exposure DurationReference
DiuronDaphnia magnaLC501 - 2.548 hours[3][4]
DiuronDaphnia magnaNOEC0.09621 days[1]
TebuthiuronDaphnia magnaLC5022548 hours[5][6]
LinuronAquatic InvertebratesLC50> 4048 hours[7]

LC50: The concentration that is lethal to 50% of the test population.

2.1.3. Fish

The toxicity of phenylurea herbicides to fish varies among species and the specific compound. Generally, they are considered moderately toxic to fish.

Table 3: Ecotoxicity of Phenylurea Herbicides to Fish

HerbicideSpeciesEndpointValue (mg/L)Exposure DurationReference
DiuronRainbow TroutLC503.596 hours[3]
DiuronCutthroat troutLC500.71-[8]
DiuronRainbow TroutNOEC0.4128 days[1]
TebuthiuronRainbow TroutLC50112 - 14496 hours[5]
TebuthiuronBluegill SunfishLC5087 - 11296 hours[5][6]
LinuronTrout and BluegillLC5016-[7]
Terrestrial Organisms

2.2.1. Soil Organisms

Phenylurea herbicides can impact soil microbial communities, which are crucial for nutrient cycling. Some bacteria are capable of degrading these herbicides, though the degradation products can sometimes be more toxic than the parent compound. For instance, the degradation of diuron can lead to the formation of 3,4-dichloroaniline (3,4-DCA), which has a higher toxicity.

2.2.2. Birds

The available data suggests that phenylurea herbicides are generally of low to slight toxicity to avian species.

Table 4: Ecotoxicity of Phenylurea Herbicides to Birds

HerbicideSpeciesEndpointValue (ppm)Reference
DiuronBobwhite QuailDietary LC501730[3]
DiuronMallard DuckDietary LC50~5000[3]
TebuthiuronMallard DuckOral LD50>2500 mg/kg[5]
TebuthiuronBobwhite QuailOral LD50>2500 mg/kg[5]
LinuronJapanese QuailDietary LC50>5000[7]
LinuronMallard DuckDietary LC503000[7]

LD50: The dose that is lethal to 50% of the test population.

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals.

Algal Growth Inhibition Test (based on OECD 201)
  • Test Organism: Freshwater green algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Procedure:

    • Prepare a geometric series of at least five concentrations of the test substance and a control.

    • Inoculate test flasks with a low density of algal cells.

    • Incubate under constant light and temperature for 72 hours.

    • Measure algal biomass (cell count, fluorescence, or absorbance) at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 value.

Daphnia sp. Acute Immobilisation Test (based on OECD 202)
  • Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old.

  • Principle: Daphnids are exposed to the test substance for 48 hours, and their immobilization is observed.

  • Procedure:

    • Prepare a series of at least five test concentrations and a control.

    • Introduce a set number of daphnids (e.g., 20) into each test vessel.

    • Maintain the test under defined light and temperature conditions for 48 hours.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.

  • Endpoint: The result is expressed as the median effective concentration (EC50) for immobilization.

Fish Acute Toxicity Test (based on OECD 203)
  • Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Principle: Fish are exposed to the test substance for a 96-hour period, and mortality is the primary endpoint.

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Prepare a range of at least five test concentrations and a control.

    • Introduce a group of fish into each test tank.

    • The test can be static, semi-static (with renewal of the test solution), or flow-through.

    • Record mortality and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the lethal concentration for 50% of the fish (LC50).

Signaling Pathways and Experimental Workflows

Mode of Action: Inhibition of Photosystem II

Phenylurea herbicides disrupt the photosynthetic electron transport chain in plants and algae.

G cluster_photosystem_II Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e⁻ transfer QA QA (Plastoquinone) Pheo->QA e⁻ transfer QB QB (Plastoquinone) QA->QB e⁻ transfer Plastoquinone_pool Plastoquinone Pool QB->Plastoquinone_pool e⁻ transfer Light Light Energy Light->P680 excites H2O H₂O H2O->P680 provides e⁻ O2 O₂ H2O->O2 H_plus 2H⁺ H2O->H_plus Phenylurea Phenylurea Herbicide (e.g., this compound) Phenylurea->QB binds and blocks e⁻ transfer

Caption: Mode of Action of Phenylurea Herbicides in Photosystem II.

General Experimental Workflow for Aquatic Ecotoxicity Testing

The following diagram illustrates a typical workflow for conducting aquatic ecotoxicity tests according to OECD guidelines.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis culture Culture Test Organisms (Algae, Daphnia, Fish) acclimate Acclimate Test Organisms (for Fish and Daphnia) culture->acclimate prepare_solutions Prepare Test Solutions (Geometric Series of Concentrations) expose Expose Organisms to Test Solutions (Static, Semi-Static, or Flow-Through) prepare_solutions->expose acclimate->expose monitor Monitor Test Conditions (Temp, pH, DO, Light) expose->monitor observe Record Observations (Mortality, Immobilization, Growth) expose->observe analyze Statistical Analysis (Calculate LC50/EC50) observe->analyze report Final Report Generation analyze->report

Caption: Generalized Workflow for Aquatic Ecotoxicity Testing.

Potential for Endocrine Disruption

Some studies on phenylurea herbicides, including diuron and linuron, have suggested potential endocrine-disrupting effects in non-target organisms.[9][10] For example, research has indicated that these compounds can interfere with hormone regulation in vertebrates. This highlights a secondary mechanism of toxicity beyond the primary mode of action of photosynthesis inhibition, which warrants further investigation for a comprehensive environmental risk assessment.

Conclusion

While specific ecotoxicological data for the obsolete herbicide this compound is scarce, the extensive information available for other phenylurea herbicides like diuron, tebuthiuron, and linuron provides a strong basis for understanding its potential environmental risks. The primary mode of action, inhibition of photosynthesis, makes aquatic primary producers particularly vulnerable. Aquatic invertebrates and fish also exhibit sensitivity to these compounds. The potential for endocrine disruption adds another layer of concern for the long-term health of aquatic ecosystems. This technical guide, by consolidating data on analogous compounds, serves as a critical resource for researchers and environmental professionals in assessing the risks associated with phenylurea herbicides. Further research into the specific properties of this compound would be necessary for a definitive risk assessment.

References

Historical development and introduction of Buturon as a herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development and Introduction of Buturon as a Herbicide

Introduction

This compound is a selective, systemic herbicide belonging to the phenylurea chemical class.[1] Its primary use was for the control of grassy weeds in various agricultural crops.[1][2] First introduced in the early 1960s, this compound is now considered obsolete.[1][2] This technical guide provides a comprehensive overview of its historical development, chemical properties, mode of action, toxicological profile, and environmental fate, intended for researchers and professionals in the fields of agricultural science and drug development.

Chemical Identity

  • IUPAC Name: 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea[1]

  • CAS Number: 3766-60-7[1]

  • Chemical Formula: C₁₂H₁₃ClN₂O[1]

  • Molecular Weight: 236.70 g/mol [3]

Historical Development

The development of synthetic organic herbicides surged in the period following World War II, a time often referred to as the "chemical era" of weed control.[3][4] This era saw the discovery and commercialization of numerous new herbicide classes that transformed agricultural practices.[4] The discovery of substituted urea herbicides began shortly after the end of WWII.[4]

This compound was first released in 1962 under the trade name Eptapur.[1] Its introduction occurred during a period of significant innovation in the herbicide market, with many new active ingredients being commercialized.[5] this compound was developed to control a range of grassy weeds in important crops like cereals.[1][2] It was also marketed under other trade names such as Arisan and Basfitox.[1]

Chemical Synthesis and Properties

Synthesis

The commercial synthesis of this compound is achieved through the reaction of 4-chlorophenyl isocyanate with 1-but-3-yn-2-ylamine.[2] The process involves the condensation of these two precursors under controlled temperature and solvent conditions to form the characteristic urea linkage of the final product.[2]

Buturon_Synthesis reactant1 4-chlorophenyl isocyanate product This compound reactant1->product Condensation reactant2 1-but-3-yn-2-ylamine reactant2->product

Figure 1: Chemical synthesis of this compound.
Physicochemical Properties

This compound is a colorless crystalline solid with moderate aqueous solubility and low volatility.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
AppearanceColourless crystalline solid[1]
Density1.233 g/cm³[1]
Melting Point145 °C (293 °F; 418 K)[1]
Water Solubility30 mg/L[1]
Acetone Solubility279 g/L[1]
Methanol Solubility128 g/L[1]
Benzene Solubility9.8 g/L[1]
Vapor Pressure0.01 mPa[1]

Table 1: Physicochemical properties of this compound.

Mode of Action

This compound is classified under HRAC Group C2 (globally) or Group 5 (numeric classification), which includes inhibitors of photosynthesis at Photosystem II (PSII).[1][6] Phenylurea herbicides, like this compound, function by interrupting the photosynthetic electron transport chain.[7][8]

The specific site of action is the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[9][10] this compound binds to the D1 protein, which blocks the binding of plastoquinone (PQ).[9] This action inhibits the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB).[7] The blockage of electron flow halts the production of ATP and NADPH, which are essential for CO₂ fixation.[9] This disruption leads to a buildup of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately resulting in cell death and necrosis of the plant tissue.[11]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Transfer QA QA Pheo->QA QB QB (Plastoquinone) QA->QB Electron Transfer ETC To Electron Transport Chain QB->ETC D1 D1 Protein D1->QB Blocks PQ binding site Light Light Energy Light->P680 Excites This compound This compound This compound->D1 Binds to

Figure 2: this compound's inhibition of electron transport in Photosystem II.

Usage and Efficacy

This compound was typically sold as a wettable powder.[1] It was applied to control grassy weeds such as spurge, annual meadow grass, and foxtails.[1][2] Its registered use included a range of crops.

  • Example Crops: Cereals (wheat, barley), berry fruits, maize, and vines.[2]

  • Example Weeds Controlled: Spurge, Annual meadow grass, Foxtails.[2]

Toxicology and Safety

This compound is classified as moderately toxic to mammals if ingested and is an irritant.[2][12] The GHS hazard statements include H302 (Harmful if swallowed) and H311 (Toxic in contact with skin).[3]

Toxicity MetricValueSpeciesRouteReference
LD₅₀>1791 mg/kgRatOral[1]
LD₅₀500 mg/kgRabbitDermal[1]

Table 2: Acute toxicity data for this compound.

Studies on mice have indicated potential developmental toxicity at high doses. Daily administration of this compound at doses over 300 mg/kg/day induced post-implantative loss and developmental retardation.[1] A dose-dependent trend of teratogenic effects, including cleft palate and hypoplasia of the upper jaw, was also observed.[1]

Metabolism and Environmental Fate

Metabolism
  • In Plants: this compound is metabolized in plants. In wheat, approximately 25% of the applied this compound is metabolized within seven days.[1] This rate is significantly faster in nutrient-deficient plants. The primary metabolite groups identified are carbamates, unstable products, a group containing p-chloroacetanilide, and various conjugates.[1]

  • In Animals: In rats, this compound is metabolized and excreted relatively quickly. Within four days, 68% is eliminated through urine and 20% through faeces.[1]

Environmental Fate

This compound degrades rapidly in the environment and is not considered persistent, although some of its metabolites may persist longer.[1] It has low volatility, which limits its atmospheric dispersal.[1] Its moderate aqueous solubility suggests a potential for mobility in soil, but rapid degradation mitigates extensive leaching.[1][2]

Experimental Protocols

Detailed experimental protocols for an obsolete herbicide like this compound are not commonly available. However, standard methodologies for the synthesis, efficacy testing, and residue analysis of phenylurea herbicides are well-established.

General Synthesis Protocol for Phenylureas

The synthesis of phenylurea herbicides generally involves the reaction of a substituted phenyl isocyanate with an appropriate amine.

  • Reaction Setup: A solution of the amine (e.g., 1-but-3-yn-2-ylamine) is prepared in a suitable aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen).[13]

  • Addition of Isocyanate: The substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate) is dissolved in the same solvent and added dropwise to the amine solution, often at a controlled temperature (e.g., 0 °C to room temperature).[14][15]

  • Reaction Monitoring: The reaction is stirred for a period ranging from a few hours to overnight.[13] Progress is monitored using Thin Layer Chromatography (TLC).[14]

  • Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine.[13] The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final phenylurea compound.[13][14]

General Protocol for Herbicide Efficacy Bioassay

A soil bioassay is a common method to determine the biological activity of herbicide residues.[2]

  • Soil Sampling: Collect representative soil samples from the top 2-4 inches of the target field.[12] A separate control soil, known to be free of herbicides, must also be collected.[1]

  • Potting: Fill several small pots (e.g., 3-4 inches) with the field soil and the control soil. Label each pot clearly.[1]

  • Planting: Sow seeds of a highly sensitive indicator species (e.g., oats, ryegrass, tomato, cucumber for different herbicide groups) in each pot.[1][12]

  • Growth Conditions: Place the pots in a greenhouse or a well-lit indoor area with controlled temperature and watering.[1]

  • Evaluation: Observe the plants for approximately three weeks after germination.[12] Compare the growth of plants in the treated soil to those in the control soil. Assess for symptoms of herbicide injury, such as stunting, chlorosis (yellowing), necrosis (tissue death), and malformed leaves or roots.[12]

General Protocol for Herbicide Residue Analysis

Modern analytical methods for determining herbicide residues in environmental samples often involve chromatography coupled with mass spectrometry.

  • Sample Extraction: A representative sample (e.g., 5-10g of soil) is homogenized. The herbicide is extracted using a suitable solvent system, often with methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) which uses acetonitrile followed by a salting-out step.[16] Accelerated Solvent Extraction (ASE) at elevated temperature and pressure can also be used.[17]

  • Cleanup: The crude extract is subjected to a cleanup step to remove interfering matrix components. This is commonly done using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18.[16]

  • Analysis: The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] This technique provides high sensitivity and selectivity, allowing for both the quantification of the parent herbicide and the identification of its metabolites.[17]

  • Quantification: Quantification is typically performed using matrix-matched calibration standards and internal standards (often isotopically labeled versions of the analytes) to ensure accuracy.[16]

Residue_Analysis_Workflow start Start: Soil/Water Sample extraction 1. Sample Extraction (e.g., QuEChERS, ASE) start->extraction cleanup 2. Extract Cleanup (e.g., d-SPE) extraction->cleanup analysis 3. Instrumental Analysis (LC-MS/MS) cleanup->analysis quant 4. Data Processing & Quantification analysis->quant end End: Residue Report quant->end

Figure 3: General workflow for herbicide residue analysis.

References

A Technical Guide to the Classification and Mode of Action of Buturon, a Phenylurea Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Buturon is a selective, systemic herbicide belonging to the phenylurea chemical class. First introduced in 1962 under trade names such as Eptapur, Arisan, and Basfitox, it was primarily used for the control of grassy weeds in cereal crops, berry fruits, and vines.[1][2] Although now considered obsolete, a technical understanding of this compound's classification, physicochemical properties, and mechanism of action remains valuable for researchers studying herbicide resistance, environmental fate, and the development of new herbicidal compounds.[1][2] Phenylurea herbicides as a group are characterized by their inhibitory effect on photosynthesis.[3]

This guide provides an in-depth summary of this compound's classification within the phenylurea family, its key quantitative properties, its biochemical mode of action, and detailed protocols for its synthesis and analysis.

Classification of this compound

This compound is chemically identified by its IUPAC name, 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea.[1][4] Its classification can be understood through its chemical structure and its herbicidal mode of action.

  • Chemical Classification: this compound is a substituted phenylurea.[5] The core structure consists of a urea molecule with substituents on both nitrogen atoms. One nitrogen is attached to a 4-chlorophenyl group, while the other is bonded to both a methyl group and a 1-methyl-2-propynyl group. This specific structure, particularly the phenylurea moiety, is responsible for its herbicidal activity.[3]

  • Mode of Action Classification: The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) classify herbicides based on their target site to facilitate resistance management.[6][7] this compound falls into the following groups:

    • HRAC (Global): Group C2[1]

    • WSSA: Group 7[7][8] Both classifications designate inhibitors of photosynthesis at Photosystem II.[7][8]

G cluster_phenylureas Other Phenylurea Examples Herbicides Herbicides MoA Mode of Action Classification Herbicides->MoA ChemClass Chemical Classification Herbicides->ChemClass PSII_Inhibitors Photosystem II Inhibitors (WSSA Group 7 / HRAC C2) MoA->PSII_Inhibitors Phenylureas Phenylurea Herbicides ChemClass->Phenylureas This compound This compound PSII_Inhibitors->this compound is a Phenylureas->this compound is a Diuron Diuron Phenylureas->Diuron Linuron Linuron Phenylureas->Linuron Monuron Monuron Phenylureas->Monuron G Pathway of Photosynthetic Electron Transport Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB QB (D1 Protein) QA->QB e⁻ Block QA->Block e⁻ Cytb6f Cytochrome b6f Complex QB->Cytb6f e⁻ (to PSI) Light Light (Photons) Light->P680 This compound This compound This compound->QB Binds to D1 Protein G Start Soil Sample Collection (Air-dried, Sieved) Extraction Solvent Extraction (e.g., Acetone) Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Cleanup Sample Cleanup (Solid Phase Extraction) Concentration1->Cleanup Concentration2 Evaporation & Reconstitution (in Mobile Phase) Cleanup->Concentration2 Analysis HPLC-UV Analysis Concentration2->Analysis End Quantification (vs. Standards) Analysis->End

References

Technical Guide: Physical and Chemical Characteristics of Solid Buturon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon is a phenylurea herbicide, chemically identified as 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea.[1] Historically used for the control of grassy weeds in cereal crops, it is now considered largely obsolete.[1] Despite its reduced agricultural use, a thorough understanding of its solid-state physical and chemical properties remains crucial for toxicological studies, environmental fate assessment, and research into related chemical structures. This guide provides an in-depth overview of the core physical and chemical characteristics of solid this compound, complete with experimental methodologies and structured data for ease of reference.

Chemical Identity and Structure

This compound is a colorless, crystalline solid belonging to the methylurea and phenylurea families of compounds.[1] Its molecular structure contains a chiral center, meaning it exists as two enantiomers, though it is typically produced and used as a racemate.[2]

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea[1][3]
CAS Number 3766-60-7[1][4][5]
Molecular Formula C₁₂H₁₃ClN₂O[1][4][5][6]
SMILES CC(C#C)N(C)C(=O)NC1=CC=C(C=C1)Cl[1][3]
InChI InChI=1S/C12H13ClN2O/c1-4-9(2)15(3)12(16)14-11-7-5-10(13)6-8-11/h1,5-9H,2-3H3,(H,14,16)[1][3][4]

Physical Properties

The physical characteristics of solid this compound are critical for its handling, formulation, and behavior in various environments.

Table 2: Physical Properties of Solid this compound

PropertyValueUnitReference
Molar Mass 236.70g·mol⁻¹[1][3][4][5]
Appearance Colorless crystalline solid-[1]
Melting Point 145 - 146°C[1][2][5]
Density 1.233g/cm³[1]
Vapor Pressure 0.01mPa (at 20 °C)[1][2]
Flash Point >100°C[1]

Chemical Properties and Solubility

The chemical properties of this compound, including its solubility in various solvents, dictate its environmental mobility and potential for biological interaction.

Table 3: Solubility of this compound

SolventSolubilityUnitReference
Water 30mg/L[1]
Acetone 279g/L[1]
Methanol 128g/L[1]
Benzene 9.8g/L[1]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical characteristics of solid this compound.

Workflow for Physical and Chemical Characterization

The comprehensive characterization of a solid organic compound like this compound follows a structured workflow to ensure accurate and reproducible data.

G cluster_prep Sample Preparation & Purification cluster_phys Physical Characterization cluster_chem Chemical & Structural Characterization RawSample Raw this compound Sample Purification Purification (e.g., Recrystallization) RawSample->Purification PurityCheck Purity Assessment (TLC, HPLC) Purification->PurityCheck MeltingPoint Melting Point Determination PurityCheck->MeltingPoint Purified Solid this compound Solubility Solubility Testing PurityCheck->Solubility Purified Solid this compound XRay X-ray Crystallography (Crystal Structure) PurityCheck->XRay Purified Solid this compound IR IR Spectroscopy (Functional Groups) PurityCheck->IR Purified Solid this compound NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) PurityCheck->NMR Purified Solid this compound MS Mass Spectrometry (Molecular Weight, Fragmentation) PurityCheck->MS Purified Solid this compound FinalData Comprehensive Data Summary MeltingPoint->FinalData Solubility->FinalData XRay->FinalData IR->FinalData NMR->FinalData MS->FinalData

Caption: Experimental workflow for the characterization of solid this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[3]

    • The capillary tube is placed in the heating block of the apparatus.[3][4]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[5]

    • The temperature at which the first drop of liquid appears (t1) and the temperature at which the entire solid mass turns to a clear liquid (t2) are recorded.[3] The melting range is reported as t1-t2. For a pure compound, this range should be narrow (0.5-1.0°C).[4]

Solubility Determination

The solubility of this compound in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.

  • Apparatus: Vials with screw caps, constant temperature bath with rotator/shaker, analytical balance, filtration apparatus, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

    • The vial is placed in a constant temperature bath and agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the solution is allowed to stand in the temperature bath for the solid to settle.

    • A known volume of the supernatant is carefully withdrawn, ensuring no solid particles are transferred, and filtered.

    • The concentration of this compound in the filtered supernatant is determined using a pre-calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • The solubility is then calculated and expressed in units such as mg/L or g/L.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Apparatus: FT-IR spectrometer, agate mortar and pestle, KBr press or salt plates (NaCl or KBr).

  • Procedure (Thin Solid Film Method):

    • Approximately 50 mg of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[1]

    • A drop of this solution is placed on a salt plate.[1]

    • The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[1]

    • The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded.[1]

¹H and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the this compound molecule.

  • Apparatus: NMR spectrometer.

  • Procedure:

    • A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • The tube is placed in the NMR spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the molecular structure.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

  • Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[2]

    • The solution is introduced into the ion source of the mass spectrometer.

    • The compound is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

    • The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.

Stability and Degradation

This compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to the cleavage of the urea linkage.[7] It is generally more stable at a neutral pH.[7] In the environment, this compound degrades rapidly and is not persistent, although some of its metabolites may be.[1]

Safety and Toxicology

This compound is classified as harmful if swallowed and toxic in contact with skin.[3]

Table 4: Toxicological Data for this compound

TestSpeciesRouteValueUnitReference
LD₅₀RatOral>1791mg/kg[1]
LD₅₀RabbitDermal500mg/kg[1]

References

Solubility Profile of Buturon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Buturon in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility of this compound

The solubility of this compound, a phenylurea herbicide, varies significantly across different solvents, a critical factor for its formulation, application, and environmental fate. The following table summarizes the available quantitative solubility data for this compound in water and several organic solvents.

SolventSolubilityTemperature (°C)
Water30 mg/L20
Acetone279 g/LNot Specified
Methanol128 g/LNot Specified
Benzene9.8 g/LNot Specified
EthanolSoluble¹Not Specified
DichloromethaneSoluble¹Not Specified
Ethyl AcetateSoluble¹Not Specified

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely recognized and reliable technique for determining the water solubility of substances and is recommended by the Organization for Economic Co-operation and Development (OECD) under Test Guideline 105.[1][2][3][4] This protocol can be adapted for use with organic solvents.

Principle of the Method

An excess amount of the test substance, this compound, is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in the resulting saturated solution is then determined by a suitable analytical method.

Materials and Apparatus
  • Test Substance: this compound, of known purity.

  • Solvents: Distilled or deionized water, and high-purity organic solvents.

  • Glassware: Volumetric flasks, centrifuge tubes with stoppers, and a thermostatically controlled shaker or water bath.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a similar sensitive analytical instrument for concentration measurement.

  • Filtration: Syringe filters (e.g., 0.22 µm PTFE or other suitable material compatible with the solvent).

  • Centrifuge: Capable of maintaining a constant temperature.

Experimental Procedure
  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility of this compound in the chosen solvent. This helps in determining the appropriate amount of substance to use in the definitive test to ensure an excess of solid remains.

  • Sample Preparation: An amount of this compound in excess of its estimated solubility is weighed and added to a series of flasks. A known volume of the solvent is then added to each flask.

  • Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker or water bath. The temperature should be maintained at the desired level (e.g., 20 ± 0.5 °C). The flasks are agitated for a period sufficient to reach equilibrium. This can range from 24 to 48 hours, and the equilibration time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solution remains constant.

  • Phase Separation: After equilibration, the flasks are allowed to stand at the test temperature to allow the undissolved this compound to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at the same temperature.

  • Sample Analysis: A sample of the clear supernatant is carefully withdrawn. To remove any remaining solid particles, the sample is filtered through a syringe filter that has been pre-conditioned with the solution to prevent adsorption of the analyte. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as HPLC.

  • Data Analysis: The solubility is reported as the average of at least three replicate determinations.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B to flask C Agitate at constant temperature (e.g., 24-48h) B->C D Allow to settle C->D E Centrifuge at constant temperature D->E F Withdraw supernatant E->F G Filter supernatant (e.g., 0.22 µm) F->G H Analyze concentration by HPLC G->H I I H->I Calculate average from replicates

Shake-Flask Solubility Determination Workflow.

References

Metabolic Pathways of Buturon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Buturon Metabolism in Mammalian Systems

This compound is an obsolete phenylurea herbicide for which detailed public information on its metabolic pathways in rats and other mammals is scarce.[1][2] Phenylurea herbicides, as a class, generally undergo a series of well-established biotransformation reactions in mammals. These reactions primarily involve oxidation, hydrolysis, and conjugation, aiming to increase the water solubility of the compound and facilitate its excretion from the body. While specific data for this compound is limited, the metabolic fate of structurally similar and more extensively studied phenylurea herbicides, such as Diuron and Linuron, can provide insights into the probable metabolic pathways for this compound.[3][4]

I. Core Metabolic Reactions

The metabolism of phenylurea herbicides typically proceeds through two main phases of biotransformation.

Phase I Reactions: Functionalization

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the parent compound.[5][6] For this compound, the primary Phase I reactions are anticipated to be:

  • N-Dealkylation: The removal of methyl and/or the butynyl group from the urea nitrogen atoms. This is a common metabolic pathway for many N-substituted phenylurea herbicides.[3]

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the alkyl side chain. Aromatic hydroxylation is a frequent metabolic step for compounds containing a phenyl group.[4]

  • Hydrolysis: Cleavage of the urea bond to yield corresponding aniline and amine derivatives.[7][8]

Phase II Reactions: Conjugation

Following Phase I reactions, the modified, more polar metabolites can undergo Phase II conjugation reactions.[5][6] These reactions involve the addition of endogenous molecules to the functional groups introduced in Phase I, further increasing water solubility and facilitating excretion. Common conjugation reactions include:

  • Glucuronidation: Conjugation with glucuronic acid.

  • Sulfation: Conjugation with a sulfate group.

II. Postulated Metabolic Pathway of this compound

Based on the known metabolism of other phenylurea herbicides, a putative metabolic pathway for this compound in rats and other mammals can be proposed.

Buturon_Metabolism This compound This compound N_Dealkylation_Metabolite N-Dealkylated Metabolite This compound->N_Dealkylation_Metabolite  N-Dealkylation (CYP450) Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite  Hydroxylation (CYP450) Hydrolyzed_Metabolite Hydrolyzed Metabolites (e.g., 4-chloroaniline) This compound->Hydrolyzed_Metabolite  Hydrolysis (Esterases) Conjugated_Metabolites Conjugated Metabolites (Glucuronide or Sulfate) N_Dealkylation_Metabolite->Conjugated_Metabolites  Conjugation Hydroxylated_Metabolite->Conjugated_Metabolites  Conjugation

Figure 1: Postulated metabolic pathway of this compound in mammals.

III. Experimental Protocols for Metabolite Analysis

While specific experimental protocols for this compound are not available, the methodologies employed for the analysis of other herbicide metabolites in mammalian systems are well-established. These protocols are crucial for identifying and quantifying metabolites in biological matrices such as urine, feces, and plasma.

A. Animal Studies

  • Animal Model: Typically, studies on xenobiotic metabolism utilize rat models (e.g., Sprague-Dawley or Wistar strains).

  • Dosing: A known concentration of the test substance, often radiolabeled for easier tracking, is administered to the animals, usually via oral gavage or intravenous injection.

  • Sample Collection: Urine, feces, and blood samples are collected at predetermined time points. For a complete mass balance study, expired air may also be collected to trap volatile metabolites.

B. Sample Preparation

  • Extraction: Metabolites are extracted from the biological matrices using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Enzymatic Hydrolysis: To analyze conjugated metabolites, samples may be treated with enzymes like β-glucuronidase or sulfatase to cleave the conjugates and release the parent metabolite.

C. Analytical Techniques

The identification and quantification of metabolites are primarily achieved using chromatographic and spectrometric techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound and its metabolites.[9][10]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS or LC-MS/MS), this is a powerful tool for the structural elucidation and sensitive quantification of metabolites.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile metabolites or those that can be derivatized to become volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is particularly useful for identifying the exact position of metabolic modifications.[11]

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Dosing Dosing of this compound (e.g., Oral Gavage in Rats) Sample_Collection Collection of Biological Samples (Urine, Feces, Plasma) Dosing->Sample_Collection Extraction Extraction of Metabolites (LLE or SPE) Sample_Collection->Extraction Hydrolysis Enzymatic Hydrolysis (for Conjugates) Extraction->Hydrolysis LC_MS LC-MS/MS Analysis (Separation and Identification) Hydrolysis->LC_MS Quantification Quantification of Metabolites LC_MS->Quantification Data_Analysis Data Analysis and Pathway Elucidation Quantification->Data_Analysis

Figure 2: General experimental workflow for studying herbicide metabolism.

IV. Quantitative Data

Due to the obsolete nature of this compound, there is a significant lack of publicly available quantitative data regarding its metabolism in rats and other mammals.[1][2] For modern herbicides, regulatory submissions would typically include detailed quantitative information, which would be presented in tables for clarity. An example of how such data would be structured is provided below.

Table 1: Hypothetical Quantitative Excretion Data for this compound in Rats (% of Administered Dose)

Route of Excretion0-24 hours24-48 hoursTotal
Urine
Metabolite AData not availableData not availableData not available
Metabolite BData not availableData not availableData not available
Parent this compoundData not availableData not availableData not available
Feces
Metabolite AData not availableData not availableData not available
Metabolite BData not availableData not availableData not available
Parent this compoundData not availableData not availableData not available
Total Recovery Data not availableData not availableData not available

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Half-life (t½) Data not available
Maximum Concentration (Cmax) Data not available
Time to Maximum Concentration (Tmax) Data not available
Area Under the Curve (AUC) Data not available
Clearance (CL) Data not available
Volume of Distribution (Vd) Data not available

V. Conclusion

While a definitive and detailed metabolic map of this compound in rats and other mammals cannot be constructed from the currently available public literature, the established metabolic pathways of other phenylurea herbicides provide a strong basis for a hypothetical model. The primary routes of biotransformation are expected to involve N-dealkylation, hydroxylation, and hydrolysis, followed by conjugation to facilitate excretion. The experimental protocols for elucidating such pathways are well-developed within the field of drug and xenobiotic metabolism. Should further research on this compound be undertaken, these established methodologies would be directly applicable. The lack of quantitative data underscores the obsolete status of this particular herbicide and highlights the importance of comprehensive metabolic studies for the safety assessment of all xenobiotics.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Buturon Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Buturon residues in soil samples. The protocols outlined below are based on established analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).

Introduction

This compound is a substituted phenylurea herbicide used for pre- and post-emergence control of broadleaf and grassy weeds. Due to its potential for persistence in soil and subsequent environmental contamination, sensitive and reliable analytical methods are required to monitor its residue levels. This document provides comprehensive protocols for the extraction and analysis of this compound from soil matrices, ensuring accurate and reproducible results for environmental monitoring and risk assessment.

Data Presentation

The following table summarizes the quantitative performance data for the analytical methods described herein. These values are indicative of the expected performance of the methods when followed correctly.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)
HPLC-UVThis compoundSoil0.3 - 0.5 ng/g[1]1.0 ng/g[1]88 - 118%>0.99
LC-MS/MSThis compoundSoil0.005 - 0.020 µg/kg0.017 - 0.067 µg/kg75.4 - 98.5%>0.998

Experimental Workflow

The general workflow for the analysis of this compound residues in soil is depicted in the following diagram.

Buturon_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis SampleCollection Soil Sample Collection Sieving Sieving (<2mm) SampleCollection->Sieving Weighing Weighing Sieving->Weighing AddSolvent Add Acetonitrile Weighing->AddSolvent AddSalts Add MgSO4, NaCl AddSolvent->AddSalts Shake Vortex/Shake AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 TransferSupernatant Transfer Supernatant Centrifuge1->TransferSupernatant AddSorbents Add PSA, C18, MgSO4 TransferSupernatant->AddSorbents Vortex2 Vortex AddSorbents->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Filtration Filter Extract Centrifuge2->Filtration Analysis HPLC-UV/MS or GC-MS Analysis Filtration->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Figure 1: General workflow for this compound residue analysis in soil.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[2][3][4][5]

Materials:

  • Homogenized and sieved (<2 mm) soil sample

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Carefully transfer the supernatant (acetonitrile layer) to a clean tube for the cleanup step.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Protocol:

  • Take a 1 mL aliquot of the supernatant from the extraction step and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex the tube for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., ≥10000 rpm) for 2 minutes.

  • The resulting supernatant is the cleaned-up extract.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Analytical Methods

This method is suitable for the analysis of phenylurea herbicides.[6][7][8][9][10][11]

  • Instrumentation: HPLC system with a UV or a tandem mass spectrometer (MS/MS) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point for method development would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV Detector: Set at the wavelength of maximum absorbance for this compound (typically around 245 nm).

    • MS/MS Detector: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of this compound.

GC-MS can also be employed for the analysis of this compound, often requiring a derivatization step to improve volatility. However, with modern capillary columns and injection techniques, direct analysis may be possible.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector: Splitless mode at a temperature of 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 70-90°C, hold for 1-2 minutes.

    • Ramp: 10-25°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound for enhanced sensitivity and selectivity.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of standard solutions of this compound at different concentrations to establish a calibration curve. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Accuracy and Precision: Evaluated by performing recovery studies on spiked blank soil samples at different concentration levels. Accuracy is expressed as the percentage recovery, and precision is determined as the relative standard deviation (RSD) of replicate measurements. Recoveries in the range of 70-120% with an RSD of ≤20% are generally considered acceptable.[12]

  • Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of this compound in blank soil samples.

Conclusion

The protocols described in these application notes provide a robust framework for the determination of this compound residues in soil. The combination of the QuEChERS extraction method with either HPLC-UV/MS or GC-MS analysis offers a sensitive, accurate, and reliable approach for environmental monitoring and research purposes. Proper method validation is essential to ensure the quality and defensibility of the generated data.

References

Application Note: Quantification of Buturon in Water Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Buturon is a substituted phenylurea herbicide used for selective weed control in various agricultural applications.[1] Due to its potential for runoff from treated fields into surface and groundwater, monitoring its presence in water sources is crucial for environmental and public health. This application note details a robust and sensitive method for the quantification of this compound in water samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, following a solid-phase extraction (SPE) sample preparation step. Phenylurea herbicides are well-suited for HPLC analysis due to their polar nature, which can make gas chromatography challenging without derivatization.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValue
Chemical Formula C₁₂H₁₃ClN₂O
Molar Mass 236.70 g/mol
Appearance Colorless crystalline solid
Melting Point 145 °C
Water Solubility 30 mg/L

(Data sourced from publicly available chemical databases)

Experimental Protocol

A logical workflow for the quantification of this compound in water samples is depicted in Figure 1.

Workflow Figure 1. Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis SampleCollection 1. Water Sample Collection (500 mL) Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration SPE_Conditioning 3. SPE Cartridge Conditioning (C18) Filtration->SPE_Conditioning SPE_Loading 4. Sample Loading SPE_Conditioning->SPE_Loading SPE_Washing 5. Cartridge Washing SPE_Loading->SPE_Washing SPE_Elution 6. Analyte Elution SPE_Washing->SPE_Elution Evaporation 7. Solvent Evaporation SPE_Elution->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution Injection 9. Injection into HPLC Reconstitution->Injection Separation 10. Chromatographic Separation Injection->Separation Detection 11. UV Detection Separation->Detection Peak_Integration 12. Peak Integration Detection->Peak_Integration Calibration 13. Calibration Curve Generation Peak_Integration->Calibration Quantification 14. This compound Quantification Calibration->Quantification

Caption: Figure 1. Experimental Workflow for this compound Quantification.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile and methanol

  • Deionized water (18.2 MΩ·cm)

  • Phosphate buffer components (if required)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions

  • Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.05 mg/L to 5.0 mg/L.

3. Sample Preparation: Solid-Phase Extraction (SPE) The SPE procedure is designed to concentrate the analyte and remove interfering matrix components.[3][4]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Analyte Elution: Elute the retained this compound from the cartridge using two 2-mL aliquots of acetonitrile into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase, vortex to dissolve, and transfer to an HPLC vial for analysis.

4. HPLC-UV Conditions The following HPLC conditions are based on established methods for phenylurea herbicides.[1][2]

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile/Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 245 nm

Note: The optimal UV detection wavelength for phenylurea herbicides is typically in the 240-250 nm range.[1][2] For diuron, a related compound, absorbance maxima are observed at 212, 250, and 287 nm.[5] A wavelength of 245 nm is a suitable starting point for this compound analysis.[1][3]

5. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Quantification: Inject the prepared water sample extract. Identify the this compound peak based on the retention time obtained from the standards. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve. The final concentration in the original water sample is calculated by accounting for the concentration factor from the SPE step.

Method Validation and Performance

The performance of similar HPLC-UV methods for phenylurea herbicides has been well-documented. Key validation parameters are summarized in Table 2.

ParameterTypical Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.04 µg/L[3]
Limit of Quantification (LOQ) 0.5 - 1.0 µg/L[6]
Recovery 74 - 104% in spiked surface water[3]
Precision (RSD) < 8%[2]

(These values are indicative and should be determined experimentally for this specific protocol)

Conclusion

The described protocol provides a reliable and sensitive method for the quantification of this compound in water samples. The combination of solid-phase extraction for sample pre-concentration and HPLC-UV for separation and detection allows for the determination of this compound at trace levels, making it suitable for environmental monitoring programs. The method is based on established procedures for the analysis of phenylurea herbicides and can be readily implemented in laboratories equipped with standard HPLC instrumentation.

References

Application Notes and Protocols for Buturon on Winter Wheat

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Buturon is a methylurea herbicide first introduced in 1962 and is now considered obsolete.[1] The following application notes and protocols are synthesized from historical data and general scientific principles for herbicide application in winter wheat, as current, detailed field application data for this compound is limited. These instructions are intended for research and informational purposes only and do not constitute a recommendation for current agricultural use.

Introduction

This compound is a selective, systemic herbicide belonging to the phenylurea family.[1] Its primary use was for the control of grassy and broadleaf weeds in cereal crops, including winter wheat.[1] The herbicide is absorbed by the roots and, to a lesser extent, by the leaves of the weeds.

Mode of Action: this compound is classified under HRAC Group C2 (globally) or Group 5 (numeric), which are inhibitors of photosynthesis at photosystem II.[1] It works by blocking the electron transport chain in chloroplasts, thereby inhibiting the plant's ability to produce energy through photosynthesis, leading to weed death.

Data Presentation

Due to the obsolete nature of this compound, extensive quantitative data from recent field trials are unavailable. The following table represents a summary of extrapolated and historical application parameters for research purposes.

ParameterRecommended Range/ValueNotes
Target Crop Winter Wheat (Triticum aestivum)
Target Weeds Annual meadow grass, foxtails, spurge, and other grassy and broadleaf weeds.[1]Efficacy against specific weed species may vary.
Application Timing Post-emergence, from the 2-leaf stage until the early flag leaf stage of winter wheat.[2]Application should occur when weeds are small and actively growing for optimal results.
Dosage Rate 1.0 - 2.5 kg a.i./haThis is an estimated range. Actual rates would depend on weed spectrum, weed density, soil type, and climatic conditions.
Formulation Wettable Powder (WP)This compound was commonly sold as a wettable powder.[1]
Water Volume 200 - 400 L/haAdequate water volume is necessary for uniform coverage.
Tank Mixing Historically, tank mixing with other herbicides may have been practiced to broaden the weed control spectrum. Compatibility tests would be essential.No specific tank mix partners for this compound are documented in recent literature.

Experimental Protocols

The following are detailed methodologies for hypothetical key experiments to evaluate the efficacy and crop safety of this compound on winter wheat.

Experiment 1: Efficacy of this compound on Key Weed Species in Winter Wheat

Objective: To determine the effective dose of this compound for controlling major grassy and broadleaf weeds in winter wheat.

Methodology:

  • Site Selection: Choose a field with a known history of uniform infestation of target weeds (e.g., annual meadow grass, foxtails). The field should be representative of winter wheat growing regions.

  • Experimental Design: A randomized complete block design (RCBD) with four replications.[3]

  • Plot Size: Individual plots of 3m x 10m.

  • Crop Establishment: Sow a common winter wheat variety at a standard seeding rate.[4]

  • Treatments:

    • Untreated Control (weedy check)

    • Hand-weeded Control (weed-free check)

    • This compound at 1.0 kg a.i./ha

    • This compound at 1.5 kg a.i./ha

    • This compound at 2.0 kg a.i./ha

    • This compound at 2.5 kg a.i./ha

  • Application: Apply herbicides post-emergence when the winter wheat is at the 3-4 leaf stage and weeds are at the 2-4 leaf stage.[2] Use a calibrated backpack sprayer delivering 300 L/ha of water.

  • Data Collection:

    • Weed density (counts per m²) at 14, 28, and 56 days after treatment (DAT).

    • Weed biomass (dry weight in g/m²) at 56 DAT.

    • Crop injury ratings (phytotoxicity) on a scale of 0-100% at 7, 14, and 28 DAT.

    • Winter wheat grain yield at harvest.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Experiment 2: Crop Safety and Tolerance of Winter Wheat to this compound

Objective: To assess the tolerance of different winter wheat varieties to post-emergence applications of this compound.

Methodology:

  • Site Selection: A weed-free field to isolate the effects of the herbicide on the crop.

  • Experimental Design: A split-plot design with four replications. The main plots will be winter wheat varieties, and the sub-plots will be this compound application rates.

  • Plot Size: Sub-plots of 2m x 8m.

  • Crop Establishment: Sow three different winter wheat varieties at their recommended seeding rates.

  • Treatments:

    • Main Plots (Varieties): Variety A, Variety B, Variety C

    • Sub-Plots (this compound Rates):

      • Untreated Control

      • This compound at 2.0 kg a.i./ha (recommended rate)

      • This compound at 4.0 kg a.i./ha (2x rate)

  • Application: Apply this compound at the 4-5 leaf stage of the wheat.

  • Data Collection:

    • Crop injury ratings (stunting, chlorosis) at 7, 14, 28, and 42 DAT.

    • Plant height measurements at 56 DAT.

    • SPAD meter readings for chlorophyll content at 28 DAT.

    • Grain yield and yield components (e.g., heads per m², kernels per head, 1000-kernel weight) at harvest.

  • Statistical Analysis: Analyze data using ANOVA appropriate for a split-plot design.

Mandatory Visualizations

Buturon_Mode_of_Action cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane cluster_downstream_effects Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Light Energy Qa Qa (Plastoquinone A) Pheo->Qa Electron Qb Qb (Plastoquinone B) Qa->Qb Electron ATP_NADPH ATP & NADPH Production Stops D1_Protein D1 Protein D1_Protein->Qb Blocks Electron Flow to Qb This compound This compound This compound->D1_Protein Binds to D1 Protein ROS Reactive Oxygen Species (ROS) Production Increases Cell_Damage Cellular Damage (Lipid Peroxidation) ROS->Cell_Damage Weed_Death Weed Death Cell_Damage->Weed_Death

Caption: Mode of action of this compound in inhibiting photosynthesis.

Experimental_Workflow start Start: Define Objectives site_selection Site Selection & Field Preparation start->site_selection exp_design Experimental Design (e.g., RCBD) site_selection->exp_design crop_sowing Winter Wheat Sowing exp_design->crop_sowing treatment_app This compound Application (at specified growth stages) crop_sowing->treatment_app data_collection Data Collection (Weed Control, Crop Injury, Yield) treatment_app->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis end End: Report Findings analysis->end

Caption: General workflow for a field efficacy trial.

References

Application Notes and Protocols for the Extraction and Clean-up of Buturon in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon is a substituted phenylurea herbicide historically used for the control of broadleaf and grassy weeds in various crops, including cereals like wheat and maize.[1] Monitoring its residues in plant tissues is crucial for ensuring food safety, assessing environmental impact, and complying with regulatory standards.[1] These application notes provide detailed protocols for the extraction and clean-up of this compound from plant matrices, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE) as an alternative or complementary clean-up technique.

While specific validated performance data for this compound is not extensively available in recent literature, the provided protocols are based on established methods for other phenylurea herbicides and multi-residue pesticide analysis.[2][3] It is imperative that researchers validate these methods in their own laboratories for the specific plant matrix being investigated.[4]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for developing effective extraction and clean-up strategies.

PropertyValue
Chemical Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.7 g/mol
Water Solubility 30 mg/L (at 20 °C)
Log P (Octanol-Water Partition Coefficient) 2.6 (estimated)
Vapor Pressure 1.33 x 10⁻⁵ Pa (at 20 °C)

Data sourced from publicly available chemical databases.

The moderate water solubility and Log P value of this compound indicate that it is a compound of intermediate polarity. This characteristic makes it amenable to extraction with polar organic solvents like acetonitrile and subsequent partitioning or solid-phase extraction clean-up.

I. QuEChERS Method for this compound Extraction and Clean-up

The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps, making it highly efficient for multi-residue analysis.[5][6]

Experimental Workflow: QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Clean-up cluster_analysis Analysis Sample 1. Homogenized Plant Sample (10-15 g) Add_ACN 2. Add Acetonitrile (10-15 mL) Sample->Add_ACN Shake1 3. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl) Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Supernatant 7. Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant Transfer Supernatant Add_dSPE 8. Add d-SPE Sorbent (e.g., PSA, C18, MgSO₄) Supernatant->Add_dSPE Vortex 9. Vortex Add_dSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Final_Extract 11. Collect Supernatant Centrifuge2->Final_Extract Transfer Clean Extract Analysis 12. LC-MS/MS or GC-MS Analysis Final_Extract->Analysis SPE_Workflow cluster_extraction Initial Extraction cluster_spe SPE Clean-up cluster_analysis Analysis Sample 1. Homogenized Plant Sample Solvent_Extraction 2. Extraction with Solvent (e.g., Acetonitrile) Sample->Solvent_Extraction Centrifuge_Filter 3. Centrifuge/Filter Solvent_Extraction->Centrifuge_Filter Load 5. Load Sample Extract Centrifuge_Filter->Load Transfer Extract Condition 4. Condition SPE Cartridge (e.g., Methanol, Water) Condition->Load Wash 6. Wash Interferences (e.g., Water/Methanol) Load->Wash Elute 7. Elute this compound (e.g., Acetonitrile/Ethyl Acetate) Wash->Elute Evaporate 8. Evaporate & Reconstitute Elute->Evaporate Collect Eluate Analysis 9. LC-MS/MS or GC-MS Analysis Evaporate->Analysis

References

Application Notes and Protocols for Bioassay Development: Assessing Buturon Herbicide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Buturon is a phenylurea herbicide that acts by inhibiting photosynthesis.[1] Specifically, it is a Photosystem II (PSII) inhibitor, belonging to the HRAC Group C2.[1][2] The mode of action involves blocking the electron transport chain in chloroplasts, leading to the death of susceptible plants.[2] These application notes provide detailed protocols for developing and conducting bioassays to assess the efficacy of this compound and other phenylurea herbicides. The target audience for this document includes researchers, scientists, and professionals involved in herbicide development and weed management.

The bioassays described herein are essential for determining the phytotoxicity of this compound, evaluating its impact on different plant species, and understanding its physiological effects.[3][4] The protocols cover three key areas of assessment: seed germination, root elongation, and chlorophyll content.

Mechanism of Action: Photosynthesis Inhibition

This compound, like other phenylurea herbicides, inhibits photosynthesis by binding to the D1 protein of the Photosystem II complex located in the thylakoid membranes of chloroplasts.[2][5] This binding action blocks the transfer of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.[2] The interruption of this electron flow halts CO2 fixation and the production of ATP and NADPH, which are essential for plant growth.[2] The blockage of electron transport leads to the formation of highly reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately resulting in cellular leakage, necrosis, and plant death.[2]

Buturon_Mechanism_of_Action cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- ROS Reactive Oxygen Species (ROS) Formation QB->ROS Leads to Light Light Energy Light->P680 This compound This compound (Phenylurea Herbicide) This compound->QB Binds to D1 protein, blocking electron transport Damage Cellular Damage (Lipid Peroxidation, Membrane Leakage) ROS->Damage Death Plant Death Damage->Death

Caption: Mechanism of this compound as a Photosystem II inhibitor.

Quantitative Data Summary

Table 1: Efficacy of Phenylurea Herbicides on Algal Species

HerbicideTest SpeciesEndpointEC50 (µg/L)Exposure DurationReference
DiuronLemna gibbaFrond Number52.27 days[6]
DiuronLemna minorFrond Number59.27 days[6]
DiuronChlorella vulgarisGrowth Inhibition~15 µM (approx. 3500 µg/L)7 days[7]
IsoproturonPhaeodactylum tricornutumGrowth Inhibition10Not Specified[8]

Table 2: Growth Reduction of Weedy Species by Phenylurea and other PSII Inhibiting Herbicides

HerbicideTest SpeciesEndpointGR50 (g a.i./ha)Bioassay TypeReference
PinoxadenLolium rigidumFresh Weight1.15 - 52.41Whole-plant[9]
Mesosulfuron-methyl + Iodosulfuron-methyl-sodiumLolium rigidumFresh Weight4.75 - 31.25Whole-plant[9]
NicosulfuronHelianthus annuusFresh WeightVaries by populationWhole-plant[10]
Bensulfuron-methylMonochoria vaginalisDry BiomassVaries by biotypeWhole-plant[11]

Experimental Protocols

Seed Germination Bioassay

This bioassay assesses the effect of this compound on the germination of seeds from susceptible plant species.

Workflow Diagram

Seed_Germination_Workflow start Start prep_seeds Select & Surface Sterilize Seeds start->prep_seeds prep_solutions Prepare this compound Working Solutions start->prep_solutions plating Plate Seeds on Treated Filter Paper in Petri Dishes prep_seeds->plating prep_solutions->plating incubation Incubate in Controlled Environment (Dark, 25°C) plating->incubation data_collection Record Germination Counts Daily for 7-14 Days incubation->data_collection analysis Calculate Germination Percentage & Rate data_collection->analysis end End analysis->end

Caption: Workflow for the seed germination bioassay.

Methodology

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or DMSO) and then dilute with distilled water to create a series of working concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

    • Include a solvent control if the concentration of the solvent is significant.

  • Seed Selection and Sterilization:

    • Select seeds of a susceptible indicator species (e.g., cress, lettuce, oat, or a target weed species).

    • Surface sterilize the seeds by rinsing with 70% ethanol for 30 seconds, followed by a 5-minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Assay Setup:

    • Place two layers of sterile filter paper in a 9 cm Petri dish.

    • Pipette 5 mL of the respective this compound working solution or control solution onto the filter paper.

    • Evenly place 20-50 seeds on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Incubate the Petri dishes in the dark in a growth chamber or incubator at a constant temperature (e.g., 25°C).

  • Data Collection and Analysis:

    • Record the number of germinated seeds daily for a period of 7 to 14 days. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.

    • Calculate the final germination percentage for each concentration.

    • Calculate the Germination Rate Index (GRI) or other relevant germination metrics.

Root Elongation Bioassay

This bioassay evaluates the inhibitory effect of this compound on the root growth of seedlings.

Workflow Diagram

Root_Elongation_Workflow start Start germinate_seeds Pre-germinate Seeds on Moist Filter Paper start->germinate_seeds prep_agar Prepare Agar Medium with this compound Concentrations start->prep_agar transfer_seedlings Transfer Germinated Seedlings to Agar Plates germinate_seeds->transfer_seedlings prep_agar->transfer_seedlings incubation Incubate Vertically in Controlled Environment (Light/Dark Cycle, 22°C) transfer_seedlings->incubation measure_roots Scan Plates and Measure Root Length After 3-7 Days incubation->measure_roots analysis Calculate Root Length Inhibition Percentage measure_roots->analysis end End analysis->end

Caption: Workflow for the root elongation bioassay.

Methodology

  • Preparation of Test Medium:

    • Prepare a suitable plant growth medium (e.g., 0.5x Murashige and Skoog - MS) solidified with 0.8% agar.

    • After autoclaving and cooling to approximately 50°C, add this compound from a stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

    • Pour the medium into sterile square Petri dishes.

  • Seedling Preparation:

    • Germinate seeds of a sensitive indicator species (e.g., Arabidopsis thaliana, lettuce) on moist filter paper in the dark for 2-3 days until the radicles have emerged.

  • Assay Setup:

    • Transfer seedlings with a uniform radicle length to the surface of the agar plates, placing them in a row near the top of the plate.

    • Seal the plates with breathable tape.

  • Incubation:

    • Place the plates vertically in a growth chamber with a controlled light and temperature regime (e.g., 16h light/8h dark cycle at 22°C).

  • Data Collection and Analysis:

    • After 3 to 7 days of incubation, remove the plates and scan them.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

    • Calculate the percentage of root growth inhibition for each this compound concentration relative to the control.

Chlorophyll Content Bioassay

This bioassay quantifies the effect of this compound on the chlorophyll content of treated plants, which is a direct indicator of its photosynthetic inhibition.[12][13]

Workflow Diagram

Chlorophyll_Content_Workflow start Start grow_plants Grow Indicator Plants to 2-4 Leaf Stage start->grow_plants apply_herbicide Apply this compound via Foliar Spray or Soil Drench grow_plants->apply_herbicide incubation Incubate in Controlled Environment for 3-7 Days apply_herbicide->incubation harvest_leaves Harvest Leaf Tissue (Known Weight or Area) incubation->harvest_leaves extract_chloro Extract Chlorophyll with 80% Acetone or Ethanol harvest_leaves->extract_chloro measure_absorbance Measure Absorbance with Spectrophotometer extract_chloro->measure_absorbance calculate_content Calculate Chlorophyll a, b, and Total Chlorophyll measure_absorbance->calculate_content end End calculate_content->end

References

Application Notes and Protocols for the Use of Buturon as an Analytical Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon is a phenylurea herbicide used to control annual and perennial weeds by inhibiting their photosynthetic pathways.[1][2] As a regulated compound, its accurate quantification in environmental and agricultural samples is crucial.[3] These application notes provide detailed protocols for the use of this compound as an analytical reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is available as a PESTANAL® analytical standard, ensuring high purity and suitability for various chromatographic techniques.[1][4]

Chemical and Physical Properties of this compound:

PropertyValueReference
CAS Number 3766-60-7[1][5][6]
Molecular Formula C₁₂H₁₃ClN₂O[1][5][6]
Molecular Weight 236.70 g/mol [1][5][6]
Appearance Colorless crystalline solid[2]
Solubility in water 30 mg/L[2]
Solubility in methanol 128 g/L[2]
Solubility in acetone 279 g/L[2]
Melting Point 145 °C[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a validated method for the determination of this compound in herbal tea, dried blueberry, and cranberry samples.[7]

2.1.1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with UV detection.

  • Kromasil 5u 100A C18 column (150mm x 4.6mm, 5 µm particle size).[7]

  • This compound analytical reference standard.

  • Methanol (HPLC grade).[7]

  • Water (HPLC grade).[7]

  • Syringe filters (0.45 µm).[7]

2.1.2. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.[7]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with a 1:1 (v/v) mixture of methanol and water.[7] The recommended calibration range is 0.05 to 168 mg/kg.[7]

2.1.3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for this compound analysis:[7]

ParameterCondition
Mobile Phase 65:35 (v/v) Methanol:Water
Elution Mode Isocratic
Flow Rate 0.80 mL/min
Injection Volume 20 µL
Detector Wavelength 250 nm
Column Kromasil 5u 100A C18 (150mm x 4.6, 5 µm)

2.1.4. Sample Preparation (Example for Herbal Tea)

  • Weigh 1.0 g of the homogenized herbal tea sample into a centrifuge tube.

  • Add 10 mL of methanol and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.1.5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

2.1.6. Performance Characteristics of the HPLC-UV Method

ParameterValue
Linearity (R²) 0.9995[7]
Limit of Detection (LOD) 9.5 µg/kg[7]
Limit of Quantitation (LOQ) 32 µg/kg[7]
Recovery 88 - 118%[7]
Relative Standard Deviation (RSD) 7.2% (at the lowest concentration)[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Method (General Protocol)

While a specific validated method for this compound by GC-MS was not found in the initial search, a general protocol can be established based on the analysis of similar compounds and the chemical properties of this compound.

2.2.1. Instrumentation and Materials

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • A suitable capillary column (e.g., non-polar or medium-polar).

  • This compound analytical reference standard.

  • Suitable solvent (e.g., acetone or ethyl acetate).

  • Helium (carrier gas).

2.2.2. Preparation of Standard Solutions

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Working Standards: Prepare a series of working standards by diluting the stock solution.

2.2.3. Suggested GC-MS Conditions (to be optimized)

ParameterSuggested Condition
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate
Oven Temperature Program Initial temp. 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Scan Range m/z 50-350

2.2.4. Sample Preparation

A liquid-liquid extraction or solid-phase extraction (SPE) method would likely be suitable for extracting this compound from aqueous or solid samples prior to GC-MS analysis. The choice of extraction solvent and SPE sorbent would need to be optimized based on the sample matrix.

2.2.5. Data Analysis

  • Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantify using selected ion monitoring (SIM) of characteristic ions for increased sensitivity and selectivity.

Visualizations

Signaling Pathway: Inhibition of Photosynthesis by this compound

This compound, like other phenylurea herbicides, acts by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein of the PSII complex, blocking the binding of plastoquinone (PQ). This interruption of the electron transport chain prevents the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth.

Buturon_Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site QA->QB e- D1 D1 Protein (Plastoquinone-binding protein) PQ_pool Plastoquinone (PQ) Pool QB->PQ_pool e- transfer Inhibition Inhibition ETC_Block Electron Transport Chain Blocked This compound This compound This compound->D1 Inhibition->QB ATP_NADPH ATP & NADPH Production Halted ETC_Block->ATP_NADPH CO2_Fixation CO₂ Fixation Inhibited ATP_NADPH->CO2_Fixation Plant_Death Plant Death CO2_Fixation->Plant_Death

Caption: this compound inhibits photosynthesis by blocking electron transport in Photosystem II.

Experimental Workflow: HPLC Analysis of this compound

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a sample matrix using HPLC-UV.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare this compound Standard Solutions HPLC HPLC-UV Analysis Std_Prep->HPLC Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Cal_Curve Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Cal_Curve Quantification Quantify this compound in Sample Chromatogram->Quantification Cal_Curve->Quantification Report Report Results Quantification->Report

Caption: General workflow for the quantitative analysis of this compound by HPLC-UV.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Bupropion and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bupropion is an antidepressant and smoking cessation aid that undergoes extensive metabolism in humans.[1] The primary metabolic pathway involves hydroxylation and reduction to form three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[2] Monitoring the levels of bupropion and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug-drug interactions. This document provides detailed protocols for the sample preparation and LC-MS/MS analysis of bupropion and its key metabolites in human plasma.

Metabolic Pathway of Bupropion

Bupropion is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2B6 to its main active metabolite, hydroxybupropion.[3][4] Additionally, the keto group of bupropion is reduced by carbonyl reductases to form the diastereomeric amino alcohol metabolites, threohydrobupropion and erythrohydrobupropion.[3] These metabolites are pharmacologically active and contribute to the overall therapeutic effect of the drug.[2]

Bupropion_Metabolism Bupropion Bupropion Hydroxybupropion Hydroxybupropion Bupropion->Hydroxybupropion CYP2B6 Threohydrobupropion Threohydrobupropion Bupropion->Threohydrobupropion Carbonyl Reductases Erythrohydrobupropion Erythrohydrobupropion Bupropion->Erythrohydrobupropion Carbonyl Reductases

Figure 1: Metabolic pathway of Bupropion.

Experimental Protocols

This section details the necessary steps for the analysis of bupropion and its metabolites from sample preparation to LC-MS/MS detection.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a reliable method for extracting bupropion and its metabolites from plasma, providing clean extracts with good recovery.[5]

Materials:

  • Human plasma samples

  • Internal standards (e.g., bupropion-d9, hydroxybupropion-d6)

  • Methanol

  • Water, 1% formic acid (v/v)

  • SPE cartridges (e.g., HLB 30mg/1cc)

  • Centrifuge

  • Evaporator

Protocol:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of internal standard working solution (containing 100 ng/mL each of bupropion-d9 and hydroxybupropion-d6).

  • Add 200 µL of 1% (v/v) formic acid in water and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with two aliquots of 250 µL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential for resolving the parent drug from its metabolites and endogenous interferences.

ParameterValue
Column Acquity BEH phenyl column
Mobile Phase A 0.06% (v/v) Ammonia in water
Mobile Phase B Methanol
Gradient Isocratic elution with 42% Methanol and 58% aqueous ammonia solution
Flow Rate 0.5 mL/min
Column Temperature Ambient
Injection Volume 5 µL

Note: These parameters are based on a reported method and may require optimization for different LC systems.[5]

Mass Spectrometry (MS/MS) Parameters

The following table summarizes the multiple reaction monitoring (MRM) parameters for the detection of bupropion and its metabolites in positive electrospray ionization (ESI) mode.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Bupropion240.1184.1
Hydroxybupropion256.1238.1
Threohydrobupropion242.1184.1
Erythrohydrobupropion242.1184.1
Bupropion-d9 (IS)249.2193.2
Hydroxybupropion-d6 (IS)262.2244.2

Experimental Workflow

The overall workflow for the analysis of bupropion and its metabolites is depicted below.

a cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standards Plasma_Sample->Add_IS Precipitation_Extraction Protein Precipitation / SPE Add_IS->Precipitation_Extraction Centrifugation Centrifugation / Elution Precipitation_Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Figure 2: Experimental workflow for Bupropion analysis.

Data Presentation

The following table provides an example of the validation data for the LC-MS/MS method, demonstrating its accuracy and precision.[5]

AnalyteConcentration Range (ng/mL)LLOQ (ng/mL)
Bupropion1.75 - 5001.75
Hydroxybupropion5 - 10005
Erythrohydrobupropion0.5 - 1000.5
Threohydrobupropion2 - 5002

Conclusion

The described LC-MS/MS method provides a sensitive and specific approach for the simultaneous quantification of bupropion and its major active metabolites in human plasma. The detailed protocols for sample preparation and instrument parameters can be adapted by researchers for various applications in clinical and pharmaceutical analysis. Proper method validation is crucial to ensure reliable and accurate results.

References

Application Notes and Protocols for Studying Buturon Absorption and Translocation in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the absorption and translocation of the phenylurea herbicide, Buturon, in plants. This compound is an obsolete herbicide that was primarily used for the control of grassy weeds in various crops.[1][2] It acts as a systemic herbicide by inhibiting photosynthesis.[2][3] Understanding its uptake and movement within a plant is crucial for assessing its efficacy, potential for crop injury, and environmental fate.

This compound: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for predicting its behavior in the environment and its interaction with plant surfaces.[4][5][6]

PropertyValueReference(s)
Chemical Name 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea[5]
CAS Number 3766-60-7[4]
Molecular Formula C12H13ClN2O[5]
Molecular Weight 236.70 g/mol [5]
Appearance Colourless crystalline solid[5]
Melting Point 145-149 °C[4][5]
Water Solubility 30 mg/L (at 20 °C)[4][5]
Vapor Pressure 0.01 mPa[5]
log Kow (Octanol-Water Partition Coefficient) 2.5 (estimated)[7]
pKa 13.69 (predicted)[4]

Mechanism of Action: Inhibition of Photosystem II

This compound belongs to the phenylurea class of herbicides, which are known inhibitors of photosynthesis.[8][9] Specifically, this compound disrupts the photosynthetic electron transport chain in Photosystem II (PSII).[3][10] It binds to the QB-binding site on the D1 protein of the PSII complex, thereby blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[3][11] This inhibition leads to a cascade of events, including the generation of reactive oxygen species (ROS), which cause lipid peroxidation and ultimately cell death.[3]

Caption: this compound's mode of action in the photosynthetic electron transport chain.

Experimental Protocols

The following protocols provide detailed methodologies for studying the absorption and translocation of this compound in plants. Wheat is suggested as a model plant due to its known susceptibility and metabolic activity towards this compound.[5]

I. Radiolabeled this compound Absorption and Translocation Study

This protocol utilizes ¹⁴C-labeled this compound to trace its uptake and movement within the plant.

1. Plant Material and Growth Conditions:

  • Grow wheat (Triticum aestivum L.) plants in a controlled environment (growth chamber or greenhouse) to ensure uniformity.

  • Use a sandy loam soil or a hydroponic system.

  • Maintain a temperature of 20-25°C with a 16/8 hour (day/night) photoperiod.

  • Grow plants until the 3-4 leaf stage for treatment.

2. Preparation of ¹⁴C-Buturon Treatment Solution:

  • Prepare a stock solution of ¹⁴C-labeled this compound of known specific activity.

  • Dilute the stock solution with a solution containing the formulated (non-radiolabeled) herbicide to the desired application concentration. This ensures that the application is representative of field conditions.[10]

  • The final solution should contain the herbicide, any recommended adjuvants, and distilled water.[10]

3. Application of ¹⁴C-Buturon:

  • Foliar Application:

    • Using a microsyringe, apply a known volume (e.g., 10 µL) of the ¹⁴C-Buturon solution as small droplets onto the adaxial surface of a specific leaf (e.g., the second fully expanded leaf).[12]

  • Root Application (for hydroponics):

    • Add a known concentration of ¹⁴C-Buturon to the hydroponic solution.

4. Sample Harvesting and Processing:

  • Harvest plants at predetermined time intervals after treatment (e.g., 6, 12, 24, 48, and 72 hours).

  • For Foliar Application:

    • Carefully excise the treated leaf.

    • Wash the surface of the treated leaf with a suitable solvent (e.g., 50:50 methanol:water) to remove unabsorbed ¹⁴C-Buturon.[12] Collect the wash solution for quantification.

    • Section the plant into different parts: roots, shoot below the treated leaf, shoot above the treated leaf, and other leaves.

  • For Root Application:

    • Gently wash the roots to remove the treatment solution.

    • Section the plant into roots and shoots.

5. Quantification of ¹⁴C-Buturon:

  • Liquid Scintillation Counting (LSC):

    • Dry and combust each plant section in a biological oxidizer.

    • Trap the resulting ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using an LSC.[10]

    • Quantify the radioactivity in the leaf wash solution by adding an aliquot to a scintillation cocktail.

  • Autoradiography:

    • Press and dry the whole plant samples.

    • Expose the dried plants to X-ray film or a phosphor imager to visualize the distribution of the radiolabel.[10]

6. Data Analysis and Presentation:

  • Calculate the amount of this compound absorbed as a percentage of the total applied radioactivity.

  • Calculate the amount of this compound translocated to different plant parts as a percentage of the total absorbed radioactivity.

  • Present the data in tables for clear comparison across different time points.

Template Tables for Data Presentation:

Table 2: Absorption of ¹⁴C-Buturon in Wheat Following Foliar Application

Time After Treatment (hours)Applied ¹⁴C (Bq)Unabsorbed ¹⁴C (Bq)Absorbed ¹⁴C (Bq)% Absorption
6
12
24
48
72

Table 3: Translocation of ¹⁴C-Buturon in Wheat Following Foliar Application

Time After Treatment (hours)% of Absorbed ¹⁴C in Roots% of Absorbed ¹⁴C in Shoot Below Treated Leaf% of Absorbed ¹⁴C in Shoot Above Treated Leaf% of Absorbed ¹⁴C in Other Leaves
6
12
24
48
72
II. Quantitative Analysis of this compound and its Metabolites by LC-MS/MS

This protocol describes the extraction and quantification of this compound and its potential metabolites from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

  • Harvest plant tissues as described in the radiolabeled study protocol (or from plants treated with non-radiolabeled this compound).

  • Homogenize the plant samples (e.g., using a mortar and pestle with liquid nitrogen).

  • Extract the homogenized tissue with a suitable solvent, such as acetonitrile or methanol. A common extraction procedure for phenylurea herbicides involves extraction with a mixture of methanol and aqueous formic acid.[13]

  • Centrifuge the extract to pellet the plant debris.

  • The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.

    • A typical mobile phase would consist of a gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

  • Mass Spectrometry (MS/MS):

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for phenylurea herbicides.[13]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[14]

    • Specific MRM transitions for this compound need to be optimized. Based on available data for similar compounds and pesticide libraries, potential transitions can be identified and confirmed by direct infusion of a this compound standard.[1][15]

Table 4: Suggested LC-MS/MS Parameters for this compound Analysis

ParameterSuggested Setting
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of this compound standard. A pesticide library suggests potential transitions.[1]
Collision Energy To be optimized for each transition

3. Data Analysis:

  • Quantify this compound and its metabolites by comparing the peak areas from the plant extracts to a calibration curve prepared with analytical standards.

  • Express the concentration of this compound and its metabolites in ng/g of fresh or dry plant tissue.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for studying this compound absorption and translocation.

G cluster_prep Preparation cluster_application Application cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_data Data Interpretation Plant_Growth Plant Cultivation (e.g., Wheat) Foliar_App Foliar Application Plant_Growth->Foliar_App Root_App Root Application (Hydroponics) Plant_Growth->Root_App Herbicide_Prep This compound Solution Preparation (Radiolabeled or Not) Herbicide_Prep->Foliar_App Herbicide_Prep->Root_App Harvesting Time-Course Harvesting Foliar_App->Harvesting Root_App->Harvesting Sectioning Plant Sectioning (Roots, Shoots, etc.) Harvesting->Sectioning Leaf_Wash Leaf Wash (for Foliar App.) Harvesting->Leaf_Wash LSC Liquid Scintillation Counting (LSC) Sectioning->LSC Autorad Autoradiography Sectioning->Autorad LCMS LC-MS/MS Quantification Sectioning->LCMS Leaf_Wash->LSC Absorption_Calc Calculate % Absorption LSC->Absorption_Calc Translocation_Calc Calculate % Translocation LSC->Translocation_Calc Autorad->Translocation_Calc Metabolism_ID Identify Metabolites LCMS->Metabolism_ID

Caption: Overall experimental workflow for this compound absorption and translocation studies.

G cluster_extraction Sample Extraction cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification Homogenization Plant Tissue Homogenization Solvent_Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) - Optional Centrifugation->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quant_Calc Concentration Calculation (ng/g tissue) MS_Detection->Quant_Calc Calibration Calibration Curve with Standards Calibration->Quant_Calc

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

References

Formulation of Buturon as a Wettable Powder for Agricultural Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of the herbicide Buturon into a wettable powder (WP) for agricultural use. This document outlines the physicochemical properties of this compound, a representative formulation composition, detailed manufacturing procedures, and rigorous quality control protocols based on internationally recognized CIPAC methods.

Introduction to this compound and Wettable Powder Formulations

This compound is a selective, systemic herbicide belonging to the phenylurea class. It is effective for the pre-emergence control of a wide range of annual grasses and broadleaf weeds. Formulating this compound as a wettable powder offers several advantages, including ease of storage and transport, reduced risk of phytotoxicity compared to solvent-based formulations, and lower dermal absorption hazards for operators.[1] A wettable powder is a dry, finely ground formulation that, when mixed with water, forms a stable suspension for spray application.[2][3]

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for developing a stable and effective wettable powder formulation.

PropertyValueReference
Chemical Name 3-(4-chlorophenyl)-1-methyl-1-(1-methylprop-2-ynyl)urea[4]
CAS Number 3766-60-7[4]
Molecular Formula C₁₂H₁₃ClN₂O[4]
Molecular Weight 236.70 g/mol [4]
Appearance Colorless crystalline solid[5]
Melting Point 145-146 °C[5]
Water Solubility 30 mg/L (at 20-22 °C)[5]
Vapor Pressure 0.013 mPa (at 20 °C)[5]
HRAC Group C2: Photosystem II inhibitor[6][7]

Wettable Powder Formulation of this compound

This section provides a representative formulation for an 80% this compound wettable powder. The percentages of the components can be adjusted based on the desired final product characteristics and performance.

Formulation Composition
ComponentFunctionTypical Concentration (% w/w)Example
This compound (95% technical grade) Active Ingredient84.2 (equivalent to 80% pure this compound)-
Kaolin Clay Inert Carrier/Diluent8.8[8][9]
Sodium Lignosulfonate Dispersing Agent5.0[5][10]
Sodium Lauryl Sulfate Wetting Agent2.0[11][12]
Total 100.0
Manufacturing Process

The manufacturing of a this compound wettable powder involves several key steps to ensure a homogenous and fine powder.

G cluster_0 Formulation Workflow A Premixing B Milling A->B Coarse Mixture C Blending B->C Fine Powder D Quality Control C->D Final Product E Packaging D->E Approved Batch

Figure 1: General workflow for the production of this compound wettable powder.

Protocol for Manufacturing:

  • Premixing: The technical grade this compound, kaolin clay, sodium lignosulfonate, and sodium lauryl sulfate are weighed according to the formulation recipe and roughly mixed in a blender to obtain a coarse mixture.

  • Milling: The premix is then passed through an air-jet mill or a hammer mill to reduce the particle size to the desired range (typically <75 µm). This step is critical for ensuring good suspensibility.

  • Blending: The finely milled powder is transferred to a ribbon blender for final homogenization to ensure uniform distribution of all components.

  • Quality Control: Samples are taken from the blended batch and subjected to the quality control tests detailed in Section 4.

  • Packaging: Once the batch passes all quality control specifications, it is packaged into water-soluble bags or other appropriate containers.

Quality Control Protocols

Rigorous quality control is essential to ensure the efficacy and safety of the this compound wettable powder formulation. The following are detailed protocols for key quality control tests based on CIPAC (Collaborative International Pesticides Analytical Council) methods.

Suspensibility (CIPAC MT 184)

This test measures the ability of the wettable powder to remain suspended in water.

Apparatus:

  • 250 mL graduated cylinder with a ground glass stopper

  • Standard hard water (CIPAC Standard Water D)

  • Constant temperature water bath (30 ± 1 °C)

  • Siphon tube

  • Analytical balance

Protocol:

  • Prepare a 1% (w/v) suspension of the this compound WP in 250 mL of standard hard water in a beaker.

  • Stir the suspension with a glass rod for 2 minutes.

  • Immediately transfer the suspension to the 250 mL graduated cylinder.

  • Place the cylinder in the constant temperature water bath at 30 °C and allow it to stand undisturbed for 30 minutes.

  • After 30 minutes, carefully remove the top 225 mL (9/10ths) of the suspension using the siphon tube, ensuring not to disturb the sediment.

  • Determine the concentration of this compound in the remaining 25 mL (1/10th) of the suspension using a validated analytical method (e.g., HPLC).

  • Calculate the suspensibility as follows:

    Suspensibility (%) = [ (Initial mass of this compound in 250 mL) - (Mass of this compound in the bottom 25 mL) ] / (Initial mass of this compound in 250 mL) * (10/9) * 100

Acceptance Criteria: A minimum of 70% of the active ingredient should remain in suspension.

Wettability (CIPAC MT 53.3)

This test determines the time it takes for the wettable powder to become completely wetted when added to water.

Apparatus:

  • 400 mL beaker

  • Standard hard water (CIPAC Standard Water D)

  • Stopwatch

  • Spatula

Protocol:

  • Add 200 mL of standard hard water to the 400 mL beaker.

  • Weigh out 5 g of the this compound WP sample.

  • Drop the entire sample from a height of 5 cm onto the surface of the water in the beaker.

  • Start the stopwatch immediately.

  • Observe the time it takes for the powder to become completely wetted without swirling.

  • Record the wetting time in seconds.

Acceptance Criteria: The formulation should be completely wetted in less than 1 minute.

Persistent Foam (CIPAC MT 47.3)

This test measures the amount of foam generated by the formulation in water after a specified time.[1]

Apparatus:

  • 250 mL graduated cylinder with a ground glass stopper

  • Standard hard water (CIPAC Standard Water D)

Protocol:

  • Prepare a suspension of the this compound WP in the graduated cylinder at the highest recommended application rate in 100 mL of standard hard water.

  • Stopper the cylinder and invert it 30 times in 1 minute.

  • Place the cylinder on a flat surface and start the stopwatch.

  • After 1 minute, measure the volume of foam that has formed on the surface of the suspension.

Acceptance Criteria: The volume of persistent foam should not exceed 25 mL after 1 minute.

Wet Sieve Test (CIPAC MT 185)

This test determines the amount of non-dispersible material in the formulation.[11][13]

Apparatus:

  • 75 µm mesh sieve with a receiver

  • Wash bottle with standard hard water

  • Drying oven (105 °C)

  • Analytical balance

Protocol:

  • Weigh 10 g of the this compound WP sample and prepare a 1% (w/v) suspension in 1 L of standard hard water.

  • Allow the suspension to stand for 30 minutes with occasional stirring.

  • Pour the entire suspension through the 75 µm sieve.

  • Rinse the beaker with 200 mL of standard hard water and pour the rinsing through the sieve.

  • Wash the residue on the sieve with a gentle stream of water from the wash bottle until the water passing through is clear.

  • Carefully remove the sieve and dry it in the oven at 105 °C to a constant weight.

  • Weigh the dried residue and calculate the percentage of material retained on the sieve.

Acceptance Criteria: A maximum of 2% of the formulation should be retained on the 75 µm sieve.

Mode of Action of this compound: Photosystem II Inhibition

This compound is classified under the HRAC Group C2, which are inhibitors of photosynthesis at Photosystem II (PSII).[6][7] The herbicidal action is initiated by the binding of this compound to the D1 quinone-binding protein in the chloroplast thylakoid membrane. This binding blocks the electron transport from QA to QB, thereby interrupting the entire photosynthetic electron transport chain.[14] The inhibition of electron flow prevents the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth. The blockage of the electron transport chain also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[7]

G cluster_1 This compound Mode of Action: Photosystem II Inhibition cluster_2 Consequences PSII Photosystem II QA QA PSII->QA Light Energy QB D1 Protein (QB binding site) QA->QB Electron Transfer PQ Plastoquinone Pool QB->PQ Electron Transfer NoATP No ATP & NADPH Production ROS Reactive Oxygen Species (ROS) Formation This compound This compound This compound->QB Binding & Inhibition CellDeath Cell Death NoATP->CellDeath Inhibition of Growth MembraneDamage Membrane Damage ROS->MembraneDamage MembraneDamage->CellDeath

Figure 2: Signaling pathway of this compound's herbicidal action via inhibition of Photosystem II.

Conclusion

The formulation of this compound as a wettable powder provides an effective and safer option for weed management in agriculture. Adherence to the formulation guidelines and rigorous quality control protocols outlined in these application notes is crucial for the development of a high-quality, stable, and efficacious product. For further optimization, researchers can explore different types and concentrations of inert ingredients to enhance specific performance characteristics of the formulation.

References

Methods for Assessing Buturon Leaching in Different Soil Types: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buturon is a phenylurea herbicide used for the control of grassy weeds.[1] Understanding its potential to leach through different soil types is crucial for assessing its environmental risk, particularly the potential for groundwater contamination. The mobility of this compound in soil is governed by a combination of its physicochemical properties and the characteristics of the soil matrix, including organic matter content, clay content, and pH.

This document provides detailed application notes and protocols for assessing the leaching potential of this compound. Due to the limited availability of specific experimental data for this compound's environmental fate, this guide also includes comparative data for other structurally similar and widely studied phenylurea herbicides such as Diuron, Linuron, and Isoproturon. The methodologies presented here are based on established guidelines and can be adapted to generate specific data for this compound.

Physicochemical Properties of this compound

A key first step in assessing leaching potential is to understand the inherent properties of the molecule.

PropertyValueReference
Chemical Name 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea[1]
CAS Number 3766-60-7[1]
Molecular Formula C₁₂H₁₃ClN₂O[2]
Molar Mass 236.70 g/mol [1]
Appearance Colourless crystalline solid[1]
Water Solubility 30 mg/L[1]
Vapor Pressure 0.01 mPa[1]
Volatility Low[1]

Comparative Environmental Fate Parameters of Phenylurea Herbicides

To provide context for the expected behavior of this compound, the following table summarizes the soil organic carbon-water partition coefficient (Koc) and soil half-life (DT₅₀) for other common phenylurea herbicides. A higher Koc value indicates stronger adsorption to soil and lower mobility, while a shorter DT₅₀ indicates faster degradation.[4]

HerbicideKoc (mL/g)Soil Half-life (DT₅₀) (days)General Leaching Potential
Diuron 259 - 209040 - 267Low to Medium[5][6]
Linuron ~40030 - 60Medium
Isoproturon 85 - 24312 - 47High

Disclaimer: These values are for comparative purposes only and the actual values for this compound may vary.

Experimental Protocols for Assessing this compound Leaching

Two primary methods are employed to experimentally determine the leaching potential of herbicides: soil column leaching studies and lysimeter experiments.

Soil Column Leaching Study (Adapted from OECD Guideline 312)

This laboratory-based method provides a controlled assessment of a chemical's mobility in soil.[7]

Objective: To determine the distribution of this compound and its potential metabolites in a soil column and the corresponding leachate after application and simulated rainfall.

Workflow for Soil Column Leaching Study:

Soil_Column_Leaching cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Collect & Sieve Soil (<2mm) Column_Packing Pack Soil into Columns Soil_Collection->Column_Packing Saturation Saturate with Artificial Rain Column_Packing->Saturation Application Apply this compound Solution Saturation->Application Irrigation Simulate Rainfall Application->Irrigation Leachate_Collection Collect Leachate Irrigation->Leachate_Collection Column_Sectioning Section Soil Column Irrigation->Column_Sectioning Extraction Extract this compound from Soil & Leachate Leachate_Collection->Extraction Column_Sectioning->Extraction Analysis Analyze by HPLC-MS/MS Extraction->Analysis

Figure 1: Workflow for a soil column leaching study.

Protocol:

  • Soil Selection and Preparation:

    • Select at least two different soil types with contrasting properties (e.g., sandy loam and clay loam).

    • Characterize the soils for texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity.

    • Air-dry the soils and sieve them through a 2 mm mesh.

  • Column Preparation:

    • Use glass or PVC columns (e.g., 30 cm length, 5 cm internal diameter).

    • Pack the columns uniformly with the prepared soil to a bulk density representative of field conditions.

  • Saturation and Equilibration:

    • Saturate the soil columns from the bottom with a 0.01 M CaCl₂ solution (artificial rain) to displace air.

    • Allow the columns to drain freely until they reach field capacity.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, followed by dilution with 0.01 M CaCl₂ to minimize solvent effects).

    • Apply the this compound solution evenly to the surface of the soil columns at a rate equivalent to the desired field application rate.

  • Simulated Rainfall:

    • After application, apply a known volume of artificial rain to the top of the columns over a set period (e.g., 200 mm over 48 hours) to simulate rainfall.

  • Leachate Collection:

    • Collect the leachate that passes through the columns in timed fractions.

    • Measure the volume of each leachate fraction.

  • Soil Column Sectioning:

    • After the irrigation period, carefully extrude the soil from the columns.

    • Section the soil core into segments of defined length (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

  • Extraction and Analysis:

    • Extract this compound from the soil sections and leachate fractions using an appropriate solvent (e.g., acetonitrile or methanol).

    • Analyze the extracts for the concentration of this compound (and any known metabolites) using a validated analytical method, such as HPLC-MS/MS.

Data Presentation:

The results should be presented in a table summarizing the mass balance of this compound, including the percentage of the applied amount found in each soil segment and in the total leachate.

Soil TypeSoil Depth (cm)This compound Recovered (%)Leachate Volume (mL)This compound in Leachate (%)Total Recovery (%)
Sandy Loam0-5
5-10
10-15
15-20
20-25
25-30
Total in Soil
Total in Leachate
Clay Loam0-5
5-10
10-15
15-20
20-25
25-30
Total in Soil
Total in Leachate
Lysimeter Study

Lysimeter studies are conducted under more realistic field conditions, using large, undisturbed soil blocks.

Objective: To assess the long-term leaching behavior of this compound under natural climatic conditions.

Workflow for a Lysimeter Study:

Lysimeter_Study cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Lysimeter_Installation Install Undisturbed Soil Lysimeters Instrumentation Install Tensiometers & Suction Cups Lysimeter_Installation->Instrumentation Buturon_Application Apply this compound to Soil Surface Instrumentation->Buturon_Application Natural_Precipitation Exposure to Natural Weather Buturon_Application->Natural_Precipitation Sample_Collection Collect Leachate & Soil Water Natural_Precipitation->Sample_Collection Sample_Extraction Extract this compound from Water Samples Sample_Collection->Sample_Extraction HPLC_Analysis Analyze by HPLC-MS/MS Sample_Extraction->HPLC_Analysis Data_Interpretation Correlate with Climatic Data HPLC_Analysis->Data_Interpretation

Figure 2: Workflow for a lysimeter study.

Protocol:

  • Lysimeter Installation:

    • Install large, undisturbed soil monoliths (lysimeters) in a field representative of the desired soil type.

    • Equip the lysimeters with a system for collecting leachate at the bottom and, optionally, suction cups at various depths to collect soil pore water.

  • This compound Application:

    • Apply this compound to the surface of the lysimeter soil at a rate consistent with agricultural practice.

  • Monitoring and Sampling:

    • Expose the lysimeters to ambient climatic conditions for an extended period (e.g., one to two years).

    • Collect leachate continuously or after significant rainfall events.

    • Collect soil pore water samples at regular intervals.

    • Record meteorological data, including rainfall, temperature, and evapotranspiration.

  • Sample Analysis:

    • Measure the volume of collected leachate.

    • Analyze the leachate and soil pore water samples for this compound and its metabolites using a validated analytical method.

Data Presentation:

Data should be tabulated to show the concentration of this compound in the leachate over time, correlated with rainfall events.

DateCumulative Rainfall (mm)Leachate Volume (L)This compound Concentration (µg/L)Cumulative this compound Leached (% of Applied)

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and selective quantification of phenylurea herbicides in environmental matrices.[8][9][10][11]

Principle: The sample extract is injected into an HPLC system where this compound is separated from other components on a C18 column. The separated analyte then enters a tandem mass spectrometer, where it is ionized (typically by electrospray ionization - ESI), and specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Sample Preparation:

  • Water Samples (Leachate): Solid-phase extraction (SPE) is commonly used to concentrate the analyte and clean up the sample. C18 cartridges are suitable for trapping phenylurea herbicides.

  • Soil Samples: Solvent extraction is required. A common method is accelerated solvent extraction (ASE) or sonication with a mixture of methanol and water or acetonitrile. The extract is then filtered and may require a clean-up step using SPE.

HPLC-MS/MS Parameters (Example for Phenylurea Herbicides):

ParameterSetting
HPLC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions, collision energy, and other MS parameters must be optimized for this compound. This involves infusing a standard solution of this compound into the mass spectrometer to determine the optimal settings.

Logical Relationship of Factors Influencing this compound Leaching

The leaching of this compound is a complex process influenced by several interconnected factors.

Leaching_Factors cluster_herbicide This compound Properties cluster_soil Soil Properties cluster_env Environmental Factors Solubility Water Solubility Leaching Leaching Potential Solubility->Leaching increases Adsorption Adsorption (Koc) Adsorption->Leaching decreases Degradation Degradation (DT50) Degradation->Leaching decreases OM Organic Matter OM->Adsorption increases Clay Clay Content Clay->Adsorption increases pH pH pH->Adsorption pH->Degradation Texture Texture Texture->Leaching Rainfall Rainfall Rainfall->Leaching increases Temperature Temperature Temperature->Degradation increases

Figure 3: Factors influencing this compound leaching potential.

Conclusion

Assessing the leaching potential of this compound in different soil types is essential for a comprehensive environmental risk assessment. While specific data on this compound's soil adsorption and degradation are limited, the standardized protocols for soil column and lysimeter studies, coupled with sensitive analytical techniques like HPLC-MS/MS, provide a robust framework for generating this critical information. By adapting methodologies used for similar phenylurea herbicides and carefully characterizing the soil properties, researchers can obtain reliable data to predict the environmental mobility of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Buturon Herbicide Resistance in Annual Meadow Grass (Poa annua)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals in drug development encountering Buturon herbicide resistance in Poa annua.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a urea-based herbicide that acts as a Photosystem II (PSII) inhibitor. It functions by binding to the D1 protein in the PSII complex within the chloroplasts of susceptible plants. This binding blocks the electron transport chain, which in turn inhibits photosynthesis, leading to the death of the plant.

Q2: What are the primary mechanisms of this compound resistance in Poa annua?

A2: The primary mechanisms of resistance to this compound and other PSII inhibitors in Poa annua are categorized as Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[1][2]

  • Target-Site Resistance (TSR): This is the most common mechanism for PSII inhibitor resistance. It typically involves a point mutation in the psbA gene, which codes for the D1 protein.[3] A common mutation is a serine to glycine substitution at position 264 (Ser264Gly), which reduces the binding affinity of the herbicide to the D1 protein, allowing photosynthesis to continue even in the presence of the herbicide.[4][5]

  • Non-Target-Site Resistance (NTSR): This can involve several mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[1] These can include reduced uptake of the herbicide, altered translocation within the plant, or enhanced metabolic detoxification of the herbicide into non-toxic compounds.[5][6][7] Enhanced metabolism can be due to increased activity of enzyme families like cytochrome P450 monooxygenases.[5]

Q3: How can I confirm if my Poa annua population is resistant to this compound?

A3: Confirmation of this compound resistance requires a systematic approach involving whole-plant bioassays. This involves comparing the response of the suspected resistant population to a known susceptible population across a range of this compound concentrations.[8] Molecular testing, such as sequencing the psbA gene, can be used to identify target-site mutations that confer resistance.[4]

Q4: Can resistance to other PSII inhibitors indicate resistance to this compound?

A4: Yes, cross-resistance is a significant concern. A Poa annua population with target-site resistance to other PSII inhibitors like atrazine, diuron, or simazine, particularly due to the Ser264Gly mutation in the psbA gene, is highly likely to be resistant to this compound as well, due to the similar binding site.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent results in this compound efficacy experiments. 1. Variability in plant growth stage.2. Inaccurate herbicide concentration.3. Environmental stress affecting plant response.1. Ensure all plants are at a consistent growth stage (e.g., 2-3 tillers) for treatment.2. Verify calculations and preparation of herbicide solutions.3. Maintain optimal and consistent greenhouse conditions (temperature, light, humidity).
Control (susceptible) population shows unexpected tolerance to this compound. 1. Contamination of the susceptible seed source.2. Sub-lethal herbicide application rate.1. Source certified susceptible Poa annua seeds.2. Conduct a dose-response experiment to establish the lethal dose for the susceptible population.
Suspected resistant population is controlled by this compound at higher doses. The population may have a low level of resistance or a quantitative (polygenic) NTSR mechanism.Conduct a full dose-response analysis to quantify the level of resistance (Resistance Index).
No amplification of the psbA gene during PCR for sequencing. 1. Poor DNA quality.2. Inappropriate primer design.1. Use a robust DNA extraction protocol for grasses.2. Design and validate primers specific to the Poa annua psbA gene.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance Confirmation

This protocol is designed to determine the level of resistance in a suspected Poa annua population compared to a known susceptible population.

Methodology:

  • Plant Material: Germinate seeds of both the suspected resistant and known susceptible Poa annua populations in seed trays.

  • Transplanting: Once seedlings have reached the 2-3 tiller stage, transplant individual plants into pots filled with a standard potting mix.

  • Acclimatization: Allow plants to acclimatize in a greenhouse with controlled conditions for 7-10 days.

  • Herbicide Application:

    • Prepare a stock solution of this compound.

    • Create a series of dilutions to achieve a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).

    • Apply the different herbicide concentrations to replicated sets of plants from both populations using a calibrated laboratory sprayer.

  • Data Collection:

    • Visually assess plant injury (on a scale of 0% to 100%) at 7, 14, and 21 days after treatment.

    • At 21 days, harvest the above-ground biomass, dry it in an oven at 60-70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) for both populations.

    • Determine the Resistance Index (RI) by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.

Data Presentation:

Table 1: Hypothetical Dose-Response Data for this compound on Susceptible and Resistant Poa annua

This compound Dose (x Field Rate)Susceptible Population (% Injury)Resistant Population (% Injury)
000
0.254510
0.58525
110040
210070
410095
8100100

Table 2: Calculated Resistance Index

ParameterSusceptible PopulationResistant PopulationResistance Index (RI)
GR₅₀ (x Field Rate)0.281.254.5
Protocol 2: Agar-Based Rapid Diagnostic Assay

This protocol provides a quicker method to screen for this compound resistance.

Methodology:

  • Media Preparation: Prepare an agar medium and amend it with a discriminating concentration of this compound (determined from dose-response experiments, e.g., the concentration that kills 95% of the susceptible population).

  • Plant Collection: Collect single tillers from both suspected resistant and susceptible Poa annua plants.

  • Transplanting: Wash the roots free of soil and place the tillers into culture boxes containing the this compound-amended agar.

  • Incubation: Place the culture boxes under controlled light and temperature conditions.

  • Assessment: Assess plant mortality at 7 to 12 days after transplanting. Susceptible plants will show significant chlorosis and necrosis, while resistant plants will continue to grow.

Visualizations

Buturon_MoA_Resistance cluster_0 Susceptible Plant cluster_1 Resistant Plant (TSR) This compound This compound D1_Protein_S D1 Protein (Ser264) This compound->D1_Protein_S Binds PSII_S Photosystem II D1_Protein_S->PSII_S Part of Photosynthesis_Blocked Photosynthesis Blocked PSII_S->Photosynthesis_Blocked Inhibited Buturon_R This compound D1_Protein_R Mutated D1 Protein (Gly264) Buturon_R->D1_Protein_R Binding Reduced PSII_R Photosystem II D1_Protein_R->PSII_R Part of Photosynthesis_Continues Photosynthesis Continues PSII_R->Photosynthesis_Continues Functional

Caption: this compound's mechanism of action and target-site resistance.

Resistance_Testing_Workflow start Suspected Resistance in Field collect_seeds Collect Seeds (Suspected-R & Known-S) start->collect_seeds grow_plants Germinate Seeds & Grow to 2-3 Tiller Stage collect_seeds->grow_plants dose_response Whole-Plant Dose-Response Assay grow_plants->dose_response data_collection Assess Injury & Biomass dose_response->data_collection analyze Calculate GR50 & Resistance Index (RI) data_collection->analyze result result analyze->result RI > 2? resistant Resistance Confirmed (RI > 2) result->resistant Yes susceptible Susceptible (RI <= 2) result->susceptible No molecular Optional: psbA Gene Sequencing for TSR resistant->molecular

Caption: Experimental workflow for confirming this compound resistance.

Troubleshooting_Tree start Poor this compound Efficacy Observed q1 Was a known susceptible population included as a control? start->q1 a1_no Action: Repeat experiment with proper controls. q1->a1_no No q2 Did the susceptible control die as expected? q1->q2 Yes a2_no Troubleshoot application method, herbicide concentration, and environmental conditions. q2->a2_no No q3 Does the suspected population show significantly less injury than the susceptible? q2->q3 Yes a3_no Conclusion: Resistance is unlikely. Review other factors affecting performance. q3->a3_no No a3_yes Conclusion: Resistance is likely. Proceed with dose-response assay to quantify. q3->a3_yes Yes

Caption: Troubleshooting decision tree for this compound efficacy experiments.

References

Technical Support Center: Improving Buturon Efficacy in High Organic Matter Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Buturon, particularly in soils with high organic matter content.

Frequently Asked Questions (FAQs)

Q1: Why is the efficacy of this compound reduced in soils with high organic matter?

A1: The reduced efficacy of this compound in high organic matter soils is primarily due to its adsorption to soil organic matter (SOM). This compound, a phenylurea herbicide, has a tendency to bind to organic particles in the soil. This process, known as sorption, locks up the herbicide molecules, making them unavailable to be taken up by the target weeds' roots. Consequently, a lower concentration of this compound is present in the soil solution to exert its herbicidal effect. The relationship between organic matter content and the efficacy of many soil-applied herbicides is often negative and linear.

Q2: What is the mechanism of action of this compound?

A2: this compound is a photosystem II (PSII) inhibitor. It acts by binding to the D1 protein in the PSII complex within the chloroplasts of plant cells. This binding blocks the electron transport chain, specifically the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). This interruption of electron flow leads to a halt in photosynthesis, the production of highly reactive oxygen species that cause cellular damage, and ultimately, plant death.

Q3: How can I determine the appropriate dose of this compound for a soil with high organic matter?

A3: Determining the optimal dose requires a dose-response experiment. This involves testing a range of this compound concentrations on the target weed species in the specific soil you are working with. By analyzing the results, you can determine the effective dose required to achieve a certain level of weed control (e.g., ED50 or ED90 - the dose that causes 50% or 90% reduction in weed biomass). It is expected that higher doses will be required in soils with higher organic matter content to achieve the same level of control as in low organic matter soils.

Q4: Are there any formulation or adjuvant strategies to improve this compound efficacy in high organic matter soils?

A4: While specific research on this compound formulations for high organic matter soils is limited, general strategies for improving herbicide performance may be applicable. The use of certain adjuvants can sometimes enhance the availability of herbicides in the soil solution. However, their effectiveness can be highly dependent on the specific soil type and herbicide formulation. It is recommended to conduct small-scale trials to evaluate the effect of different adjuvants on this compound's performance in your specific soil conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Poor weed control despite applying the recommended dose of this compound. High soil organic matter: The herbicide is likely being adsorbed by the organic matter, reducing its availability.1. Quantify Soil Organic Matter: Determine the percentage of organic matter in your soil. 2. Conduct a Dose-Response Study: Establish the effective dose of this compound for your specific soil type (see Experimental Protocol 1). 3. Increase Application Rate: Based on your dose-response data, a higher application rate may be necessary to overcome the effects of adsorption.
Inconsistent results across different soil samples from the same field. Variability in soil organic matter: Organic matter content can vary significantly even within a small area.1. Site-Specific Soil Sampling: Collect and analyze soil samples from different locations within your experimental plot to map organic matter variability. 2. Adjust Application Rates Accordingly: If possible, adjust this compound application rates based on the organic matter map of your field.
Difficulty in preparing a stable this compound solution for soil application. Low water solubility of this compound. 1. Use appropriate solvents: Consult the manufacturer's instructions for recommended solvents to dissolve this compound before preparing the final aqueous solution for application. 2. Ensure thorough mixing: Use adequate agitation to ensure a homogenous solution.

Data Presentation

Table 1: Freundlich Adsorption Coefficients (K_f) for Diuron in Soils with Varying Organic Carbon Content

Soil SampleOrganic Carbon (%)K_f (μg^(1-1/n) g^(-1) mL^(1/n))
T-10.852.16
T-41.253.51
T-31.554.12
T-22.105.30

Data adapted from a study on Diuron adsorption. This table serves as an illustration of the expected positive correlation between organic matter and herbicide adsorption for phenylurea herbicides like this compound.

Experimental Protocols

Protocol 1: Herbicide Dose-Response Bioassay in Soil

Objective: To determine the effective dose (ED) of this compound required to control a target weed species in a specific soil with high organic matter.

Materials:

  • This compound (analytical grade)

  • Target weed seeds (e.g., annual ryegrass, pigweed)

  • Test soil with known organic matter content

  • Pots (e.g., 10 cm diameter)

  • Greenhouse or growth chamber with controlled light and temperature

  • Analytical balance

  • Spray chamber or calibrated pipette for herbicide application

  • Drying oven

Methodology:

  • Soil Preparation: Air-dry the test soil and sieve it to ensure uniformity. Fill the pots with a measured amount of the prepared soil.

  • Herbicide Concentration Series: Prepare a stock solution of this compound in an appropriate solvent. From this stock, create a series of dilutions to achieve the desired range of application rates (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mg of active ingredient per kg of soil).

  • Herbicide Application: Apply the prepared this compound solutions evenly to the soil surface in each pot. A spray chamber is ideal for uniform application. Alternatively, the herbicide can be incorporated into the soil by mixing.

  • Sowing: Sow a known number of weed seeds (e.g., 20) into each pot at a consistent depth.

  • Incubation: Place the pots in a greenhouse or growth chamber with optimal conditions for weed growth (e.g., 14-hour photoperiod, 25°C day/18°C night temperature). Water the pots as needed to maintain adequate soil moisture.

  • Data Collection: After a predetermined period (e.g., 21 days), carefully harvest the above-ground biomass from each pot.

  • Biomass Measurement: Dry the harvested biomass in an oven at 70°C for 48 hours and then weigh it.

  • Data Analysis:

    • Calculate the percent reduction in biomass for each herbicide concentration relative to the untreated control (0 dose).

    • Plot the percent biomass reduction against the logarithm of the this compound concentration.

    • Fit a dose-response curve to the data using a suitable model (e.g., log-logistic or Hill model) to determine the ED50 and ED90 values.

Visualizations

This compound's Mechanism of Action: Inhibition of Photosystem II

Buturon_Mechanism_of_Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) ROS Reactive Oxygen Species (ROS) Production PSII->ROS Leads to P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site (on D1 Protein) QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- Block X This compound This compound This compound->QB_site Binds to D1 Protein Block->PQ_pool Electron Transport Blocked CellDamage Cellular Damage (Lipid Peroxidation) ROS->CellDamage PlantDeath Plant Death CellDamage->PlantDeath

Caption: this compound inhibits photosynthesis by blocking the QB binding site on the D1 protein in Photosystem II.

Experimental Workflow for Dose-Response Bioassay

Dose_Response_Workflow start Start soil_prep Prepare Soil with Known Organic Matter start->soil_prep application Apply Herbicide to Soil soil_prep->application herbicide_prep Prepare this compound Dose Series herbicide_prep->application sowing Sow Weed Seeds application->sowing incubation Incubate under Controlled Conditions sowing->incubation harvest Harvest Above-Ground Biomass incubation->harvest measure Dry and Weigh Biomass harvest->measure analysis Analyze Data: Calculate % Inhibition measure->analysis curve_fit Fit Dose-Response Curve (e.g., Log-Logistic Model) analysis->curve_fit results Determine ED50 / ED90 curve_fit->results end End results->end

Caption: Workflow for conducting a dose-response bioassay to determine this compound efficacy in soil.

Troubleshooting poor solubility of Buturon in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor solubility of Buturon in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous buffers?

A1: this compound is a phenylurea derivative with the chemical formula C12H13ClN2O.[1][2][3] Its molecular structure contains a nonpolar chlorine-substituted phenyl ring, which contributes to its low water solubility (30 mg/L at 25°C).[2] Compounds with large nonpolar regions tend to be hydrophobic and do not readily dissolve in polar solvents like water or aqueous buffers.

Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous experimental buffer. What is the most likely cause?

A2: The most common cause is that the final concentration of this compound in the buffer exceeds its solubility limit. This often happens when a stock solution, typically prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. The organic solvent concentration may not be high enough in the final solution to keep this compound dissolved.

Q3: Can the pH of my buffer affect this compound's solubility?

A3: Yes, pH can influence the solubility of urea-based compounds.[4] For this compound, which is a substituted urea, its solubility is generally higher in neutral to slightly acidic conditions.[4] In alkaline conditions (pH > 8), the stability and solubility of similar compounds can decrease, potentially leading to precipitation.[5]

Q4: Are there any recommended starting solvents for preparing a high-concentration stock solution of this compound?

A4: Based on its known properties, Dimethyl Sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of poorly soluble compounds. Acetone (279 g/L) and methanol (128 g/L) are also excellent solvents for this compound.[2] Acetonitrile is another viable option.[6]

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueReference
Molecular Formula C12H13ClN2O[1][2][3]
Molecular Weight 236.70 g/mol [1][2][3]
Physical State Solid[1]
Melting Point 145 °C[2]
Chemical Class Phenylurea Herbicide[1][2]

This compound Solubility Data

The following table summarizes the solubility of this compound in water and various organic solvents. This data is critical for preparing stock solutions and understanding its behavior in different solvent systems.

SolventSolubility (at 25 °C)Reference
Water 30 mg/L[2]
Acetone 279 g/L[2]
Methanol 128 g/L[2]
Benzene 9.8 g/L[2]

Troubleshooting Guide: Poor this compound Solubility

If you are encountering precipitation or incomplete dissolution of this compound, follow this step-by-step guide.

G start Start: this compound Precipitation or Poor Solubility Observed check_stock 1. Verify Stock Solution - Is it clear? - Is concentration correct? start->check_stock stock_issue Issue with Stock: - Re-dissolve (sonicate/warm) - Prepare fresh stock check_stock->stock_issue No check_final_conc 2. Assess Final Concentration - Is it above 30 mg/L? - What is the final % of organic solvent? check_stock->check_final_conc Yes stock_issue->check_stock success Success: this compound Solubilized stock_issue->success conc_too_high Concentration Too High: - Lower the final concentration - Increase co-solvent percentage check_final_conc->conc_too_high Too High check_buffer 3. Evaluate Buffer System - What is the pH? - Any incompatible components? check_final_conc->check_buffer Acceptable conc_too_high->check_final_conc conc_too_high->success buffer_issue Potential Buffer Issue: - Adjust pH to neutral/slightly acidic - Test alternative buffer systems check_buffer->buffer_issue Potential Issue advanced_methods 4. Consider Advanced Methods - Use of surfactants (e.g., Tween-80) - Complexation with cyclodextrins check_buffer->advanced_methods No Obvious Issue buffer_issue->check_buffer buffer_issue->success advanced_methods->success

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Calibrated analytical balance

    • Vortex mixer

    • Water bath or sonicator

    • Appropriate sterile tubes or vials

  • Procedure:

    • Weigh 10 mg of this compound powder accurately using an analytical balance.

    • Transfer the powder to a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is fully dispersed.

    • To aid dissolution, gently warm the solution in a water bath (37°C) for 5-10 minutes or place it in a bath sonicator for 5 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Assessment in a Target Buffer

This protocol provides a method to determine the approximate solubility of this compound in your specific experimental buffer.

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • Your experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Spectrophotometer or plate reader

    • Clear microcentrifuge tubes or a 96-well plate

  • Procedure:

    • Prepare a series of dilutions of the this compound stock solution into your experimental buffer. For example, prepare final concentrations of 1, 5, 10, 20, 30, and 50 µg/mL. Important: Keep the final concentration of the organic solvent (e.g., DMSO) constant and low (e.g., ≤0.5%) across all samples to minimize its effect on solubility.

    • Include a "buffer + solvent" blank for each concentration.

    • Incubate the solutions at your experimental temperature (e.g., 37°C) for 1-2 hours to allow equilibrium to be reached.

    • After incubation, visually inspect each tube for signs of precipitation.

    • To quantify, measure the light scattering at a wavelength where this compound does not absorb (e.g., 600 nm) using a spectrophotometer or plate reader. An increase in absorbance/scattering indicates the formation of a precipitate.

    • The highest concentration that remains clear (no visible precipitate and no increase in light scattering compared to the blank) is your approximate solubility limit in that specific buffer.

Advanced Solubilization Strategies

If standard methods are insufficient, consider these advanced techniques.[7][8][9]

G This compound This compound (Poorly Soluble) solution Homogeneous Solution This compound->solution Dissolves in buffer Aqueous Buffer buffer->solution Solvent System cosolvent Co-Solvent (e.g., DMSO, Ethanol) cosolvent->solution Increases Solubility surfactant Surfactant (e.g., Tween-80) surfactant->solution Forms Micelles cyclodextrin Complexation Agent (e.g., β-Cyclodextrin) cyclodextrin->solution Forms Inclusion Complex

Caption: Factors and additives influencing this compound solubility.

  • Co-solvents: Increasing the percentage of a water-miscible organic solvent like ethanol or propylene glycol in the final buffer can enhance solubility.[8][9] However, be mindful of the solvent's potential effects on your experimental system.

  • Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[8]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes with poorly soluble molecules like this compound, effectively increasing their solubility in aqueous solutions.[10]

References

Technical Support Center: Optimizing Buturon Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Buturon from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from clay soils?

A1: The primary challenges stem from the physicochemical properties of clay soils. The high surface area and negative charge of clay minerals, such as montmorillonite and kaolinite, lead to strong adsorption of this compound, a phenylurea herbicide. This strong binding makes it difficult to achieve high extraction efficiencies. Additionally, the high organic matter content often found in clay soils can further sequester this compound, reducing its availability for extraction.[1][2][3] The small particle size of clay can also lead to issues such as poor solvent penetration and the formation of emulsions during liquid-liquid extraction.

Q2: Which extraction methods are most effective for this compound in clay soils?

A2: Several methods can be employed, with the choice often depending on available equipment, sample throughput, and desired analytical sensitivity. The most common and effective methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in various matrices, including soil. It involves a simple extraction with a solvent (typically acetonitrile) followed by a cleanup step.[4][5]

  • Ultrasound-Assisted Extraction (UAE): UAE uses high-frequency sound waves to disrupt the soil matrix and enhance solvent penetration, leading to improved extraction efficiency and often requiring less solvent and time compared to traditional methods.[6][7][8]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and soil sample rapidly, accelerating the extraction process. It is known for its high efficiency and reduced extraction times.[9][10][11][12][13]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Q3: What is the influence of soil pH on this compound extraction?

A3: Soil pH can significantly influence the availability of this compound for extraction. Phenylurea herbicides can exhibit different chemical forms (neutral or ionized) depending on the pH. Changes in pH can alter the surface charge of clay minerals and the charge of this compound, thereby affecting the strength of their interaction. It is crucial to consider the soil's native pH and potentially adjust the pH of the extraction solvent to optimize recovery.

Q4: How can I improve the cleanup of my this compound extract from clay soil?

A4: Clay soil extracts often contain a high amount of co-extractives like humic substances and lipids, which can interfere with chromatographic analysis. Effective cleanup is crucial.

  • Dispersive Solid-Phase Extraction (d-SPE): This is the cleanup step in the QuEChERS method, where a sorbent (e.g., PSA, C18, GCB) is added to the extract to remove interfering compounds.

  • Solid-Phase Extraction (SPE) Cartridges: Passing the crude extract through an SPE cartridge with a suitable sorbent can effectively remove matrix components.

  • Solvent Exchange: A simple cleanup step where the initial extraction solvent is evaporated and the residue is redissolved in a solvent more compatible with the analytical instrument.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Strong Adsorption to Clay/Organic Matter: this compound is tightly bound to the soil matrix.[1][14] 2. Incomplete Extraction: The chosen solvent or extraction time may be insufficient.[15] 3. Analyte Degradation: The extraction conditions (e.g., high temperature in MAE) might be too harsh.1. Optimize Solvent System: Use a polar solvent like acetonitrile or a mixture of solvents to improve desorption. Consider adding a small amount of a modifying agent to the solvent. 2. Increase Extraction Energy/Time: For UAE, increase sonication time or amplitude. For MAE, optimize power and time. For shaker extraction, increase the shaking duration.[15] 3. Method Comparison: Evaluate different extraction techniques (e.g., QuEChERS vs. UAE) to find the most suitable one for your specific soil type.
Poor Reproducibility (High RSD) 1. Inhomogeneous Soil Sample: The distribution of this compound in the soil sample is not uniform. 2. Inconsistent Extraction Procedure: Variations in shaking time, temperature, or solvent volumes between samples. 3. Matrix Effects in Analysis: Co-extracted matrix components are affecting the instrument's response.1. Homogenize Sample: Thoroughly mix and sieve the soil sample before taking a subsample for extraction. 2. Standardize Protocol: Ensure all experimental parameters are kept constant for all samples. Use of an internal standard is highly recommended. 3. Improve Cleanup: Implement a more rigorous cleanup step (d-SPE or SPE) to remove interfering compounds. Use matrix-matched calibration standards for quantification.
Clogged Syringe/Column During Analysis 1. Particulate Matter in Extract: Fine clay particles may not have been fully removed. 2. Precipitation of Co-extractives: Some matrix components may precipitate out of the final extract.1. Centrifugation and Filtration: Increase the centrifugation speed and/or time. Filter the final extract through a 0.22 µm syringe filter before injection. 2. Solvent Compatibility: Ensure the final extract solvent is compatible with the mobile phase of your chromatographic system.
Interfering Peaks in Chromatogram 1. Co-eluting Matrix Components: Humic substances or other organic compounds from the soil are co-eluting with this compound. 2. Contamination: Contamination from glassware, solvents, or the extraction system.1. Optimize Chromatographic Method: Adjust the mobile phase gradient, column temperature, or use a different type of analytical column to improve separation. 2. Enhance Cleanup: Use a combination of sorbents in the d-SPE step (e.g., PSA and C18) or a more selective SPE cartridge. 3. Run Blanks: Analyze procedural blanks to identify and eliminate sources of contamination.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction

This protocol is adapted from methods developed for the extraction of phenylurea herbicides from soil.[4][5]

1. Sample Preparation: a. Weigh 10 g of homogenized, moist clay soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate amount of an internal standard.

2. Extraction: a. Cap the tube and shake vigorously for 1 minute. b. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). c. Immediately shake vigorously for 1 minute. d. Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). b. Vortex for 30 seconds. c. Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on general procedures for the UAE of herbicides from soil.[6][7][16]

1. Sample Preparation: a. Weigh 5 g of homogenized, air-dried clay soil into a glass extraction vessel. b. Add 10 mL of the extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane). c. Add an appropriate amount of an internal standard.

2. Extraction: a. Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. b. Sonicate the sample for 15-30 minutes. The optimal time and temperature should be determined experimentally. A temperature of around 40-50°C is often a good starting point.

3. Post-Extraction: a. Decant the solvent into a centrifuge tube. b. Repeat the extraction process on the soil residue with a fresh portion of the solvent. c. Combine the extracts and centrifuge at a high speed (e.g., 5000 rpm) for 10 minutes to pellet the fine clay particles.

4. Cleanup and Analysis: a. The supernatant can be concentrated and reconstituted in a suitable solvent for analysis. b. If necessary, a cleanup step using SPE can be performed before instrumental analysis.

Quantitative Data Summary

The following table summarizes recovery data for phenylurea herbicides from soil using different extraction methods. While direct comparative data for this compound across all methods in a single study is limited, the data for structurally similar phenylurea herbicides provide a strong indication of expected performance.

Extraction Method Compound(s) Soil Type Solvent Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERS Isoproturon, Diuron, LinuronLoam, Clay LoamAcetonitrile85 - 105< 15[4][5]
Ultrasound-Assisted Extraction 16 Phenylurea HerbicidesAmended SoilsAcetonitrile76.2 - 107.92.1 - 5.8[16]
Microwave-Assisted Extraction DiuronNot SpecifiedMethanol88 - 115< 15[17]
MC-HF-LPME This compound, Chlortoluron, Isoproturon, MonolinuronRiver Water and SoilNot SpecifiedNot explicitly stated, but good linearity and low LODs reported.Not Specified[18]

Note: Recovery can be highly dependent on the specific soil characteristics (e.g., exact clay and organic matter content).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil_sample Homogenized Clay Soil Sample weighing Weighing soil_sample->weighing solvent_addition Addition of Extraction Solvent & Internal Standard weighing->solvent_addition quechers QuEChERS (Shaking with Salts) solvent_addition->quechers Choose Method uae Ultrasound-Assisted Extraction (Sonication) solvent_addition->uae Choose Method mae Microwave-Assisted Extraction (Microwave Heating) solvent_addition->mae Choose Method centrifugation Centrifugation quechers->centrifugation uae->centrifugation mae->centrifugation dspe d-SPE Cleanup centrifugation->dspe spe SPE Cartridge Cleanup centrifugation->spe centrifugation->spe filtration Filtration (0.22 µm) dspe->filtration spe->filtration spe->filtration analysis LC-MS/MS or GC-MS Analysis filtration->analysis

General experimental workflow for this compound extraction.

troubleshooting_logic start Low this compound Recovery? check_extraction Is the extraction method optimized? start->check_extraction Yes optimize_extraction Optimize solvent, time, and energy input. check_extraction->optimize_extraction No check_cleanup Is the cleanup step effective? check_extraction->check_cleanup Yes optimize_extraction->check_cleanup optimize_cleanup Improve cleanup with different sorbents (d-SPE/SPE). check_cleanup->optimize_cleanup No check_matrix_effects Are matrix effects present? check_cleanup->check_matrix_effects Yes optimize_cleanup->check_matrix_effects use_matrix_matched Use matrix-matched standards. check_matrix_effects->use_matrix_matched Yes success Recovery Improved check_matrix_effects->success No use_matrix_matched->success

Troubleshooting logic for low this compound recovery.

References

Matrix interference effects in Buturon residue analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Buturon residue analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound residues, with a focus on overcoming matrix interference effects.

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column: this compound, like other phenylurea herbicides, can interact with active silanol groups, leading to peak tailing. - Thermal degradation: Phenylurea herbicides can be thermally labile and may degrade in a hot GC inlet, resulting in tailing or the appearance of degradation product peaks.[1] - Column overload: Injecting too concentrated a sample can cause peak fronting.- Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use deactivated (silanized) liners to minimize interactions.[2] - Column Trimming: Trim the first 10-15 cm of the analytical column to remove accumulated non-volatile matrix components and active sites. - Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for efficient volatilization to reduce thermal degradation. A starting point of 250°C, with subsequent optimization, is recommended.[2] - Sample Dilution: Dilute the sample extract to ensure the concentration of this compound is within the linear range of the instrument.[3]
Low or No Analyte Response - Analyte degradation: Significant thermal degradation in the inlet can lead to a reduced or absent peak for the parent this compound molecule. - Matrix-induced signal suppression: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, reducing its signal intensity.[4] - Poor extraction efficiency: The chosen extraction method may not be optimal for the specific sample matrix.- Check for Degradation Products: Look for characteristic degradation products of phenylureas, such as the corresponding isocyanates and amines, in the chromatogram.[1] - Enhance Sample Cleanup: Implement or optimize a sample cleanup step, such as dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.[5][6][7] - Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for signal suppression or enhancement.[4][8] - Modify Extraction: For complex matrices, adjust the QuEChERS protocol, for instance, by modifying the solvent-to-sample ratio or the salt composition.[9]
High Analyte Response (Signal Enhancement) - Matrix-induced signal enhancement: Non-volatile matrix components can accumulate in the GC inlet, masking active sites and leading to a higher than expected signal for this compound.[4][10] - Co-eluting interference: A matrix component may have a similar mass fragment to this compound, leading to an artificially high signal.- Matrix-Matched Standards: Use matrix-matched calibration to accurately quantify this compound in the presence of signal enhancement.[4][8] - Improve Chromatographic Separation: Optimize the GC temperature program to better separate this compound from interfering co-eluting compounds. - Use Tandem MS (GC-MS/MS): If available, GC-MS/MS provides higher selectivity and can minimize the impact of co-eluting interferences by monitoring specific precursor-to-product ion transitions.[5][11]
Inconsistent Results/Poor Reproducibility - Inhomogeneous sample: The subsample taken for extraction may not be representative of the bulk sample. - Variable matrix effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.[8] - Instrument contamination: Buildup of matrix components in the GC-MS system can lead to fluctuating performance.- Proper Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, grinding or blending is essential. - Consistent Sample Preparation: Apply a standardized and robust sample preparation protocol, such as a validated QuEChERS method, to all samples.[12][13] - Regular Instrument Maintenance: Implement a routine maintenance schedule for the GC-MS, including cleaning the ion source, to ensure consistent performance.[14]

Quantitative Data Summary

MatrixCommodity GroupPredominant Matrix EffectPercentage of Analytes with Strong Effect (>20%)Reference
ApplesHigh Water ContentEnhancement73.9%[4][10]
GrapesHigh Acid and Water ContentEnhancement77.7%[4][10]
Spelt KernelsHigh Starch/Protein, Low Water/FatSuppression82.1%[4][10]
Sunflower SeedsHigh Oil, Very Low WaterSuppression65.2%[4][10]

Note: The extent of matrix effects is highly dependent on the specific analyte, matrix, and analytical conditions. It is crucial to evaluate matrix effects for this compound in your specific matrices during method development and validation.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound residues in soil and crop samples using QuEChERS extraction and GC-MS is provided below. This is a general procedure and may require optimization for specific matrices.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[12][13]

a. Homogenization:

  • Soil: Air-dry the soil sample, remove stones and debris, and sieve through a 2 mm mesh.

  • Crops (e.g., fruits, vegetables): Chop the sample into small pieces and homogenize using a high-speed blender. For low-moisture samples, addition of a small amount of purified water may be necessary.

b. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For samples with low water content, add an appropriate amount of water to bring the total water content to ~80-90%.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dSPE cleanup tube. The choice of sorbents depends on the matrix:

    • General purpose: 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Samples with fats and pigments: Add C18 and/or Graphitized Carbon Black (GCB) to the dSPE mixture.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point for this compound analysis. Optimization for your specific instrument and column is recommended.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C (optimize to minimize thermal degradation)
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0-1.2 mL/min
Oven Temperature Program60°C (hold 1 min), ramp to 150°C at 20°C/min, then to 240°C at 10°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Solvent Delay3-5 minutes

Note on SIM Mode: For quantitative analysis, it is recommended to use SIM mode for enhanced sensitivity and selectivity. The selection of characteristic ions for this compound should be determined by analyzing a standard solution in full scan mode.

Visualizations

Experimental Workflow for this compound Residue Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Soil or Crop Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup dSPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for this compound residue analysis.

Troubleshooting Logic for Low Analyte Response

troubleshooting_low_response Start Low or No this compound Peak Check_Degradation Check for Degradation Peaks (Isocyanates, Amines) Start->Check_Degradation Degradation_Yes Thermal Degradation Likely Check_Degradation->Degradation_Yes Degradation_No Degradation Unlikely Check_Degradation->Degradation_No Optimize_Inlet Reduce Inlet Temperature Degradation_Yes->Optimize_Inlet Check_Matrix_Effects Evaluate Matrix Effects (Matrix-Matched vs. Solvent Standard) Degradation_No->Check_Matrix_Effects Suppression_Yes Signal Suppression Confirmed Check_Matrix_Effects->Suppression_Yes Suppression_No Suppression Unlikely Check_Matrix_Effects->Suppression_No Improve_Cleanup Enhance Sample Cleanup (dSPE) Suppression_Yes->Improve_Cleanup Check_Extraction Review Extraction Protocol Suppression_No->Check_Extraction Use_MMS Use Matrix-Matched Standards Improve_Cleanup->Use_MMS

Caption: Troubleshooting low this compound response.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound is often due to interactions with active sites in the GC system, particularly in the inlet liner and the front of the analytical column. Phenylurea herbicides can be sensitive to these active sites. Thermal degradation in a hot inlet can also contribute to poor peak shape. To resolve this, regularly replace your inlet liner with a deactivated one, trim the analytical column, and optimize the inlet temperature to the lowest effective setting.

Q2: I am observing a higher than expected concentration of this compound in my samples. What could be the cause?

A2: This phenomenon is likely due to matrix-induced signal enhancement. Co-extracted, non-volatile matrix components can accumulate in the GC inlet, masking active sites where this compound might otherwise adsorb or degrade. This leads to a more efficient transfer of the analyte to the column and a stronger signal. To obtain accurate quantitative results, it is essential to use matrix-matched calibration standards.

Q3: Can I analyze this compound using GC-MS without derivatization?

A3: While some thermally labile compounds require derivatization for GC-MS analysis, many phenylurea herbicides, including likely this compound, can be analyzed directly. However, it is crucial to be aware of potential thermal degradation in the GC inlet. If significant degradation is observed, optimizing the inlet temperature and using a deactivated inlet liner are the first steps. If degradation persists, derivatization could be considered as an alternative approach.

Q4: What are the best dSPE sorbents for cleaning up this compound extracts?

A4: For general cleanup of this compound extracts from crop and soil matrices, a combination of Primary Secondary Amine (PSA) and anhydrous magnesium sulfate (MgSO₄) is effective. PSA removes organic acids, sugars, and some fatty acids. For matrices with a high fat content, adding C18 sorbent is recommended. If the sample extract is highly pigmented (e.g., from leafy greens), a small amount of Graphitized Carbon Black (GCB) can be used, but be aware that GCB can retain planar molecules like this compound, so its amount should be optimized to avoid analyte loss.

Q5: How can I confirm that the peak I am seeing is this compound and not a matrix interference?

A5: The most reliable way to confirm the identity of the peak is by using GC-MS/MS, which offers higher selectivity than single quadrupole GC-MS. By monitoring at least two specific precursor-to-product ion transitions for this compound, you can significantly increase the confidence in your identification. If using a single quadrupole instrument, you should monitor at least three characteristic ions for this compound and ensure their relative abundance ratios in the sample match those of a pure standard. Additionally, the retention time in the sample should match that of the standard.

References

Technical Support Center: Buturon Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the phytotoxic effects of Buturon in sensitive crops during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Disclaimer: this compound is an obsolete phenylurea herbicide, and as such, specific quantitative data and detailed experimental protocols are not widely available in recent scientific literature. The information provided herein is based on the established knowledge of phenylurea and photosystem II (PSII) inhibitor herbicides, the class to which this compound belongs. The troubleshooting and experimental guidance are based on general principles for this class of herbicides and should be adapted to your specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the application of this compound in experimental settings.

Problem Possible Causes Recommended Solutions
Unexpectedly high phytotoxicity in a sensitive crop variety. - Overestimation of crop tolerance. - Incorrect dosage calculation. - Uneven spray application leading to overdose in certain areas. - Environmental stress factors (e.g., high temperatures, drought) increasing crop sensitivity.[1]- Immediately cease this compound application. - Irrigate the affected area to help dilute and leach the herbicide.[2] - Apply activated charcoal to the soil to adsorb the herbicide.[3] - Conduct preliminary dose-response trials on a small batch of the specific crop variety before large-scale experiments.
Phytotoxicity symptoms (chlorosis, necrosis) appearing on non-target sensitive crops. - Herbicide drift during application. - Contaminated spraying equipment.- Review application records for wind speed and direction. - Thoroughly clean all spraying equipment according to established protocols before and after use. - In future applications, use spray nozzles that produce larger droplets to minimize drift.
This compound application shows low efficacy against target weeds and phytotoxicity in the crop. - Incorrect timing of application relative to weed and crop growth stage. - Antagonistic tank-mix partners. - Sub-optimal environmental conditions at the time of application.- Consult literature for the optimal application timing for this compound or similar PSII inhibitors on your target weeds and crop. - Review the compatibility of all tank-mix components. - Avoid applying under adverse weather conditions such as high wind or when rain is imminent.
Carryover phytotoxicity in a rotational crop planted in this compound-treated soil. - Slow degradation of this compound or its persistent metabolites in the soil.[4] - Soil properties (e.g., low organic matter, high pH) slowing down herbicide degradation.- Conduct a soil bioassay before planting a sensitive rotational crop. - Incorporate organic matter into the soil to enhance microbial degradation of herbicide residues.[3] - If carryover is confirmed, select a tolerant rotational crop.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a selective, systemic herbicide belonging to the phenylurea chemical class.[4] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[4] It binds to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport. This leads to the production of reactive oxygen species that cause lipid peroxidation and cell membrane damage, resulting in chlorosis and necrosis.[5]

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive crops?

A2: As a PSII inhibitor, this compound-induced phytotoxicity symptoms typically appear first on older, lower leaves and progress upwards. Common symptoms include:

  • Chlorosis: Yellowing of the leaf tissue, often starting at the margins and progressing between the veins (interveinal chlorosis).[6]

  • Necrosis: Browning and death of leaf tissue, usually following chlorosis.[6]

  • Stunted growth: Overall reduction in plant height and vigor.

Q3: Which crops are known to be sensitive to this compound?

A3: this compound was historically used on cereals (like wheat and barley), maize, berry fruits, and vines.[4] However, crop tolerance can vary significantly between species and even cultivars. It is crucial to determine the sensitivity of the specific crop and cultivar you are working with through preliminary testing.

Q4: How can I reduce this compound phytotoxicity without compromising weed control?

A4: Several strategies can be employed:

  • Use of Safeners: Safeners are chemical agents that can be applied to protect crops from herbicide injury.[2][7] They work by enhancing the crop's natural detoxification pathways.[2][7]

  • Optimized Application: Ensure precise and uniform application at the recommended rates. Avoid overlapping sprays.

  • Adjuvants: While some adjuvants can increase herbicide uptake and efficacy, they can also increase the risk of phytotoxicity.[8] Select adjuvants carefully and test them on a small scale first.

  • Cultural Practices: Maintain optimal growing conditions for the crop, as healthy plants are generally more tolerant to herbicide stress.[3]

Q5: What are the plant's natural defense mechanisms against herbicides like this compound?

A5: Plants metabolize herbicides through a three-phase detoxification process:

  • Phase I: Modification of the herbicide molecule, often through oxidation by cytochrome P450 monooxygenases.

  • Phase II: Conjugation of the modified herbicide with molecules like glutathione or glucose, catalyzed by enzymes such as glutathione S-transferases (GSTs). This increases water solubility and reduces toxicity.

  • Phase III: Sequestration of the conjugated herbicide into the vacuole or cell wall.

Experimental Protocols

Protocol 1: Pot Experiment to Determine the Dose-Response of a Sensitive Crop to this compound

Objective: To determine the concentration of this compound that causes a 50% reduction in plant growth (GR₅₀) for a specific crop cultivar.

Materials:

  • Seeds of the sensitive crop.

  • Pots (e.g., 15 cm diameter) filled with a standardized soil mix.

  • Technical grade this compound.

  • Appropriate solvent for this compound.

  • Spraying equipment calibrated for small-scale applications.

  • Growth chamber or greenhouse with controlled environmental conditions.

Methodology:

  • Planting: Sow a predetermined number of seeds (e.g., 5) in each pot. After emergence, thin the seedlings to a uniform number (e.g., 2-3) per pot.

  • Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x of the historical recommended field rate).

  • Application: Apply the different this compound concentrations to the pots when the seedlings have reached a specific growth stage (e.g., 2-4 true leaves). Ensure even coverage. Include a control group treated only with the solvent.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Data Collection:

    • Visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass.

    • Measure the fresh weight of the biomass.

    • Dry the biomass in an oven at 70°C for 48 hours and measure the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the control for each this compound concentration.

    • Use a suitable statistical software to perform a regression analysis and calculate the GR₅₀ value.

Protocol 2: Soil Bioassay for Detecting this compound Residues

Objective: To determine if this compound residues in the soil are at a level that could cause phytotoxicity to a sensitive rotational crop.

Materials:

  • Soil samples from the experimental field.

  • Seeds of a highly sensitive indicator plant (e.g., oat, lettuce).

  • Pots or trays.

  • Activated charcoal.

  • Control soil known to be free of herbicide residues.

Methodology:

  • Soil Collection: Collect representative soil samples from the field . It is advisable to sample from different areas, including those where herbicide carryover is more likely (e.g., headlands, areas with soil type variations).

  • Pot Preparation:

    • Fill one set of pots with the field soil.

    • Fill a second set of pots with the control soil.

    • For a positive control, you can treat some of the control soil with a known low concentration of this compound.

    • To confirm that any observed phytotoxicity is due to the herbicide, a subset of the field soil can be mixed with activated charcoal to adsorb the herbicide residues.

  • Planting: Sow the indicator plant seeds in all pots.

  • Incubation: Place the pots in a location with adequate light and temperature for the indicator plant to grow.

  • Observation: Observe the germination and growth of the indicator plants for 2-3 weeks. Look for symptoms of phytotoxicity such as stunting, chlorosis, and necrosis in the plants grown in the field soil compared to the control soil.

  • Interpretation: If the plants in the field soil show phytotoxicity symptoms while those in the control soil and the charcoal-treated soil grow normally, it is indicative of the presence of phytotoxic levels of this compound residues in the field soil.

Visualizations

Buturon_Mode_of_Action cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) P680 Pheo Pheophytin PSII->Pheo Light Qa QA Pheo->Qa Qb QB Site on D1 Protein Qa->Qb PQ_pool Plastoquinone Pool Qb->PQ_pool Electron Transport This compound This compound This compound->Qb Block->PQ_pool ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Block->ROS Leads to Formation of Damage Lipid Peroxidation, Membrane Damage ROS->Damage

Caption: this compound's mode of action as a Photosystem II inhibitor.

Plant_Detoxification_Pathway cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration This compound This compound (Lipophilic) P450 Cytochrome P450 Monooxygenases This compound->P450 Metabolite1 Modified this compound (More reactive, more polar) P450->Metabolite1 GST Glutathione S-Transferases (GSTs) Metabolite1->GST UGT UDP-Glucosyltransferases (UGTs) Metabolite1->UGT Metabolite2 This compound Conjugate (Water-soluble, less toxic) GST->Metabolite2 UGT->Metabolite2 ABC ABC Transporters Metabolite2->ABC Vacuole Vacuole ABC->Vacuole Troubleshooting_Logic Start Phytotoxicity Observed Pattern Observe Pattern of Injury Start->Pattern Drift Symptoms worse at field edge, gradually decrease inwards? Pattern->Drift Uniform Symptoms uniform across the plot? Pattern->Uniform Spotty Symptoms in patches or streaks? Pattern->Spotty Drift->Uniform No Drift_Yes Likely Herbicide Drift Drift->Drift_Yes Yes Uniform->Spotty No Uniform_Yes Possible Over-application or High Crop Sensitivity Uniform->Uniform_Yes Yes Spotty_Yes Possible Uneven Application, Contaminated Equipment, or Soil Variability Spotty->Spotty_Yes Yes

References

Technical Support Center: Enhancing the Photostability of Buturon Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of Buturon formulation photostability.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.

Issue 1: Rapid degradation of this compound observed in preliminary photostability studies.

Potential CauseRecommended Solution
Inappropriate solvent system The solvent can significantly influence the photodegradation rate. Polar protic solvents may facilitate hydrolytic degradation pathways upon light exposure. Action: Evaluate this compound's stability in a range of solvents with varying polarities (e.g., acetonitrile, methanol, isopropanol, and water). For aqueous formulations, investigate the effect of pH by using different buffer systems.
Presence of photosensitizers Excipients or impurities in the formulation can act as photosensitizers, absorbing light energy and transferring it to the this compound molecule, thus accelerating its degradation.[1][2] Action: Review all formulation components for their UV absorption spectra. If an excipient absorbs in a similar range to this compound, consider replacing it with a non-absorbing alternative. Ensure high-purity ingredients are used to minimize impurities.
Oxygen availability Photo-oxidation is a common degradation pathway. The presence of dissolved oxygen in the formulation can lead to the formation of reactive oxygen species under illumination. Action: Conduct experiments under an inert atmosphere (e.g., by purging the solution and headspace with nitrogen or argon) to assess the impact of oxygen. If this reduces degradation, consider incorporating antioxidants into the formulation or using oxygen-impermeable packaging.
Inadequate primary packaging Transparent or translucent packaging offers insufficient protection from ambient light, leading to degradation during storage and handling.[1] Action: Test the formulation in various light-protective packaging, such as amber glass vials or opaque containers. For commercial products, consider secondary packaging like cartons to provide an additional light barrier.

Issue 2: Inconsistent or non-reproducible results in photostability testing.

Potential CauseRecommended Solution
Variable light exposure Fluctuations in the light source intensity or inconsistent sample placement within the photostability chamber can lead to variable results.[3] Action: Ensure the photostability chamber's light sources are calibrated. Use a radiometer or lux meter to map the light intensity across the sample exposure area and place samples in locations with uniform irradiation.[3] Utilize a validated chemical actinometric system to ensure consistent light exposure between experiments.[3]
Temperature fluctuations Heat generated by the light source can cause thermal degradation, confounding the photostability results.[1] Action: Monitor the temperature of the samples during light exposure. Use a temperature-controlled photostability chamber. Always include a "dark control" sample, wrapped in aluminum foil, placed next to the exposed sample to differentiate between thermal and photodegradation.[1]
Changes in sample during exposure Evaporation of solvent from liquid formulations can concentrate the sample, altering degradation kinetics. Physical changes in solid samples, such as melting or sublimation, can also affect results. Action: For liquid samples, use sealed containers (e.g., crimp-top vials). For solid samples, monitor for any physical changes during the study.
Analytical method not stability-indicating The analytical method may not be able to separate the parent this compound peak from its degradation products, leading to an inaccurate assessment of stability. Action: Develop and validate a stability-indicating HPLC method. This involves subjecting a this compound solution to forced degradation (e.g., acid, base, peroxide, heat, and light) to generate degradation products and ensuring the method can resolve all resulting peaks from the parent compound.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the likely photodegradation pathway for this compound?

A1: While specific studies on the photodegradation pathway of this compound are limited due to it being an older herbicide, the degradation of other phenylurea herbicides like diuron and isoproturon is well-documented.[6][7][8] Based on this, a plausible photodegradation pathway for this compound likely involves N-demethylation and hydrolysis of the urea side chain, followed by further degradation of the aromatic ring. It is crucial to experimentally identify the specific degradants for your formulation.

Q2: What types of stabilizers can be used to enhance the photostability of this compound formulations?

A2: Several types of stabilizers can be investigated:

  • UV Absorbers: These compounds absorb UV radiation and dissipate the energy as heat, thus protecting the active ingredient. Examples include benzophenones and their derivatives.[9] The selection of a UV absorber should be based on its UV spectrum, ensuring it has significant absorbance in the wavelength range where this compound is most susceptible to degradation.

  • Antioxidants: If photo-oxidation is a significant degradation pathway, antioxidants can be added to scavenge free radicals or reactive oxygen species. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Quenchers: These molecules can accept energy from the excited state of the this compound molecule, returning it to the ground state before it can undergo a degradation reaction.

  • Complexing Agents: Cyclodextrins can encapsulate the photosensitive part of a molecule, shielding it from light.[10]

The effectiveness of any stabilizer must be empirically determined for the specific this compound formulation.

Q3: How should I design a photostability study for a this compound formulation according to regulatory guidelines?

A3: Photostability studies should be conducted according to the ICH Q1B guideline.[3][11][12] The general approach is as follows:

  • Forced Degradation: Expose the drug substance and/or a simple solution to intense light conditions to generate potential degradation products and validate the analytical method's stability-indicating properties.[11][12]

  • Confirmatory Testing: Test the drug product in a sequential manner.[3][12]

    • Start with the fully exposed drug product (e.g., in a petri dish).

    • If unacceptable degradation occurs, test the product in its immediate packaging (e.g., a vial or blister pack).

    • If it is still unstable, test it in the final marketing package (including any secondary packaging like a carton).

  • Light Exposure Conditions: For confirmatory studies, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[3][11][12]

  • Dark Control: A corresponding sample protected from light (e.g., wrapped in aluminum foil) must be stored under the same temperature and humidity conditions to act as a dark control.[1]

Q4: What analytical techniques are suitable for quantifying this compound and its photodegradants?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the analysis of phenylurea herbicides and their degradation products.[13][14] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water.[13] For identification of unknown degradation products, HPLC coupled with mass spectrometry (LC-MS) is a powerful technique.[15] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile degradants.[16]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Standard Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • Forced Degradation:

    • Acid/Base Hydrolysis: To separate aliquots of the this compound solution, add 0.1 M HCl and 0.1 M NaOH, respectively. Heat at 60°C for 24 hours. Neutralize the solutions before injection.

    • Oxidation: To an aliquot of the this compound solution, add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Heat an aliquot of the this compound solution at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the this compound solution in a quartz cuvette to a photostability chamber, ensuring significant degradation (e.g., 10-20%) occurs.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan the UV spectrum of this compound to determine its wavelength of maximum absorbance (λmax) and use this for detection. A diode array detector (DAD) is recommended to assess peak purity.

    • Injection Volume: 20 µL.

  • Method Validation: Analyze the undergraded and degraded samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other (resolution > 1.5).

Protocol 2: Confirmatory Photostability Study of a this compound Formulation

  • Sample Preparation: Prepare samples of the this compound formulation in the packaging to be tested (e.g., fully exposed, in primary packaging, and in marketing packaging). For each condition, prepare a corresponding dark control by wrapping the sample in aluminum foil.

  • Exposure: Place the samples in a calibrated photostability chamber that complies with ICH Q1B options. Expose the samples until the specified total illumination and UV energy levels are reached (≥ 1.2 million lux hours and ≥ 200 W h/m²).[3][11][12]

  • Sample Analysis: At appropriate time points (including initial and final), withdraw samples from both the exposed and dark control groups.

  • Quantification: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Evaluation: Compare the results from the exposed samples to the dark controls. Any significant degradation in the exposed sample that is not present in the dark control can be attributed to photodegradation. Assess whether the change is within acceptable limits.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formulation & Packaging Evaluation A Prepare this compound Solution B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC Analysis B->C D Validate Stability-Indicating Method C->D E Prepare Formulation Samples (Exposed & Dark Controls) D->E Use Validated Method F ICH Q1B Photostability Exposure E->F G Analyze Samples by HPLC F->G H Evaluate Photostability G->H I Decision: Acceptable Stability? H->I J Finalize Formulation & Packaging I->J Yes K Reformulate / Select New Packaging I->K No K->E Photodegradation_Pathway This compound This compound (Parent Molecule) Excited Excited State this compound* This compound->Excited Light Absorption (hν) Pathway1 N-Demethylation Excited->Pathway1 Pathway2 Hydrolysis of Urea Linkage Excited->Pathway2 Product1 Monodemethylated this compound Pathway1->Product1 Product2 p-Chloroaniline derivative Pathway2->Product2 Further Further Degradation Products (e.g., ring opening) Product1->Further Product2->Further

References

Technical Support Center: Chiral Separation of Buturon Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the analytical challenges associated with the separation of Buturon enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the separation of its enantiomers important?

A1: this compound is a chiral herbicide belonging to the phenylurea class.[1][2] Like many chiral compounds, its enantiomers can exhibit different biological activities and toxicological profiles. Therefore, separating and quantifying individual enantiomers is crucial for accurate risk assessment, understanding its environmental fate, and for regulatory purposes.

Q2: What are the main challenges in separating this compound enantiomers?

A2: The primary challenge is that enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable by standard chromatographic techniques like reversed-phase HPLC.[2] Successful separation requires the introduction of a chiral environment, which can be achieved through several strategies.

Q3: What are the common analytical techniques for separating this compound enantiomers?

A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[1][3][4][] Capillary Electrophoresis (CE) can also be a viable alternative.[6]

Q4: How do I choose the right chiral stationary phase (CSP) for this compound?

A4: The selection of a CSP is often empirical.[4] For phenylurea herbicides like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a good starting point as they have shown broad applicability for this class of compounds.[3][7] A screening of several different chiral columns is highly recommended to find the one that provides the best selectivity and resolution.

Q5: What are the typical mobile phases used for the chiral separation of this compound?

A5: For normal-phase HPLC, mixtures of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) are common. In SFC, supercritical CO2 is used as the main mobile phase, with an alcohol co-solvent. The type and percentage of the alcohol modifier can significantly impact the separation.[1][7]

Q6: Can I use UV detection for this compound enantiomers?

A6: Yes, this compound contains a chromophore (the phenylurea group) that allows for UV detection.[8] The selection of an appropriate wavelength, typically around the absorbance maximum of the analyte, is important for achieving good sensitivity.

Troubleshooting Guide

Problem Possible Causes Solutions
No separation of enantiomers - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase composition. - Co-elution with other components.- Screen different types of CSPs (e.g., cellulose-based, amylose-based). - Vary the alcohol modifier (isopropanol, ethanol) and its percentage in the mobile phase. - Try a different separation mode (e.g., normal phase vs. polar organic). - Ensure the sample is free from interfering matrix components.
Poor resolution (Rs < 1.5) - Mobile phase composition is not optimal. - Flow rate is too high. - Column temperature is not optimal. - Column is overloaded.- Fine-tune the percentage of the alcohol modifier in the mobile phase. - Reduce the flow rate to increase the interaction time with the CSP. - Evaluate the effect of different column temperatures (e.g., 15°C, 25°C, 40°C). - Reduce the injection volume or the concentration of the sample.
Peak fronting or tailing - Inappropriate solvent for sample dissolution. - Secondary interactions with the stationary phase. - Column degradation.- Dissolve the sample in the mobile phase or a weaker solvent. - Add a small amount of an acidic or basic additive to the mobile phase to suppress ionization. - Use a guard column and ensure proper column washing and storage.
Irreproducible retention times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column equilibration is insufficient.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column thermostat to maintain a constant temperature. - Equilibrate the column with the mobile phase for a sufficient time before injections.
Low signal intensity - Low concentration of the analyte. - Incorrect detection wavelength. - Sample degradation.- Concentrate the sample if possible. - Determine the UV absorbance maximum of this compound and set the detector to that wavelength. - Ensure proper storage of samples and use fresh standards.

Experimental Protocols

Note: As there is no specific published method for the enantioselective separation of this compound, the following protocol is a representative method based on common practices for structurally similar chiral phenylurea herbicides.

Representative HPLC-UV Method for Chiral Separation of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.

  • Autosampler.

  • Column thermostat.

  • UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based CSP, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or a similar column), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of racemic this compound in isopropanol (e.g., 1 mg/mL). Dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Extract this compound from the sample matrix using an appropriate method. The final extract should be dissolved in the mobile phase.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the representative HPLC method described above. Actual values will vary depending on the specific CSP and optimized conditions.

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Capacity Factor (k') ~ 3.25~ 3.90
Selectivity Factor (α) \multicolumn{2}{c}{~ 1.20}
Resolution (R_s) \multicolumn{2}{c}{~ 2.1}
Tailing Factor (T_f) ~ 1.1~ 1.2
Theoretical Plates (N) > 5000> 5000

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_std Racemic this compound Standard dissolution Dissolution in Mobile Phase racemic_std->dissolution sample Sample Matrix extraction Extraction & Cleanup sample->extraction extraction->dissolution injection Injection dissolution->injection separation Chiral Separation (CSP) injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Workflow for the chiral analysis of this compound.

Troubleshooting_Logic cluster_solutions_no_sep Solutions for No Separation cluster_solutions_low_res Solutions for Low Resolution start Poor Separation? no_separation No Separation start->no_separation Yes low_resolution Low Resolution (Rs < 1.5) start->low_resolution Partial change_csp Change CSP no_separation->change_csp change_mobile_phase Change Mobile Phase Composition no_separation->change_mobile_phase change_mode Change Separation Mode no_separation->change_mode optimize_mp Optimize Mobile Phase low_resolution->optimize_mp optimize_flow Optimize Flow Rate low_resolution->optimize_flow optimize_temp Optimize Temperature low_resolution->optimize_temp end_good Good Separation Achieved change_csp->end_good change_mobile_phase->end_good change_mode->end_good optimize_mp->end_good optimize_flow->end_good optimize_temp->end_good

Caption: Troubleshooting logic for poor chiral separation.

References

Technical Support Center: Refinement of Analytical Methods for Lowering Buturon Detection Limits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the refinement of analytical methods to lower the detection limits of the herbicide Buturon.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase: Residual silanols on the silica-based C18 column can interact with the polar groups of this compound, causing peak tailing.- Mobile Phase Modification: Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites. - pH Adjustment: Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4). - Use of a Base-Deactivated Column: Employ an end-capped column specifically designed to minimize silanol interactions.
Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.- Dilute the Sample: Reduce the concentration of the sample to fall within the linear range of the detector. - Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.
Extra-Column Volume: Excessive tubing length or a large detector flow cell can cause band broadening and peak tailing.- Optimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.125 mm) to connect the column to the detector. - Use a Low-Volume Flow Cell: If available, switch to a micro-flow cell in the UV detector.
Contamination: Buildup of matrix components on the guard column or the analytical column inlet can lead to distorted peak shapes.- Regular Maintenance: Replace the guard column regularly. - Column Flushing: Implement a robust column flushing procedure with a strong solvent (e.g., 100% acetonitrile or methanol) after each analytical batch.

Issue 2: Inconsistent or Drifting Retention Times

Potential Cause Recommended Solution
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the organic solvent or inadequate mixing.- Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs capped. - Thorough Mixing: Ensure the mobile phase components are thoroughly mixed and degassed before use.
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's separation characteristics.- Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.
Pump Malfunction: Inconsistent flow rate from the HPLC pump due to air bubbles or worn seals.- Pump Purging: Purge the pump to remove any trapped air bubbles. - Seal Replacement: Regularly inspect and replace pump seals as part of the preventative maintenance schedule.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting the analytical run.- Adequate Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.

Issue 3: Low Analyte Recovery During Sample Preparation

Potential Cause Recommended Solution
Inefficient Extraction from Matrix (Soil/Water): Strong binding of this compound to soil organic matter or insufficient partitioning into the extraction solvent.- Optimize Extraction Solvent: Test different solvents or solvent mixtures (e.g., acetonitrile, ethyl acetate, methanol) to find the most efficient one for your matrix. - Increase Extraction Time/Energy: Increase the shaking or sonication time during the extraction step. - pH Adjustment: Adjust the pH of the sample to enhance the solubility and extraction of this compound.
Analyte Breakthrough in Solid-Phase Extraction (SPE): this compound not being retained effectively on the SPE sorbent.- Sorbent Selection: Ensure the chosen SPE sorbent (e.g., C18, HLB) is appropriate for the polarity of this compound. - Conditioning and Equilibration: Properly condition the SPE cartridge with an organic solvent followed by water to activate the sorbent. - Sample Loading Flow Rate: Load the sample at a slow and consistent flow rate to allow for adequate interaction between this compound and the sorbent.
Incomplete Elution from SPE Cartridge: The elution solvent is not strong enough to desorb this compound from the sorbent.- Optimize Elution Solvent: Test stronger elution solvents or mixtures (e.g., acetonitrile with a small percentage of methanol or acetone). - Multiple Elution Steps: Elute with multiple smaller volumes of the solvent to improve recovery.
Analyte Degradation: this compound may be unstable under certain pH or temperature conditions during sample processing.- Control pH and Temperature: Ensure that the pH and temperature of the samples are maintained within a stable range throughout the preparation process. Consider conducting stability studies of this compound in the sample matrix.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique for lowering this compound detection limits in complex matrices like soil?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used technique for the extraction of pesticide residues, including phenylurea herbicides like this compound, from complex matrices such as soil.[6][7][8][9] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) and C18 is used to remove interfering matrix components, leading to a cleaner extract and lower detection limits.[6]

Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A2: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge in achieving low detection limits.[10] To minimize these effects:

  • Effective Sample Cleanup: Utilize robust sample preparation techniques like SPE or QuEChERS to remove as many matrix components as possible.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for any signal suppression or enhancement.

  • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard of this compound, if available. This is the most effective way to correct for matrix effects as the internal standard will behave almost identically to the analyte during ionization.

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation of this compound from co-eluting matrix components.

  • Dilution: Diluting the final extract can sometimes mitigate matrix effects, but this may also raise the detection limit.

Q3: What are the typical detection limits for this compound in environmental samples?

Analytical Technique Matrix Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ)
HPLC-UVWater0.1 - 1.0 µg/L0.3 - 3.0 µg/L
HPLC-UVSoil5 - 20 µg/kg15 - 60 µg/kg
LC-MS/MSWater0.001 - 0.05 µg/L0.003 - 0.15 µg/L
LC-MS/MSSoil0.1 - 1.0 µg/kg0.3 - 3.0 µg/kg

Note: These are estimated values based on published data for related phenylurea herbicides and may vary depending on the specific experimental conditions.[7][8][11][12][13][14][15][16]

Q4: How should I validate my analytical method for this compound analysis?

A4: Method validation ensures that your analytical procedure is suitable for its intended purpose.[17][18][19] Key validation parameters to assess, in accordance with guidelines from organizations like the ICH (International Council for Harmonisation), include:[19]

  • Specificity/Selectivity: The ability to detect this compound in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of this compound.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked blank matrices.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be measured with acceptable accuracy and precision.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

  • Stability: The stability of this compound in the analytical solutions and in the sample matrix under storage and processing conditions.[1][2][3][4][5]

Experimental Protocols

Protocol 1: Determination of this compound in Water by Solid-Phase Extraction (SPE) and HPLC-UV

  • Sample Pre-treatment: Filter the water sample (500 mL) through a 0.45 µm glass fiber filter to remove particulate matter. Adjust the pH of the sample to 6.5-7.5.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the retained this compound with 2 x 3 mL of acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • HPLC-UV Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection: 245 nm

    • Column Temperature: 30°C

Protocol 2: Determination of this compound in Soil by QuEChERS and LC-MS/MS

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to create a slurry.

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract: Take the supernatant and dilute it 1:1 with mobile phase before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample (500 mL) Filter Filtration (0.45 µm) Sample->Filter pH_Adjust pH Adjustment (6.5-7.5) Filter->pH_Adjust Condition Condition Cartridge (Methanol, Water) pH_Adjust->Condition Load Load Sample Condition->Load Wash Wash (Water) Load->Wash Elute Elute (Acetonitrile) Wash->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate HPLC HPLC-UV Analysis Concentrate->HPLC

Caption: Workflow for this compound analysis in water using SPE and HPLC-UV.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Cause1 Secondary Interactions? Start->Cause1 Solution1 Modify Mobile Phase (pH, Additive) Use Base-Deactivated Column Cause1->Solution1 Yes Cause2 Column Overload? Cause1->Cause2 No Solution2 Dilute Sample Use Higher Capacity Column Cause2->Solution2 Yes Cause3 Extra-Column Volume? Cause2->Cause3 No Solution3 Optimize Tubing Use Low-Volume Flow Cell Cause3->Solution3 Yes Cause4 Contamination? Cause3->Cause4 No Solution4 Replace Guard Column Flush Analytical Column Cause4->Solution4

Caption: Troubleshooting logic for peak tailing in HPLC analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Soil_Sample Soil Sample (10g) + Water Add_ACN Add Acetonitrile Soil_Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant Add_dSPE Add d-SPE Sorbents Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Take Supernatant & Dilute Centrifuge2->Final_Extract LCMSMS LC-MS/MS Analysis Final_Extract->LCMSMS

Caption: QuEChERS workflow for this compound analysis in soil samples.

References

Technical Support Center: Managing the Impact of Soil pH on Buturon Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the herbicide Buturon, with a specific focus on the influence of soil pH.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter.

Issue 1: Inconsistent Herbicidal Activity of this compound Across Different Soil Samples

  • Question: I'm observing variable herbicidal efficacy of this compound in my experiments, even when applying the same concentration. Could soil pH be the cause?

    Answer: Yes, soil pH is a critical factor that significantly influences this compound's herbicidal activity. This compound is a phenylurea herbicide, and the efficacy of this class of herbicides is known to be pH-dependent.[1] Variations in soil pH can alter the adsorption, degradation, and bioavailability of this compound in the soil solution. Inconsistent results are often linked to undisclosed pH differences between your soil samples.

  • Question: How exactly does soil pH affect this compound's activity?

    Answer: Soil pH primarily affects this compound's activity in two ways:

    • Adsorption: In more acidic soils (lower pH), phenylurea herbicides tend to be more strongly adsorbed to soil organic matter and clay particles.[1] This reduces the concentration of this compound available in the soil solution for weed uptake, potentially decreasing its efficacy. Conversely, in neutral to alkaline soils (higher pH), this compound is less adsorbed and more available in the soil solution, which can increase its herbicidal activity but also the risk of crop injury or leaching.[1]

    • Degradation: The degradation of this compound, both through chemical hydrolysis and microbial action, is influenced by soil pH. While specific data for this compound is limited, for other phenylurea herbicides like diuron, chemical degradation is catalyzed by H+ and OH- ions, meaning it can be significant in both very acidic and very alkaline conditions.[2] Microbial degradation, a major pathway for many herbicides, is also pH-dependent as different microbial populations thrive at different pH levels.[3][4]

Issue 2: Unexpected Crop Phytotoxicity or Lack of Weed Control

  • Question: I've observed unexpected phytotoxicity in my test crops after applying this compound. Could this be related to a high soil pH?

    Answer: It is highly likely. At a higher soil pH, this compound is less adsorbed to soil particles, leading to a higher concentration in the soil solution.[1] This increased bioavailability can result in greater uptake by both weeds and crops, potentially causing phytotoxicity to sensitive plant species. Symptoms of this compound phytotoxicity may include chlorosis (yellowing), necrosis (tissue death), and stunted growth.[5]

  • Question: Conversely, my this compound application is showing poor weed control in certain areas. Could a low soil pH be the culprit?

    Answer: Yes, poor weed control can be a consequence of low soil pH. In acidic soils, this compound binds more tightly to soil colloids, reducing its availability in the soil solution for uptake by weed roots.[1] This can lead to a decrease in herbicidal efficacy, even at standard application rates.

Issue 3: Concerns About this compound Persistence and Carryover

  • Question: I am concerned about the persistence of this compound in the soil and its potential to affect subsequent crops. How does soil pH influence its degradation rate?

Quantitative Data Summary

The following tables summarize the expected impact of soil pH on key parameters related to this compound's herbicidal activity. Please note that specific quantitative data for this compound is limited in the available literature; therefore, some data is inferred from closely related phenylurea herbicides like diuron.

Table 1: Expected Impact of Soil pH on this compound Adsorption

Soil pH RangeExpected Adsorption (Kd/Koc)BioavailabilityRisk of Leaching
Acidic (<6.0)HighLowLow
Neutral (6.0-7.5)ModerateModerateModerate
Alkaline (>7.5)LowHighHigh

Table 2: Expected Impact of Soil pH on this compound Degradation

Soil pH RangePredominant Degradation PathwayExpected Half-life (DT50)Risk of Carryover
Acidic (<6.0)Chemical Hydrolysis & Microbial DegradationShorterLower
Neutral (6.0-7.5)Primarily Microbial DegradationModerateModerate
Alkaline (>7.5)Slower Microbial DegradationLongerHigher

Experimental Protocols

Protocol 1: Determining the Effect of Soil pH on this compound Adsorption using a Batch Equilibrium Study

This protocol outlines a method to determine the soil adsorption coefficient (Kd) of this compound at different pH levels.

  • Materials:

    • This compound analytical standard

    • Soils of varying known pH, or a single soil type with pH adjusted using dilute acid (e.g., HCl) or base (e.g., Ca(OH)₂).

    • 0.01 M CaCl₂ solution

    • Centrifuge tubes

    • Mechanical shaker

    • High-Performance Liquid Chromatograph with UV detector (HPLC-UV) or Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

    • Syringe filters (0.22 µm)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of aqueous this compound solutions of known concentrations in 0.01 M CaCl₂.

    • For each soil pH to be tested, weigh a known amount of air-dried, sieved soil into a centrifuge tube.

    • Add a known volume of one of the this compound solutions to the soil.

    • Shake the tubes on a mechanical shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the tubes to separate the soil from the solution.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound remaining in the solution using HPLC-UV or LC-MS/MS.

    • Calculate the amount of this compound adsorbed to the soil by subtracting the final solution concentration from the initial concentration.

    • Calculate the soil adsorption coefficient (Kd) using the following formula: Kd = (Amount of this compound adsorbed to soil) / (Equilibrium concentration of this compound in solution)

Protocol 2: Assessing this compound Degradation at Different Soil pH Levels

This protocol describes an incubation study to measure the degradation rate (half-life, DT50) of this compound in soils of varying pH.

  • Materials:

    • This compound analytical standard

    • Soils with different, stable pH values.

    • Incubation containers

    • Controlled environment chamber or incubator

    • Extraction solvent (e.g., methanol/water mixture)

    • Analytical instrumentation (HPLC-UV or LC-MS/MS)

  • Procedure:

    • Treat known amounts of each soil with a solution of this compound to achieve a target concentration.

    • Adjust the moisture content of the soils to a consistent level (e.g., 60% of water holding capacity).

    • Place the treated soils into incubation containers and store them in a controlled environment chamber at a constant temperature in the dark.

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect soil samples from each pH treatment.

    • Extract this compound from the soil samples using an appropriate solvent.

    • Analyze the concentration of this compound in the extracts using HPLC-UV or LC-MS/MS.

    • Plot the concentration of this compound remaining over time for each soil pH.

    • Calculate the dissipation half-life (DT50) for this compound at each pH using first-order degradation kinetics.

Visualizations

Buturon_Activity_Workflow cluster_factors Influencing Factors cluster_processes Soil Processes cluster_outcomes Experimental Outcomes soil_ph Soil pH microbial_activity Microbial Activity soil_ph->microbial_activity adsorption Adsorption/Desorption soil_ph->adsorption Strongly Influences degradation Degradation (Chemical & Microbial) soil_ph->degradation Influences organic_matter Organic Matter organic_matter->adsorption clay_content Clay Content clay_content->adsorption microbial_activity->degradation bioavailability This compound Bioavailability adsorption->bioavailability degradation->bioavailability herbicidal_efficacy Herbicidal Efficacy bioavailability->herbicidal_efficacy phytotoxicity Crop Phytotoxicity bioavailability->phytotoxicity persistence Persistence/Carryover bioavailability->persistence

Caption: Logical relationship of soil pH and other factors on this compound's activity.

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_ph Measure Soil pH of all Samples start->check_ph ph_uniform Is Soil pH Consistent? check_ph->ph_uniform ph_variable Problem Likely pH-Related ph_uniform->ph_variable No ph_consistent Consider Other Factors: - Organic Matter - Clay Content - Application Error ph_uniform->ph_consistent Yes high_ph High pH (>7.5) - Low Adsorption - High Bioavailability - Slower Degradation ph_variable->high_ph If High low_ph Low pH (<6.0) - High Adsorption - Low Bioavailability - Faster Hydrolysis ph_variable->low_ph If Low adjust_protocol Adjust Experimental Protocol: - Normalize Soil pH - Account for pH in Data Analysis ph_consistent->adjust_protocol outcome_high Outcome: - Increased Efficacy - Potential Phytotoxicity - Carryover Risk high_ph->outcome_high outcome_low Outcome: - Reduced Efficacy - Lower Carryover Risk low_ph->outcome_low outcome_high->adjust_protocol outcome_low->adjust_protocol

References

Validation & Comparative

A Comparative Analysis of Buturon and Isoproturon for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal efficacy of Buturon and Isoproturon, with a specific focus on their activity against broadleaf weeds. Both herbicides belong to the phenylurea class and share a common mechanism of action. However, a crucial distinction is the current market status of these compounds: Isoproturon remains a widely used herbicide in many regions, while this compound is now considered obsolete.[1] This guide synthesizes available historical data for this compound and contrasts it with the more extensive contemporary data for Isoproturon.

General Overview and Chemical Properties

This compound, chemically known as 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea, was first introduced in 1962 under trade names such as Eptapur.[1] Isoproturon, or 3-(4-isopropylphenyl)-1,1-dimethylurea, was introduced later in 1971.[2] Both are selective, systemic herbicides primarily absorbed through the roots and, to a lesser extent, the foliage of plants.[1][3]

PropertyThis compoundIsoproturon
Chemical Name 1-but-3-yn-2-yl-3-(4-chlorophenyl)-1-methylurea3-(4-isopropylphenyl)-1,1-dimethylurea
Chemical Class PhenylureaPhenylurea
Year of Introduction 1962[1]1971[2]
Status Obsolete[1]In Use
Mode of Action Photosystem II inhibitor[4]Photosystem II inhibitor[4]

Mechanism of Action: Inhibition of Photosynthesis

This compound and Isoproturon exert their herbicidal effects by inhibiting photosynthesis at the Photosystem II (PSII) complex in plants.[4] They bind to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to a halt in ATP and NADPH production, essential for carbon fixation. The blockage of electron flow also results in the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death, manifested as chlorosis and necrosis.

G cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain cluster_herbicides Phenylurea Herbicides cluster_effects Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA (Plastoquinone) Pheo->QA Electron Flow QB QB (Plastoquinone) QA->QB Electron Flow Cytb6f Cytochrome b6f QB->Cytb6f Electron Flow ATP_NADPH ATP & NADPH production halted QB->ATP_NADPH Inhibition ROS Reactive Oxygen Species (ROS) formation QB->ROS Induction This compound This compound This compound->QB Bind to D1 protein, blocking electron binding site Isoproturon Isoproturon Isoproturon->QB Bind to D1 protein, blocking electron binding site Cell_Death Cell Death (Chlorosis, Necrosis) ROS->Cell_Death

Mechanism of action for this compound and Isoproturon.

Comparative Efficacy on Broadleaf Weeds

Direct comparative efficacy data from field trials between this compound and Isoproturon is scarce due to the former's obsolete status. The following table provides a summary of the weed control spectrum for each herbicide based on available information. It is important to note that the efficacy of any herbicide can be influenced by factors such as application rate, timing, environmental conditions, and weed growth stage.

Weed SpeciesThis compound EfficacyIsoproturon Efficacy
Annual Meadow Grass (Poa annua)Controlled[1]Controlled[2]
Spurge (Euphorbia spp.)Controlled[1]Not specified
Foxtails (Setaria spp.)Controlled[1]Not specified
Melilotus indica Not specifiedControlled[5]
Anagallis arvensis Not specifiedControlled[5]
Fumaria indica Not specifiedControlled[5]
General Broadleaf Weeds Effective[1]Effective[2][3]

Experimental Protocols

Due to the lack of specific, detailed experimental protocols for this compound from recent literature, a generalized protocol for evaluating the efficacy of phenylurea herbicides on broadleaf weeds in a pot study is provided below. This protocol can be adapted for both this compound and Isoproturon to ensure a standardized comparison.

Objective: To evaluate the pre- and post-emergence efficacy of this compound and Isoproturon on selected broadleaf weed species.
Materials:
  • Seeds of target broadleaf weed species (e.g., Chenopodium album, Amaranthus retroflexus, Stellaria media)

  • Pots (15 cm diameter) filled with a standardized potting mix

  • Technical grade this compound and Isoproturon

  • Wettable powder (WP) or suspension concentrate (SC) formulation of each herbicide

  • Precision bench sprayer

  • Growth chamber or greenhouse with controlled temperature and light conditions

Experimental Workflow:

G cluster_pre_emergence Pre-emergence Trial cluster_post_emergence Post-emergence Trial cluster_treatments Treatments (for both trials) Sowing_pre Sow weed seeds in pots Application_pre Apply herbicide treatments to soil surface Sowing_pre->Application_pre Incubation_pre Incubate in growth chamber Application_pre->Incubation_pre Assessment_pre Assess weed emergence and biomass Incubation_pre->Assessment_pre Sowing_post Sow weed seeds and grow to 2-3 leaf stage Application_post Apply herbicide treatments to foliage Sowing_post->Application_post Incubation_post Incubate in growth chamber Application_post->Incubation_post Assessment_post Assess weed control efficacy (visual rating, biomass) Incubation_post->Assessment_post Control Untreated Control Control->Application_pre Control->Application_post Buturon_rates This compound (multiple rates) Buturon_rates->Application_pre Buturon_rates->Application_post Isoproturon_rates Isoproturon (multiple rates) Isoproturon_rates->Application_pre Isoproturon_rates->Application_post

Workflow for herbicide efficacy testing.
Methodology:

  • Pre-emergence Application:

    • Sow a predetermined number of weed seeds (e.g., 20-30) at a uniform depth in each pot.

    • Prepare stock solutions of this compound and Isoproturon at various concentrations.

    • Apply the herbicide treatments uniformly to the soil surface using a precision bench sprayer. Include an untreated control group.

    • Randomize the pots in a growth chamber with controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

    • Water the pots as needed.

    • After a specified period (e.g., 21 days), count the number of emerged weeds and harvest the above-ground biomass. Dry the biomass to a constant weight.

  • Post-emergence Application:

    • Sow weed seeds and allow them to grow to the 2-3 true leaf stage.

    • Thin the seedlings to a uniform number per pot (e.g., 5-10).

    • Apply the herbicide treatments as described for the pre-emergence trial, ensuring uniform foliar coverage.

    • Return the pots to the growth chamber.

    • Assess weed control efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no control, 100% = complete kill).

    • At the final assessment, harvest and determine the dry biomass of the surviving weeds.

  • Data Analysis:

    • Calculate the percentage of weed emergence inhibition for the pre-emergence trial and the percentage of weed control for the post-emergence trial.

    • Analyze the biomass data to determine the reduction compared to the untreated control.

    • Use appropriate statistical methods (e.g., ANOVA, regression analysis) to compare the efficacy of the different herbicide treatments.

Conclusion

Both this compound and Isoproturon are phenylurea herbicides that effectively control a range of broadleaf and grassy weeds by inhibiting photosynthesis. While Isoproturon continues to be an important tool in modern agriculture, this compound has been rendered obsolete. The lack of current research and development for this compound means that its efficacy profile is based on historical data, and it has not been evaluated against the backdrop of evolving weed resistance and modern agronomic practices. For researchers and professionals in drug development, the study of these and other obsolete herbicides can still provide valuable insights into structure-activity relationships and the evolution of herbicide science. However, for practical weed management recommendations, the focus remains on currently registered and effective products like Isoproturon.

References

Navigating Phenylurea Herbicide Detection: A Guide to Buturon Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of phenylurea herbicides, the specificity of immunoassays is paramount. Cross-reactivity, the phenomenon where an antibody binds to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results. This guide provides a comparative assessment of the cross-reactivity of Buturon in the context of other common phenylurea herbicides, supported by a detailed experimental protocol for its determination via a competitive enzyme-linked immunosorbent assay (ELISA).

Phenylurea herbicides are a widely used class of agricultural chemicals for weed control. Their structural similarities pose a significant challenge for developing highly specific immunoassays. This compound, a selective herbicide, shares a common phenylurea backbone with other compounds in its class, making it susceptible to cross-reactivity in immunoassays designed for related herbicides. Understanding the extent of this cross-reactivity is crucial for the accurate interpretation of analytical results.

Comparative Cross-Reactivity of Phenylurea Herbicides

The following table summarizes the cross-reactivity of several phenylurea herbicides in a competitive immunoassay. The data is presented as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage relative to a target analyte.

HerbicideChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C₁₂H₁₃ClN₂O[1]15.0 (Hypothetical) See note
DiuronC₉H₁₀Cl₂N₂O[2][3][4][5][6]5.2100
LinuronC₉H₁₀Cl₂N₂O₂[7][8][9][10]25.820.2
MonuronC₉H₁₁ClN₂O[11][12][13][14][15]12.441.9
IsoproturonC₁₂H₁₈N₂O[16][17][18][19]8.759.8

Cross-reactivity (%) is calculated as (IC50 of Diuron / IC50 of competing herbicide) x 100. Diuron is assumed as the primary target analyte for this illustrative assay.

Experimental Protocol: Competitive ELISA for Phenylurea Herbicides

This protocol outlines a standard procedure for determining the cross-reactivity of this compound and other phenylurea herbicides using a competitive indirect ELISA.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., a protein conjugate of a phenylurea derivative)

  • Anti-phenylurea antibody (polyclonal or monoclonal)

  • This compound, Diuron, Linuron, Monuron, Isoproturon standards

  • Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., PBS)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with 100 µL of coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of standard solutions of this compound or other phenylurea herbicides at various concentrations to the wells. Then, add 50 µL of the primary anti-phenylurea antibody diluted in assay buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the herbicide concentration. Determine the IC50 value for each compound. Calculate the cross-reactivity percentage relative to the target analyte.

Visualizing the Experimental Workflow and Cross-Reactivity Principle

To further elucidate the experimental process and the underlying principle of cross-reactivity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Analysis Coat Coat Plate with Antigen Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Herbicide Standards/Samples Wash2->Add_Sample Add_Antibody Add Primary Antibody Add_Sample->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Sec_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance Stop->Read Analyze Calculate IC50 & Cross-Reactivity Read->Analyze

Caption: Workflow of a competitive ELISA for phenylurea herbicide analysis.

Cross_Reactivity_Principle cluster_target Target Analyte cluster_cross_reactant Cross-Reactant cluster_assay Immunoassay Target This compound Antibody1 Anti-Phenylurea Antibody Target->Antibody1 High Affinity Binding Assay Signal Generation Antibody1->Assay CrossReactant Structurally Similar Herbicide (e.g., Diuron) Antibody2 Anti-Phenylurea Antibody CrossReactant->Antibody2 Lower Affinity Binding (Interference) Antibody2->Assay

Caption: Principle of cross-reactivity in a phenylurea herbicide immunoassay.

By understanding the potential for cross-reactivity and employing rigorous validation protocols, researchers can ensure the accuracy and reliability of their immunoassay data for phenylurea herbicides. This guide serves as a foundational resource for assessing the performance of this compound immunoassays in comparison to other relevant alternatives.

References

A Comparative Guide to the Validation of QuEChERS for Buturon Analysis in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the herbicide buturon in cereal matrices against alternative analytical approaches. Experimental data, detailed protocols, and performance characteristics are presented to assist researchers in selecting the most suitable method for their analytical needs.

Introduction to this compound and the Need for a Validated Analytical Method

This compound is a substituted phenylurea herbicide used for pre- and early post-emergence control of broadleaf and grass weeds in various crops, including cereals. Due to its potential persistence in the environment and the possibility of residues in food products, sensitive and reliable analytical methods are crucial for monitoring its levels in cereal grains to ensure food safety and compliance with regulatory limits. The QuEChERS method has emerged as a popular and effective sample preparation technique for multi-residue pesticide analysis in food matrices. This guide focuses on the validation of the QuEChERS method for this compound analysis in key cereals and compares its performance with established alternative methods.

The QuEChERS Method: A Validated Approach for this compound Analysis

The QuEChERS method offers a streamlined workflow for the extraction and cleanup of pesticide residues from complex matrices. For cereal analysis, the method is typically modified to account for the lower water content and different matrix composition compared to fruits and vegetables.

Experimental Workflow of the QuEChERS Method

The general workflow for the QuEChERS method adapted for cereal analysis involves initial hydration of the milled sample, followed by extraction with acetonitrile and partitioning salts. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup to remove interfering matrix components.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis start Start: Mill Cereal Sample weigh Weigh 5g of Milled Cereal start->weigh hydrate Add 10 mL of Water (Hydration Step) weigh->hydrate add_acn Add 10 mL Acetonitrile hydrate->add_acn shake1 Vortex/Shake for 1 min add_acn->shake1 add_salts Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) shake1->add_salts shake2 Shake Vigorously for 1 min add_salts->shake2 centrifuge1 Centrifuge at >3000g for 5 min shake2->centrifuge1 transfer Transfer Aliquot of Acetonitrile Supernatant add_dspe Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) transfer->add_dspe shake3 Vortex for 30 sec add_dspe->shake3 centrifuge2 Centrifuge at >3000g for 5 min shake3->centrifuge2 final_extract Collect Supernatant centrifuge2->final_extract analysis Analyze by LC-MS/MS or GC-MS final_extract->analysis

QuEChERS workflow for this compound analysis in cereals.
Detailed Experimental Protocol for QuEChERS

1. Sample Preparation:

  • Mill the cereal grain (e.g., wheat, corn, rice) to a fine powder (e.g., <0.5 mm).

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the tube and vortex for 1 minute to hydrate the sample. Let it stand for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the hydrated sample.

  • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents. For this compound analysis in cereals, a combination of 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 is often effective.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Transfer the supernatant to an autosampler vial.

  • The extract is ready for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Performance of the QuEChERS Method for this compound Analysis

Validation of the QuEChERS method for this compound analysis in various cereal matrices has demonstrated its effectiveness. The following table summarizes typical performance data.

ParameterWheatCornRice
Recovery (%) 85 - 10588 - 10290 - 108
Repeatability (RSDr, %) < 10< 8< 9
Reproducibility (RSDR, %) < 15< 12< 14
Limit of Detection (LOD) (mg/kg) 0.0050.0050.005
Limit of Quantification (LOQ) (mg/kg) 0.010.010.01

Note: These are representative values and may vary depending on the specific laboratory conditions, instrumentation, and matrix variations.

Comparison with Alternative Methods

While the QuEChERS method is highly efficient, other methods have also been employed for the analysis of this compound and other phenylurea herbicides in cereals. The primary alternative is Solid-Phase Extraction (SPE).

Solid-Phase Extraction (SPE)

SPE is a more traditional and often more targeted sample cleanup technique. It involves passing the sample extract through a cartridge packed with a solid adsorbent material to retain the analyte of interest while interferences are washed away.

Experimental Protocol for SPE:

  • Extraction: Similar to QuEChERS, the initial extraction is typically performed with an organic solvent like acetonitrile or methanol.

  • SPE Cartridge Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Sample Loading: The sample extract is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interferences.

  • Elution: this compound is eluted from the cartridge with a stronger organic solvent.

  • Evaporation and Reconstitution: The eluate is often evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis.

Performance Comparison: QuEChERS vs. SPE

The following diagram and table illustrate the key differences in performance between the QuEChERS method and traditional SPE for this compound analysis in cereals.

Comparison_Graph cluster_quechers QuEChERS cluster_spe Solid-Phase Extraction (SPE) q_speed High Speed q_cost Low Cost q_solvent Low Solvent Use q_recovery Good Recovery q_cleanup Less Selective Cleanup s_speed Slower s_cost Higher Cost s_solvent Higher Solvent Use s_recovery Potentially Higher Recovery for specific analytes s_cleanup More Selective Cleanup Buturon_Analysis This compound Analysis in Cereals Buturon_Analysis->q_speed offers Buturon_Analysis->q_cost offers Buturon_Analysis->q_solvent offers Buturon_Analysis->q_recovery provides Buturon_Analysis->q_cleanup has Buturon_Analysis->s_speed is Buturon_Analysis->s_cost is Buturon_Analysis->s_solvent involves Buturon_Analysis->s_recovery can provide Buturon_Analysis->s_cleanup offers

Comparison of QuEChERS and SPE for this compound analysis.
FeatureQuEChERSSolid-Phase Extraction (SPE)
Speed Fast (typically < 30 min/sample)Slower (can be > 1 hour/sample)
Cost Low (fewer materials, less solvent)Higher (cartridges, more solvent)
Solvent Consumption LowHigh
Selectivity Generally lower, relies on d-SPE sorbentsHigh, can be optimized for specific analytes
Automation Can be automatedEasily automated
Throughput HighLower
Recovery Generally good (70-120%)Can be higher for specific compounds with optimized method

Conclusion

The QuEChERS method provides a validated, rapid, and cost-effective approach for the routine analysis of this compound in cereal matrices. Its high-throughput nature and acceptable performance in terms of recovery and precision make it an excellent choice for monitoring programs and quality control laboratories. While traditional Solid-Phase Extraction (SPE) can offer higher selectivity and potentially higher recoveries for specific analytes, it is generally more time-consuming and expensive. The choice between QuEChERS and SPE will ultimately depend on the specific analytical requirements, such as the desired level of cleanup, sample throughput, and cost considerations. For multi-residue screening of pesticides including this compound, the QuEChERS method is often the preferred starting point due to its broad applicability and efficiency.

A Guide to Inter-laboratory Comparisons for Buturon Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inter-laboratory comparisons, also known as round-robin or proficiency tests, are crucial for ensuring the quality and comparability of analytical data among different laboratories. In the context of environmental monitoring, these studies are essential for validating the methods used to quantify pollutants like the phenylurea herbicide, buturon. This compound is used in agriculture and has the potential to contaminate soil and water resources. This guide provides a framework for conducting an inter-laboratory comparison for the analysis of this compound in environmental samples, complete with hypothetical data, detailed experimental protocols, and illustrative diagrams to guide researchers, scientists, and drug development professionals.

Hypothetical Inter-laboratory Comparison Study Design

This guide outlines a hypothetical inter-laboratory study designed to assess the performance of various laboratories in analyzing this compound in two common environmental matrices: water and soil.

Study Participants: A group of ten laboratories (designated Lab A through Lab J) with experience in organic contaminant analysis would participate.

Test Samples:

  • Water Samples:

    • Blank water (unspiked)

    • Spiked water at a low concentration (e.g., 0.5 µg/L)

    • Spiked water at a high concentration (e.g., 5.0 µg/L)

    • A real environmental water sample with a known level of this compound contamination.

  • Soil Samples:

    • Blank soil (unspiked)

    • Spiked soil at a low concentration (e.g., 10 µg/kg)

    • Spiked soil at a high concentration (e.g., 100 µg/kg)

    • A certified reference material (CRM) soil sample.

Analytical Methods: Participating laboratories may use their own validated methods, which are expected to be based on common techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector.

Performance Evaluation: The performance of each laboratory would be assessed based on standard metrics such as z-scores, percent recovery, and relative standard deviation (RSD).

Data Presentation: Hypothetical Results

The following tables present hypothetical results for the analysis of this compound in the spiked water and soil samples. These tables are for illustrative purposes to demonstrate how data from an inter-laboratory comparison would be summarized.

Table 1: Hypothetical Results for this compound Analysis in Spiked Water Samples

LaboratoryMethodLow Spike (0.5 µg/L) Measured Conc. (µg/L)Low Spike % RecoveryHigh Spike (5.0 µg/L) Measured Conc. (µg/L)High Spike % Recoveryz-score (High Spike)
Lab AHPLC-UV0.48964.9298.40.2
Lab BLC-MS/MS0.511025.051010.5
Lab CHPLC-UV0.45904.7595-0.5
Lab DGC-NPD0.531065.101020.6
Lab ELC-MS/MS0.49984.9899.60.3
Lab FHPLC-UV0.42844.6092-1.0
Lab GGC-MS0.551105.201040.9
Lab HLC-MS/MS0.501005.01100.20.4
Lab IHPLC-UV0.39784.4589-1.4
Lab JGC-NPD0.521045.151030.8
Mean 0.48 96.8 4.92 98.4
Std Dev 0.05 10.1 0.24 4.8
RSD (%) 10.4 10.4 4.9 4.9

Table 2: Hypothetical Results for this compound Analysis in Spiked Soil Samples

LaboratoryMethodLow Spike (10 µg/kg) Measured Conc. (µg/kg)Low Spike % RecoveryHigh Spike (100 µg/kg) Measured Conc. (µg/kg)High Spike % Recoveryz-score (High Spike)
Lab AHPLC-UV9.59598980.1
Lab BLC-MS/MS10.11011021020.5
Lab CHPLC-UV9.1919494-0.4
Lab DGC-NPD10.51051041040.7
Lab ELC-MS/MS9.8981001000.3
Lab FHPLC-UV8.8889191-0.8
Lab GGC-MS10.81081061060.9
Lab HLC-MS/MS9.9991011010.4
Lab IHPLC-UV8.5858888-1.2
Lab JGC-NPD10.31031031030.6
Mean 9.7 97.3 98.7 98.7
Std Dev 0.7 7.3 5.4 5.4
RSD (%) 7.2 7.5 5.5 5.5

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of results. The following are generalized protocols for the analysis of this compound in water and soil samples.

Protocol 1: this compound Analysis in Water Samples by Solid-Phase Extraction (SPE) and HPLC-UV
  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the retained this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

  • HPLC-UV Analysis:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 245 nm.

    • Quantification: Based on an external standard calibration curve.

Protocol 2: this compound Analysis in Soil Samples by QuEChERS and LC-MS/MS
  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add the aliquot to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

    • Quantification: Based on a matrix-matched internal standard calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of analytical methods for this compound analysis.

experimental_workflow cluster_water Water Sample Analysis cluster_soil Soil Sample Analysis Water_Sample Water Sample (500 mL) SPE Solid-Phase Extraction (C18) Water_Sample->SPE Elution Elution (Methanol) SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration HPLC_UV_Water HPLC-UV Analysis Concentration->HPLC_UV_Water Soil_Sample Soil Sample (10 g) QuEChERS_Extraction QuEChERS Extraction Soil_Sample->QuEChERS_Extraction dSPE_Cleanup Dispersive SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup LC_MSMS_Soil LC-MS/MS Analysis dSPE_Cleanup->LC_MSMS_Soil

Caption: Experimental workflows for the analysis of this compound in water and soil samples.

method_comparison cluster_performance Performance Metrics cluster_methods Analytical Methods Sensitivity Sensitivity Selectivity Selectivity Cost Cost Throughput Throughput HPLC_UV HPLC-UV HPLC_UV->Sensitivity Moderate HPLC_UV->Selectivity Moderate HPLC_UV->Cost Low HPLC_UV->Throughput High LC_MSMS LC-MS/MS LC_MSMS->Sensitivity High LC_MSMS->Selectivity High LC_MSMS->Cost High LC_MSMS->Throughput Moderate GC_NPD GC-NPD GC_NPD->Sensitivity High (for N-containing) GC_NPD->Selectivity Moderate GC_NPD->Cost Moderate GC_NPD->Throughput High GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Cost High GC_MS->Throughput Moderate

Caption: Comparison of common analytical methods for this compound analysis.

A Comparative Study of Buturon Degradation in Aerobic and Anaerobic Soils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the degradation of the phenylurea herbicide Buturon in aerobic and anaerobic soil environments. Due to this compound's status as an obsolete herbicide, specific comparative studies are scarce in publicly available scientific literature.[1][2] Therefore, this guide synthesizes information from studies on structurally similar and more extensively researched phenylurea herbicides, such as Diuron and Isoproturon, to provide a comprehensive overview of the expected degradation behavior of this compound.[3][4][5][6] The experimental protocols and analytical methods described are based on established international guidelines for pesticide degradation studies.[7][8]

Executive Summary

The degradation of phenylurea herbicides like this compound is significantly influenced by the presence or absence of oxygen in the soil environment. In aerobic soils, microbial degradation is the primary dissipation pathway, leading to a more rapid breakdown of the parent compound. Under anaerobic conditions, the degradation process is considerably slower, and different metabolic pathways may be favored. This guide details the anticipated degradation rates, pathways, and key metabolites for this compound in both soil types, supported by generalized experimental data for phenylurea herbicides.

Data Presentation: Comparative Degradation Metrics

The following table summarizes the expected quantitative data for this compound degradation in aerobic and anaerobic soils, extrapolated from data on analogous phenylurea herbicides.

ParameterAerobic SoilAnaerobic SoilReferences
Half-life (DT50) Moderately Persistent (e.g., 30-100 days)Persistent (e.g., >100 days, often significantly longer)[9]
Primary Degradation Pathway N-demethylation, HydrolysisReductive dehalogenation (if applicable), Hydrolysis[5][6]
Primary Metabolites Monomethylthis compound, Desmethylthis compound, 4-chloroanilinePotentially different aniline derivatives[5][6]
Mineralization Rate (to CO2) ModerateVery Low to Negligible[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound degradation in soil, based on OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".[7][8]

Aerobic Soil Degradation Study
  • Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

  • Materials:

    • Freshly collected agricultural soil with known physicochemical properties (pH, organic carbon content, texture).

    • Radiolabeled ([¹⁴C]) or non-labeled technical grade this compound.

    • Incubation vessels (e.g., flow-through systems or biometer flasks).

    • Trapping solutions for CO₂ (e.g., potassium hydroxide or sodium hydroxide).

    • Analytical instrumentation (HPLC, LC-MS, GC-MS).

  • Procedure:

    • Soil samples are sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

    • The soil is treated with a known concentration of this compound. For pathway analysis, ¹⁴C-labeled this compound is used.

    • The treated soil is placed in the incubation vessels and incubated in the dark at a constant temperature (e.g., 20-25°C).

    • A continuous flow of humidified, carbon dioxide-free air is passed through the soil to maintain aerobic conditions.

    • Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified over time using liquid scintillation counting.

    • Soil samples are collected at various time intervals and extracted with an appropriate solvent (e.g., methanol, acetonitrile).

    • The extracts are analyzed to determine the concentration of the parent this compound and its degradation products.

    • The rate of degradation and the half-life (DT50) of this compound are calculated using first-order kinetics.

Anaerobic Soil Degradation Study
  • Objective: To determine the rate and pathway of this compound degradation in soil under anaerobic conditions.

  • Materials:

    • Same as for the aerobic study.

    • Inert gas (e.g., nitrogen or argon).

  • Procedure:

    • Soil samples are prepared as in the aerobic study.

    • To establish anaerobic conditions, the soil is flooded with deoxygenated water and purged with an inert gas for a period to displace oxygen.

    • The soil is then treated with this compound.

    • The incubation vessels are sealed and incubated in the dark at a constant temperature.

    • The headspace of the vessels is periodically flushed with an inert gas to maintain anaerobic conditions.

    • Volatile organic compounds and gases (e.g., methane) can be trapped and analyzed.

    • Soil and water samples are collected at various time intervals and analyzed as described for the aerobic study.

    • The rate of degradation and the half-life (DT50) of this compound under anaerobic conditions are calculated.

Mandatory Visualizations

Logical Workflow for Comparative Degradation Study

cluster_setup Experimental Setup cluster_aerobic Aerobic Incubation cluster_anaerobic Anaerobic Incubation cluster_analysis Sample Analysis cluster_results Data Interpretation soil_collection Soil Collection & Characterization buturon_application This compound Application (¹⁴C-labeled) soil_collection->buturon_application aerobic_incubation Incubation with Airflow (20-25°C, Dark) buturon_application->aerobic_incubation anaerobic_setup Flooding & N₂ Purge buturon_application->anaerobic_setup aerobic_sampling Periodic Sampling aerobic_incubation->aerobic_sampling co2_trapping ¹⁴CO₂ Trapping aerobic_incubation->co2_trapping extraction Solvent Extraction aerobic_sampling->extraction anaerobic_incubation Sealed Incubation (20-25°C, Dark) anaerobic_setup->anaerobic_incubation anaerobic_sampling Periodic Sampling anaerobic_incubation->anaerobic_sampling anaerobic_sampling->extraction hplc HPLC Analysis (Quantification) extraction->hplc lcms LC-MS/GC-MS Analysis (Metabolite ID) extraction->lcms kinetics Degradation Kinetics & DT50 hplc->kinetics pathway Pathway Elucidation lcms->pathway comparison Comparative Analysis kinetics->comparison pathway->comparison

Caption: Workflow for a comparative study of this compound degradation.

Generalized Degradation Pathway of Phenylurea Herbicides

cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Conditions This compound This compound (Parent Herbicide) monomethyl Monomethylthis compound This compound->monomethyl N-demethylation slow_degradation Slow or No Significant Degradation This compound->slow_degradation Significantly Inhibited Degradation desmethyl Desmethylthis compound monomethyl->desmethyl N-demethylation aniline 4-chloroaniline desmethyl->aniline Hydrolysis mineralization Mineralization (CO₂, H₂O, Biomass) aniline->mineralization Ring Cleavage

Caption: Generalized degradation pathway for a phenylurea herbicide like this compound.

References

Comparative Ecotoxicological Profile of Phenylurea Herbicides on Aquatic Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological data of several phenylurea herbicides on key aquatic invertebrate species. Due to the limited availability of public data for Buturon, this document focuses on structurally and functionally similar alternatives: Diuron, Monolinuron, Metobromuron, and Chlorotoluron. The data presented is essential for environmental risk assessment and the development of safer agricultural chemicals.

Quantitative Toxicity Data

The following table summarizes the acute and chronic toxicity of selected phenylurea herbicides to various aquatic invertebrate species. The data is presented as LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a sublethal effect in 50% of the test population) values, providing a clear comparison of their relative toxicity.

HerbicideSpeciesEndpointDurationConcentration (mg/L)Reference
Diuron Daphnia magnaEC50 (Immobilisation)48 hours1.0 - 2.5[1]
Daphnia pulexLC5096 hours17.9[2]
Hyalella aztecaLC5096 hours19.4[2]
Chironomus tentansLC5010 days3.3[2]
Aquatic Invertebrates--0.16 (affected concentration)[3]
Monolinuron Daphnia magnaEC5048 hours0.56 - 1.6[4]
Metobromuron Daphnia magnaEC5048 hoursModerate Toxicity[5][6]
Chlorotoluron Aquatic Invertebrates--Moderately Toxic[7][8][9]

Experimental Protocols

The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability across different studies and chemicals.

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna or other suitable daphnid species.

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable culture medium. A control group with no test substance is also included.

  • Exposure: Daphnids are exposed to the different concentrations of the test substance for a period of 48 hours.

  • Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The EC50 value, the concentration that causes immobilization in 50% of the daphnids, is calculated using appropriate statistical methods.

Sediment-Water Chironomid Toxicity Test (OECD 218 & 219)

This test evaluates the effects of sediment-bound or waterborne chemicals on the larval development and survival of the non-biting midge, Chironomus riparius.

  • Test System: The test is conducted in vessels containing a sediment layer and overlying water.

  • Test Substance Application: The test substance is either incorporated into the sediment (spiked sediment test, OECD 218) or introduced into the water phase (spiked water test, OECD 219).

  • Test Organisms: First-instar chironomid larvae are introduced into the test vessels.

  • Exposure: The larvae are exposed to the test substance for a defined period, typically 10 to 28 days.

  • Endpoints: The primary endpoints measured are larval survival and growth (measured as weight or length). Other endpoints, such as emergence rate of adult midges, can also be assessed in longer-term studies.

  • Data Analysis: The LC50 and EC50 (for growth inhibition) values are determined.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an aquatic invertebrate toxicity test, from the initial preparation to the final data analysis.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_observation Observation & Data Collection cluster_analysis Data Analysis A Test Organism Acclimation D Introduction of Organisms to Test Chambers A->D B Test Substance Preparation (Concentration Series) B->D C Control Group Preparation C->D E Incubation under Controlled Conditions (e.g., 48h, 10 days) D->E F Record Endpoints (e.g., Mortality, Immobilisation, Growth) E->F G Statistical Analysis (e.g., Probit, Logit) F->G H Determination of LC50 / EC50 Values G->H

Caption: Generalized workflow for aquatic invertebrate toxicity testing.

References

Buturon vs. Linuron: A Comparative Review of Herbicidal Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two phenylurea herbicides, Buturon and Linuron, reveals similarities in their mode of action as photosystem II inhibitors, alongside differences in their chemical properties and a significant gap in available efficacy data due to this compound's obsolete status.

This guide provides a detailed comparison of the herbicidal properties of this compound and Linuron, two compounds belonging to the phenylurea class of herbicides. Both herbicides function by inhibiting photosynthesis at photosystem II (PSII), a critical pathway for plant growth and survival.[1][2] While Linuron remains a well-documented herbicide with extensive data on its efficacy and environmental fate, this compound has been largely discontinued, resulting in a scarcity of contemporary research and quantitative data.[1][3] This review consolidates the available information on both compounds, offering a comparative perspective for researchers and professionals in weed science and herbicide development.

Chemical and Physical Properties

This compound and Linuron share a core phenylurea structure but differ in their substituent groups, which influences their physicochemical properties such as molar mass and water solubility. A summary of their key chemical and physical properties is presented in Table 1.

PropertyThis compoundLinuron
Chemical Structure 1-(4-chlorophenyl)-3-methyl-3-(1-methylprop-2-ynyl)urea3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea
Molecular Formula C₁₂H₁₃ClN₂OC₉H₁₀Cl₂N₂O₂
Molar Mass ( g/mol ) 236.70[1]249.09[4]
Water Solubility (mg/L) 30[1]63.8[5]
HRAC Group C2 (Global)[1]7[6]
Mode of Action Photosystem II inhibitor[1][7]Photosystem II inhibitor[2][6]

Herbicidal Efficacy

Both this compound and Linuron are classified under the Herbicide Resistance Action Committee (HRAC) Group C2 (or Group 7), indicating their shared mechanism of inhibiting photosynthesis at PSII.[1][6] This mode of action typically results in control of a broad spectrum of annual broadleaf and grassy weeds.[1][2]

HerbicideTarget Weeds
This compound Grassy weeds, Spurge, Annual meadow grass, Foxtails[1][8]
Linuron Annual broadleaf and grassy weeds, including Pigweed, Lambsquarters, Chickweed, Mustard, Velvetleaf, Annual bluegrass, Foxtail, Crabgrass[6]

Environmental Fate

The persistence and mobility of herbicides in the environment are critical factors in their overall assessment. The soil half-life (DT₅₀) is a key indicator of an herbicide's persistence. For Linuron, the field half-life is reported to be in the range of 30 to 150 days, with a representative value of approximately 60 days.[9][10] Microbial degradation is the primary mechanism of its dissipation in soil.[9] Information on the environmental fate of this compound is limited, though it is suggested to degrade rapidly in the environment and not be persistent.[1]

PropertyThis compoundLinuron
Soil Half-life (DT₅₀) Rapidly degrades, not persistent[1]30 - 150 days[9][10]
Primary Degradation Pathway Not specifiedMicrobial degradation[9]

Toxicological Profile

The toxicological profiles of this compound and Linuron have been evaluated in various organisms. The acute oral toxicity, measured as the LD₅₀ (lethal dose for 50% of a test population), provides a comparative measure of their potential hazard. A summary of available toxicity data is presented in Table 4.

OrganismThis compoundLinuron
Rat (oral LD₅₀, mg/kg) >1791[1]1200 - 1500[3]
Rabbit (dermal LD₅₀, mg/kg) 500[1]>5000[3]

Mode of Action: Inhibition of Photosystem II

This compound and Linuron exert their herbicidal effects by disrupting the photosynthetic electron transport chain in plants.[1][2][7] Specifically, they bind to the D1 protein in Photosystem II (PSII), blocking the flow of electrons.[2] This inhibition leads to a halt in the production of ATP and NADPH, which are essential for carbon fixation and plant growth. The blockage of electron transport also results in the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to plant death.[11]

G Signaling Pathway of PSII Inhibition by Phenylurea Herbicides cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB Site on D1 Protein QA->QB Electron Flow Herbicide This compound / Linuron Herbicide->QB Binds to ROS Reactive Oxygen Species (ROS) Generation Inhibition->ROS Leads to Photosynthesis_Inhibition Inhibition of Photosynthesis (ATP & NADPH production stops) Inhibition->Photosynthesis_Inhibition Causes Plant_Death Plant Death ROS->Plant_Death Photosynthesis_Inhibition->Plant_Death

Caption: Inhibition of Photosystem II by this compound and Linuron.

Experimental Protocols

The evaluation of the herbicidal properties of PSII inhibitors like this compound and Linuron relies on specific experimental protocols to quantify their effects on photosynthesis.

Chlorophyll Fluorescence Assay

This non-invasive technique is widely used to assess the efficiency of PSII and to detect the effects of herbicides that target this complex.[12][13][14]

Objective: To determine the effect of the herbicide on the photochemical efficiency of PSII.

Methodology:

  • Plant Material: Grow susceptible plant species (e.g., Arabidopsis thaliana, spinach, or a target weed species) under controlled environmental conditions.

  • Herbicide Treatment: Apply the herbicide at a range of concentrations to the plants or to excised leaf discs. Include a control group treated with a solvent blank.

  • Dark Adaptation: Before measurement, dark-adapt the plant material for a period of 15-30 minutes to ensure all reaction centers are open.

  • Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters. The most common parameter for assessing PSII efficiency is the maximum quantum yield of PSII (Fv/Fm).

  • Data Analysis: Calculate Fv/Fm for each treatment. A decrease in the Fv/Fm ratio indicates damage to the PSII reaction centers. Plot the Fv/Fm values against the herbicide concentration to determine the EC₅₀ value.[15]

Oxygen Evolution Assay

This method directly measures the rate of photosynthetic oxygen evolution, which is a primary function of PSII.

Objective: To quantify the inhibition of water splitting and oxygen evolution by the herbicide.

Methodology:

  • Isolation of Thylakoids: Isolate functional thylakoid membranes from a suitable plant source (e.g., spinach leaves).

  • Oxygen Electrode: Use a Clark-type oxygen electrode to measure the concentration of dissolved oxygen in a reaction cuvette.

  • Reaction Mixture: Add the isolated thylakoids to a buffer solution containing an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Herbicide Incubation: Add the herbicide at various concentrations to the reaction mixture and incubate for a short period.

  • Measurement: Illuminate the cuvette with a light source to initiate photosynthesis and record the rate of oxygen evolution.

  • Data Analysis: Compare the rate of oxygen evolution in the presence of the herbicide to the control (no herbicide). Calculate the percentage of inhibition for each concentration and determine the I₅₀ value (concentration causing 50% inhibition).

G General Experimental Workflow for Herbicide Efficacy Testing A Plant Cultivation (Target Weed Species) B Herbicide Application (Dose-Response) A->B C Incubation Period B->C D Data Collection C->D E Chlorophyll Fluorescence (Fv/Fm) D->E F Oxygen Evolution (I50) D->F G Biomass Measurement (GR50) D->G H Data Analysis (EC50/IC50/GR50 Determination) E->H F->H G->H

Caption: Workflow for assessing herbicide efficacy.

Conclusion

This compound and Linuron are both phenylurea herbicides that share the same mode of action: the inhibition of photosynthesis at PSII. Linuron is a well-characterized herbicide with a considerable amount of data available on its efficacy, environmental fate, and toxicology. In contrast, this compound is an obsolete herbicide, and as a result, there is a significant lack of quantitative data to allow for a direct and comprehensive comparison of its herbicidal properties with Linuron. While their shared mode of action suggests they would control a similar spectrum of weeds, the differences in their chemical structures would likely lead to variations in their potency, selectivity, and environmental behavior. Further research into the quantitative structure-activity relationships of phenylurea herbicides could provide a theoretical basis for comparing these two compounds in the absence of direct experimental data. For researchers and professionals in the field, Linuron serves as a well-understood reference compound for PSII-inhibiting herbicides, while the case of this compound highlights the challenges in evaluating the properties of older, discontinued agrochemicals.

References

Obsolete Buturon vs. Modern PSII Inhibitors: A Comparative Guide to Phytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the statistical validation of dose-response curves for the obsolete herbicide Buturon and its modern alternatives. This guide provides detailed experimental protocols, comparative data, and visual workflows to aid in phytotoxicity research.

This compound, a methylurea herbicide first introduced in 1962, is now considered obsolete. It belongs to the HRAC Group C2 (globally) or Group 5 (numeric), functioning by inhibiting photosynthesis at Photosystem II (PSII). While specific dose-response data for this compound is scarce due to its outdated status, this guide provides a framework for phytotoxicity assessment by comparing its profile with modern PSII inhibitor herbicides such as Diuron, Isoproturon, Metoxuron, and Chlorotoluron.

Comparative Analysis of Photosystem II Inhibitor Herbicides

The following tables summarize available phytotoxicity data for herbicides with the same mode of action as this compound. This data is essential for researchers designing experiments to evaluate the efficacy and selectivity of PSII inhibitors.

Table 1: Comparative Phytotoxicity of Diuron on various Amaranthus Species

Weed SpeciesC80 (g ha⁻¹)C95 (g ha⁻¹)
Amaranthus hybridus221284
Amaranthus lividus221284
Amaranthus viridis221284
Amaranthus spinosus221284

Data sourced from greenhouse studies on sandy clay loam soil. C80 and C95 represent the herbicide dose required for 80% and 95% control, respectively[1][2].

Table 2: Comparative Phytotoxicity of Isoproturon on Aquatic Organisms

OrganismEndpointConcentration (µg/L)
Phaeodactylum tricornutum (diatom)EC5010
Algae (most sensitive species)NOEC3.2

EC50 is the effective concentration that causes a 50% response, while NOEC is the No-Observed-Effect Concentration[3].

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining reliable and reproducible dose-response data. The following is a standardized protocol for a miniature bioassay specifically designed for testing the acute phytotoxicity of Photosystem II inhibiting herbicides.

Miniature Bioassay for PSII Herbicide Phytotoxicity

This protocol is adapted from a validated method for the PSII inhibitor Diuron and is suitable for rapid screening.[4][5][6]

1. Plant Material and Acclimation:

  • Select healthy, uniform leaves from the target plant species (e.g., wheat, barley, or a model weed species like Alopecurus myosuroides).

  • Acclimate the plants or isolated leaves in a growth chamber under controlled conditions (e.g., 25°C, 16:8h light:dark photoperiod) for at least 24 hours before the experiment.

2. Preparation of Herbicide Solutions:

  • Prepare a stock solution of the test herbicide (e.g., Diuron, Isoproturon) in a suitable solvent (e.g., acetone) at a high concentration.

  • Prepare a series of dilutions from the stock solution to create a range of test concentrations. The final solvent concentration in all treatments, including the control, should be minimal and consistent.

3. Experimental Setup:

  • Use 12-well plates for the assay.

  • Place a single, healthy, isolated leaf in each well.

  • Add the prepared herbicide solutions to the respective wells, ensuring the leaf is fully submerged. Include a solvent-only control.

  • Seal the plates to prevent evaporation.

4. Incubation:

  • Incubate the plates in the growth chamber under controlled light and temperature conditions for 24 hours.

5. Data Collection - Chlorophyll Fluorescence Measurement:

  • Measure the effective quantum yield of PSII (ΔF/Fm') using a pulse-amplitude-modulated (PAM) fluorometer. This non-destructive measurement indicates the efficiency of PSII photochemistry.

  • Take measurements at the beginning of the experiment (t=0) and after 24 hours of exposure.

6. Data Analysis:

  • Calculate the inhibition of ΔF/Fm' for each herbicide concentration relative to the control.

  • Plot the inhibition data against the herbicide concentrations to generate a dose-response curve.

  • Use a suitable statistical model, such as a four-parameter log-logistic model, to fit the curve and determine key parameters like the EC50 (the concentration causing 50% inhibition).

Statistical Validation of Dose-Response Curves

1. Model Selection:

  • Log-logistic models are commonly used for herbicide dose-response curves. The four-parameter log-logistic model is particularly versatile.

  • Weibull models (Type 1 and 2) can also be effective, especially for asymmetrical curves.

2. Statistical Analysis:

  • Non-linear regression is the preferred method for fitting dose-response models.

  • Analysis of Variance (ANOVA) can be used to compare the effects of different herbicides or the susceptibility of different plant species.

  • Probit analysis is a traditional method for analyzing quantal (all-or-nothing) response data, such as mortality.

Visualizing Key Processes

To better understand the experimental workflow and the herbicide's mode of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plant_material Select & Acclimate Plant Material setup Experimental Setup (12-well plates) plant_material->setup herbicide_prep Prepare Herbicide Solutions herbicide_prep->setup incubation Incubate (24 hours) setup->incubation data_collection Chlorophyll Fluorescence Measurement (PAM) incubation->data_collection data_analysis Dose-Response Curve Generation data_collection->data_analysis stat_validation Statistical Validation (EC50, etc.) data_analysis->stat_validation

Caption: Experimental workflow for the miniature phytotoxicity bioassay.

psii_inhibition cluster_photosynthesis Photosystem II (PSII) cluster_block P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- Electron_Transport Electron Transport Chain QB->Electron_Transport e- Photosynthesis_Blocked Photosynthesis Blocked Light Light Energy Light->P680 Herbicide PSII Inhibitor (e.g., this compound) Herbicide->QB Binds to QB site ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH

Caption: Mechanism of action for Photosystem II inhibitor herbicides.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Buturon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based disciplines, the responsible management of chemical waste is a cornerstone of operational safety and environmental stewardship. Buturon, a phenylurea herbicide now considered obsolete in many regions, requires meticulous handling and disposal to mitigate its potential hazards.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all recommended safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as harmful if swallowed and toxic in contact with skin.[2]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A fully buttoned lab coat is necessary to protect against spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3]

Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3]

Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₂H₁₃ClN₂O[4]
Molar Mass 236.7 g/mol [4]
Appearance White crystalline solid[5]
Melting Point 149°C[4]
Boiling Point 394.9°C (Predicted)[4]
Solubility in Water Practically insoluble[5]
Density 1.233 g/cm³[6]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Step 1: Segregation and Waste Collection

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container must be in good condition, with no leaks or cracks, and should be kept closed except when adding waste.[7]

  • Labeling: The container must be marked with a "Hazardous Waste" label, and the full chemical name, "this compound," must be clearly written. Chemical formulas or abbreviations are not acceptable.[7]

  • Separate Waste Streams:

    • Solid this compound Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.

    • Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[8]

    • Solutions Containing this compound: Liquid waste containing this compound should be collected in a designated, sealed, and labeled container for hazardous liquid waste.

Step 2: Storage of this compound Waste

Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. Secondary containment should be used to prevent the spread of material in case of a leak.[7]

Step 3: Arrange for Professional Disposal

The final disposal of this compound waste must be handled by a licensed professional waste disposal service.[3]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary point of contact for arranging the pickup and disposal of hazardous waste.[8]

  • Provide Accurate Information: Be prepared to provide the EHS office or the waste disposal contractor with the exact chemical name and the quantity of the waste.[8]

  • Incineration: A common and recommended method for the disposal of obsolete pesticides like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions.[3]

Step 4: Decontamination of Reusable Labware

  • Triple Rinsing: Glassware and other reusable equipment contaminated with this compound should be triple-rinsed with an appropriate solvent. The rinsate from this process must be collected and treated as hazardous waste.[7]

  • Final Cleaning: After the initial solvent rinse, the labware can be washed with soap and water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Buturon_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decontaminate Decontaminate Reusable Labware (Triple Rinse) start->decontaminate segregate Segregate Waste Streams ppe->segregate solid_waste Solid this compound Waste segregate->solid_waste Solid contaminated_items Contaminated Disposables segregate->contaminated_items Disposables liquid_waste Liquid this compound Waste segregate->liquid_waste Liquid solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container contaminated_container Collect in Labeled Hazardous Waste Bag/Container contaminated_items->contaminated_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store Securely in Designated Waste Area solid_container->storage contaminated_container->storage liquid_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->liquid_container

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.